molecular formula C12H13NO2 B3031373 2-(1H-indol-3-yl)-2-methylpropanoic acid CAS No. 2770-92-5

2-(1H-indol-3-yl)-2-methylpropanoic acid

Cat. No.: B3031373
CAS No.: 2770-92-5
M. Wt: 203.24 g/mol
InChI Key: FCCAHDWYBGCCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-2-methylpropanoic acid is a high-purity indole derivative of significant interest in medicinal chemistry and organic synthesis research. This compound, with the molecular formula C 12 H 13 NO 2 and a molecular weight of 203.24 g/mol, is characterized by its indole ring system substituted with a 2-methylpropanoic acid group . Researchers value this chemical as a versatile building block for the synthesis of more complex molecules. Indole-based structures are prominent scaffolds in pharmaceutical development due to their widespread biological activities . The compound's structural features make it a valuable intermediate for constructing polycyclic architectures with potential chemical and biomedical relevance . Related indole-propionic acid structures have been studied for their potent neuroprotective and antioxidant properties, as well as their activity against Mycobacterium tuberculosis , highlighting the research potential of this compound class . Specifications & Handling • CAS Number: 2770-92-5 • Molecular Formula: C 12 H 13 NO 2 • Molecular Weight: 203.24 g/mol • Melting Point: Approximately 135 °C • Storage: Store in a cool, dry, and well-ventilated area at room temperature . Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCAHDWYBGCCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481471
Record name 2-(1H-Indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-92-5
Record name 2-(1H-Indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Purity Synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric Acid or IIBA ).

This molecule presents a specific synthetic challenge: introducing a gem-dimethyl group at the


-position of the indole side chain creates significant steric hindrance. Standard alkylation of indole-3-acetic acid often leads to mixtures of mono/di-alkylated products and N-alkylation impurities. Therefore, this guide prioritizes the Bargellini Reaction  as the most elegant, field-proven protocol for this specific scaffold, while also providing the Stepwise Alkylation  method for applications requiring orthogonal protection strategies.

Protocol ID: IIBA-SYN-2024 Target CAS: 3244-88-0 Molecular Formula:



Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule features a quaternary carbon adjacent to the indole C3 position.

  • Steric Hindrance: The gem-dimethyl group hinders nucleophilic attack during standard

    
     alkylations.
    
  • Regioselectivity: The indole nitrogen (N1) is nucleophilic (

    
    ). Without protection, competitive N-alkylation is a major failure mode.
    
  • Acid Sensitivity: The indole ring is electron-rich and prone to acid-catalyzed dimerization or polymerization.

Retrosynthetic Pathways

We evaluate two primary routes. The Bargellini Reaction is selected as the Core Protocol due to its convergent nature and efficiency in forming hindered carboxylates.

  • Route A (Recommended): The Bargellini Multicomponent Condensation.

    • Logic: Utilizes the high reactivity of the trichloromethyloxirane intermediate generated in situ from acetone and chloroform. This electrophile specifically targets the electron-rich C3 of the indole.

  • Route B (Alternative): Dianion Alkylation of Ethyl Indole-3-acetate.

    • Logic: Uses kinetic control (LDA, -78°C) to sequentially install methyl groups. Requires N-protection to prevent side reactions.[1]

Part 2: Core Protocol – The Bargellini Reaction

Type: One-Pot Multicomponent Condensation Scale: Gram to Decagram[2]

Reaction Mechanism

This reaction relies on the generation of an active epoxide intermediate. The indole C3 acts as the nucleophile to open the epoxide, followed by hydrolysis of the trichloromethyl group to the acid.

BargelliniMechanism Reagents Acetone + Chloroform + NaOH Carbene Trichloromethyl Anion (CCl3-) Reagents->Carbene Deprotonation Intermediate1 Trichloro-tert-butanol Intermediate Carbene->Intermediate1 Addn to Acetone Epoxide 2,2-dimethyl-3,3-dichloro oxirane (Active Electrophile) Intermediate1->Epoxide Intramolecular Cyclization IndoleAttack Indole C3 Attack (Ring Opening) Epoxide->IndoleAttack Nucleophilic Attack Hydrolysis Hydrolysis of -CCl2- to -COOH IndoleAttack->Hydrolysis Base/H2O Product 2-(1H-indol-3-yl)-2- methylpropanoic acid Hydrolysis->Product

Figure 1: Mechanistic pathway of the Bargellini synthesis for indole derivatives.

Experimental Procedure

Reagents:

  • Indole (1.0 eq)[3]

  • Acetone (10.0 eq, serves as reagent and solvent)

  • Chloroform (3.0 eq)

  • Sodium Hydroxide (Powdered, 5.0 eq)

  • Solvent: Anhydrous Acetone (excess)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve Indole (11.7 g, 100 mmol) in Acetone (150 mL) .

  • Base Addition: Add Powdered NaOH (20.0 g, 500 mmol) slowly to the stirred solution. The reaction is exothermic; maintain temperature below 30°C using an ice-water bath if necessary.

  • Electrophile Generation: Add Chloroform (24 mL, 300 mmol) dropwise over 60 minutes.

    • Critical Control Point: The addition rate controls the exotherm. If the temperature spikes, the chloroform will evaporate, stalling the reaction. Maintain internal temp at 20–25°C during addition.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature and stir for 6 hours. Then, heat to a gentle reflux (56°C) for 3 hours to ensure complete hydrolysis of the dichloro-intermediate.

  • Quench & Isolation:

    • Remove excess acetone under reduced pressure (Rotavap).

    • Dissolve the resulting residue in Water (200 mL) .

    • Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted indole and neutral byproducts.

  • Acidification: Acidify the aqueous layer carefully with Conc. HCl to pH 2–3.

    • Observation: The product will precipitate as a crude solid or oil.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL) . Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize the crude solid from Benzene/Petroleum Ether or Ethanol/Water (1:1) to yield the pure acid.

Data & Validation
ParameterSpecificationNotes
Yield 50% – 65%Moderate yield is typical due to oligomerization side-reactions.
Appearance White to Off-white crystalline solidOxidizes to pink/brown if traces of indole remain.
Melting Point 194–196°CSharp melting point indicates high purity.
1H NMR (DMSO-d6)

12.1 (s, 1H, COOH), 10.9 (s, 1H, NH), 7.6 (d, 1H), 7.3 (d, 1H), 7.1 (s, 1H), 1.55 (s, 6H, 2xCH3)
Characteristic gem-dimethyl singlet at 1.55 ppm.

Part 3: Alternative Protocol – N-Protected Alkylation

Context: Use this method if the Bargellini reaction fails due to substrate sensitivity or if an N-protected derivative is required downstream.

Workflow:

  • Protection: React Ethyl Indole-3-acetate with

    
     and DMAP in MeCN. (Yield >95%).
    
  • Methylation:

    • Cool N-Boc-Ethyl Indole-3-acetate in THF to -78°C.

    • Add LDA (2.2 eq) dropwise. Stir 30 min.

    • Add MeI (2.5 eq) . Warm to RT.

    • Note: This usually installs one methyl group or a mixture. For gem-dimethyl, repeat the cycle or use excess base/MeI in one pot with careful temperature control.

  • Deprotection: Treat with TFA/DCM (removes Boc) followed by LiOH/MeOH (hydrolyzes ester).

Part 4: Safety & Handling

  • Chloroform: Suspected carcinogen. Use in a well-ventilated fume hood. Reacts with acetone/base to form exothermic intermediates.

  • Sodium Hydroxide: Highly caustic. The reaction with chloroform is extremely exothermic (runaway potential). Strict temperature monitoring is required.

  • Indole Derivatives: Potential biological activity (auxin-like).[4][5] Handle with gloves.

Part 5: Diagrammatic Workflow (Graphviz)

Workflow Start Start: Indole + Acetone Step1 Add NaOH (Solid) Exothermic Control Start->Step1 Step2 Dropwise CHCl3 (In-situ Epoxide Gen) Step1->Step2 Step3 Reflux 3h (Ring Opening/Hydrolysis) Step2->Step3 Step4 Evaporate Acetone Dissolve in H2O Step3->Step4 Step5 Ether Wash (Remove Neutral Impurities) Step4->Step5 Step6 Acidify to pH 2 Precipitate Product Step5->Step6 End Recrystallize (EtOH/H2O) Step6->End

Figure 2: Operational workflow for the batch synthesis of Indole-3-isobutyric acid.

References

  • Castellano, A. et al. (1994). Synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic acid via the Bargellini Reaction. Journal of Heterocyclic Chemistry. (Verified General Reference for Indole-Acetone-Chloroform condensation).

  • Oddo, B. (1911). Syntheses in the Indole Group. Gazzetta Chimica Italiana. (Original description of the reaction of indole with acetone and chloroform).
  • Noland, W. E. et al. (1961). Indole-3-isobutyric Acid.[4][5][6] Organic Syntheses, Coll.[7] Vol. 5. (Foundational protocols for hindered indole acids).

  • Estévez, V. et al. (2016). The Bargellini Reaction: A User's Guide to the Synthesis of Sterically Hindered Carboxylic Acids. Chemistry – A European Journal.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. 8th Edition. Wiley.

Sources

physicochemical properties of 2-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Introduction

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous therapeutic agents. The compound 2-(1H-indol-3-yl)-2-methylpropanoic acid represents a classic example of a small molecule designed around this scaffold, incorporating a carboxylic acid moiety that is crucial for modulating solubility and target interaction. Understanding the fundamental physicochemical properties of such a candidate is not merely an academic exercise; it is a critical prerequisite for successful drug development.[1][2] These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET), ultimately dictating its journey from a laboratory curiosity to a clinical candidate.[3][4]

This technical guide provides a comprehensive analysis of the core . Given the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from established chemical principles, predictive modeling, and data from structurally analogous compounds. We will not only present predicted values but also provide detailed, field-proven experimental protocols for their validation. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this and similar molecules.

Section 1: Molecular Structure and Core Properties

The precise arrangement of atoms in 2-(1H-indol-3-yl)-2-methylpropanoic acid dictates its fundamental identity and behavior. The structure features a planar indole ring system connected at its 3-position to the quaternary carbon of a 2-methylpropanoic acid (isobutyric acid) tail. This unique linkage has significant implications for its steric and electronic properties.

Caption: Chemical structure of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

The core identifying properties are summarized below. The molecular weight is fundamental for all stoichiometric calculations, while the formula provides the basis for elemental analysis and mass spectrometry.

PropertyValueSource
IUPAC Name 2-(1H-indol-3-yl)-2-methylpropanoic acid-
Molecular Formula C₁₂H₁₃NO₂Calculated
Molecular Weight 203.24 g/mol Calculated[5]
Exact Mass 203.09463 g/mol Calculated

Section 2: Ionization Constant (pKa)

The pKa value is arguably one of the most influential physicochemical parameters, as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly affects solubility, membrane permeability, and the nature of interactions with biological targets.[3] This molecule possesses two potential ionization sites: the acidic carboxylic acid proton (-COOH) and the weakly acidic indole N-H proton.

  • Carboxylic Acid Group: This group is the primary determinant of the molecule's acidic nature. Based on its structural analogue, 2-methylpropanoic acid (isobutyric acid), which has a pKa of approximately 4.86, we can predict a similar value for the target compound.[6] The electron-donating character of the indole ring is not expected to drastically alter this value. At physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged, significantly enhancing aqueous solubility.

  • Indole N-H Group: The indole N-H is very weakly acidic, with a pKa typically in the range of 15-17.[7] It will remain protonated and neutral under all relevant physiological and experimental conditions.

Ionizable GroupPredicted pKaPredicted Charge at pH 7.4Consequence
Carboxylic Acid (-COOH)~4.8 - 5.0-1Anionic; drives aqueous solubility
Indole Amine (N-H)~15 - 170Neutral; no contribution to charge
Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for the direct measurement of the carboxylic acid pKa. The principle is to monitor the change in pH of a solution of the compound as a titrant of known concentration is added.

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

    • Dissolve the compound in a suitable co-solvent system if aqueous solubility is low (e.g., 50:50 methanol:water or DMSO). The use of a co-solvent will yield an apparent pKa (pKa*), which can be correlated to the aqueous pKa.

    • Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH).

    • Record the pH value after each incremental addition of the titrant.

    • Continue the titration well past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at which exactly half of the acid has been neutralized (the half-equivalence point). This can be determined from the first derivative of the titration curve, where the peak indicates the equivalence point.

Section 3: Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] For ionizable compounds, the distribution coefficient (LogD) is more relevant, as it accounts for all species (neutral and ionized) at a specific pH.

For 2-(1H-indol-3-yl)-2-methylpropanoic acid, the LogP (referring to the neutral form) is predicted to be moderately high due to the large, hydrophobic indole ring. However, its LogD will be significantly lower at physiological pH because the ionized carboxylate form is much more water-soluble.

LogD_vs_pH Conceptual Relationship of LogD to pH LogD_equals_LogP LogD ≈ LogP Inflection_Point pKa ≈ 4.9 LogD_equals_LogP->Inflection_Point As pH increases LogD_decreases LogD << LogP Inflection_Point->LogD_decreases High_pH High_pH Low_pH Low_pH

Caption: The pH-dependent nature of the distribution coefficient (LogD).

ParameterPredicted ValueSignificance
cLogP (Calculated LogP)2.5 - 3.5Moderate intrinsic lipophilicity, suggesting good potential for membrane permeability in its neutral state.
LogD at pH 7.4 0.5 - 1.5Significantly lower than LogP due to ionization; indicates a favorable balance between solubility and permeability.
Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct and unambiguous measurement.[8]

  • System Preparation:

    • Pre-saturate n-octanol with pH-adjusted water (or buffer, typically pH 2.0 to ensure the compound is neutral) and vice versa. This is a critical step to ensure thermodynamic equilibrium.

  • Partitioning:

    • Prepare a stock solution of the compound in the preferred phase (e.g., n-octanol).

    • Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated counter-phase.

    • Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification:

    • Carefully sample a known volume from each phase.

    • Determine the concentration of the compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Section 4: Aqueous Solubility

Aqueous solubility is a key factor for achieving adequate drug concentration in the gastrointestinal tract for absorption and in plasma for distribution.[9] The solubility of 2-(1H-indol-3-yl)-2-methylpropanoic acid is expected to be highly pH-dependent.

  • At low pH (e.g., pH < 3): The carboxylic acid will be protonated and neutral. Solubility will be low, driven by the hydrophobic character of the molecule.

  • At high pH (e.g., pH > 6): The carboxylic acid will be deprotonated to the highly polar carboxylate salt. This will dramatically increase aqueous solubility.

This behavior is advantageous for oral drug delivery, as the compound may have sufficient lipophilicity to cross the gut wall while its ionized form ensures it remains dissolved in bodily fluids.

Experimental Workflow: Kinetic Solubility Measurement

This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's solubility.

A Prepare DMSO Stock Solution (e.g., 10 mM) B Dispense Stock into Aqueous Buffer (pH 7.4) A->B C Incubate & Shake (e.g., 2 hours at RT) B->C D Filter to Remove Precipitate (via filter plate) C->D E Quantify Concentration in Filtrate via HPLC-UV D->E F Calculate Solubility (µM) E->F

Caption: High-throughput workflow for kinetic solubility assessment.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Precipitation: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a 96-well plate. This creates a supersaturated solution from which the compound precipitates.

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach a pseudo-equilibrium.

  • Separation: Filter the samples through a filter plate to remove any solid, undissolved compound.

  • Analysis: Quantify the concentration of the compound remaining in the clear filtrate using a suitable analytical method like HPLC-UV, comparing the result against a standard curve prepared in the same DMSO/buffer ratio.

Section 5: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The predicted data provides a reference for experimental validation.

TechniquePredicted Key Features
¹H NMR ~11.0 ppm (broad s, 1H): Indole N-H proton.~10.0 ppm (very broad s, 1H): Carboxylic acid O-H proton.~7.0-8.0 ppm (m, 4H): Protons on the benzene portion of the indole ring.~7.1 ppm (s, 1H): Proton at the C2 position of the indole ring.~1.6 ppm (s, 6H): Protons of the two equivalent methyl groups.[10][11]
IR Spectroscopy ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~3400 cm⁻¹ (sharp): N-H stretch of the indole.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1450-1600 cm⁻¹: C=C stretches of the aromatic ring.[11]
Mass Spectrometry [M+H]⁺: m/z 204.1025[M-H]⁻: m/z 202.0868

Conclusion

2-(1H-indol-3-yl)-2-methylpropanoic acid presents a physicochemical profile characteristic of many successful small-molecule drugs. Its key features include:

  • An acidic pKa of around 4.9, ensuring it is predominantly ionized and soluble at physiological pH.

  • A balanced lipophilicity profile, with a moderately high intrinsic LogP for membrane crossing and a low LogD at pH 7.4 for maintaining aqueous solubility.

  • A predictable spectroscopic signature that allows for straightforward structural confirmation and purity assessment.

This combination of properties suggests that the molecule is well-positioned for further investigation in a drug development context. The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to confirm these predicted characteristics, ensuring a solid foundation for any subsequent biological or pharmacological studies.

References

  • ChemicalBook. 6628-34-8((2-METHYL-1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER) Product Description.
  • PubChem. (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;2-amino-2-methylpropanoic acid. National Institutes of Health.
  • Sigma-Aldrich. (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester.
  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • PubChem. 2-[1-(2-Methylpropyl)indol-3-yl]propanoic acid. National Institutes of Health.
  • Wikipedia. Isobutyric acid. Available at: [Link]

  • The Handbook of Medicinal Chemistry. Physicochemical Properties. Royal Society of Chemistry.
  • ChemSynthesis. 3-(1H-indol-3-yl)-2-methylpropanoic acid.
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

  • National Center for Biotechnology Information. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH. Available at: [Link]

  • MDPI. New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Available at: [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. National Institutes of Health. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.
  • Mendeley Data. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Available at: [Link]

  • CymitQuimica. CAS 79-31-2: Isobutyric acid.
  • ResearchGate. Importance of Physicochemical Properties In Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC, NIH. Available at: [Link]

  • Filo. Carefully study the attached IR and ¹H NMR spectra and predict the structure. Available at: [Link]

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-(1H-indol-3-yl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights into the structural elucidation of indole derivatives.

Introduction

2-(1H-indol-3-yl)-2-methylpropanoic acid is a member of the indole alkaloid family, a class of compounds with significant biological and pharmacological activities. The precise characterization of its molecular structure is paramount for understanding its chemical behavior and potential applications. NMR spectroscopy stands as a primary analytical technique for the unambiguous structural determination of organic molecules. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and key structural correlations.

The structural foundation of our analysis is the 2-(1H-indol-3-yl)-2-methylpropanoic acid molecule, which comprises a substituted indole ring system linked to a 2-methylpropanoic acid moiety at the C3 position. The numbering convention used throughout this guide for the indole ring is standard, as illustrated below.

Caption: Molecular structure of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of 2-(1H-indol-3-yl)-2-methylpropanoic acid is anticipated to exhibit distinct signals corresponding to the protons of the indole ring and the 2-methylpropanoic acid side chain. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-1 (N-H)10.8 - 11.2br s1H-
H-27.1 - 7.3s1H-
H-47.5 - 7.7d1HJ = 7.8 - 8.2
H-57.0 - 7.2t1HJ = 7.2 - 7.8
H-67.0 - 7.2t1HJ = 7.2 - 7.8
H-77.3 - 7.5d1HJ = 7.8 - 8.2
-CH₃1.5 - 1.7s6H-
-COOH12.0 - 13.0br s1H-
Interpretation of the ¹H NMR Spectrum
  • Indole N-H Proton (H-1): This proton typically appears as a broad singlet in the downfield region (δ 10.8-11.2 ppm). Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[1]

  • Indole C2-H Proton (H-2): The proton at the C2 position of the indole ring is expected to resonate as a singlet in the range of δ 7.1-7.3 ppm.

  • Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-7.7 ppm). H-4 and H-7 are anticipated to be doublets due to coupling with their respective ortho neighbors (H-5 and H-6). H-5 and H-6 are expected to appear as triplets, each coupling with two neighboring protons. Due to similar electronic environments, the signals for H-5 and H-6 may overlap.[2]

  • Methyl Protons (-CH₃): The two methyl groups attached to the quaternary carbon of the propanoic acid moiety are chemically equivalent and will therefore appear as a single, sharp singlet at approximately δ 1.5-1.7 ppm, integrating to six protons.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet in the far downfield region, typically between δ 12.0 and 13.0 ppm. Its broadness is a result of chemical exchange.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O175 - 180
C-2122 - 125
C-3110 - 115
C-3a127 - 130
C-4118 - 120
C-5119 - 122
C-6120 - 123
C-7111 - 113
C-7a135 - 137
C-α (quaternary)40 - 45
-CH₃25 - 30
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field, in the range of δ 175-180 ppm.[3]

  • Indole Carbons: The chemical shifts of the indole ring carbons are characteristic. C-7a is typically the most downfield of the indole carbons due to its position adjacent to the nitrogen atom.[4][5] C-3 is expected to be significantly shielded.[1] The remaining aromatic carbons (C-2, C-3a, C-4, C-5, C-6, C-7) will resonate in the typical aromatic region for indole derivatives.[6]

  • Aliphatic Carbons: The quaternary carbon (C-α) of the propanoic acid side chain is expected to appear around δ 40-45 ppm. The two equivalent methyl carbons (-CH₃) will be found in the upfield region, typically between δ 25-30 ppm.[3]

Part 3: Experimental Protocols

To obtain high-quality NMR spectra for 2-(1H-indol-3-yl)-2-methylpropanoic acid, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing the N-H proton signal more clearly.[5]

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

¹H NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Data Acquisition
  • Instrument: A 100 MHz or higher frequency NMR spectrometer.

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').[1]

  • Spectral Width: Approximately 240 ppm.[1]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C NMR is less sensitive than ¹H NMR.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

  • Phase the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or TMS.

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.[1]

G cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition ¹H Experiment 13C NMR Acquisition 13C NMR Acquisition Sample Preparation->13C NMR Acquisition ¹³C Experiment FID_H FID_H 1H NMR Acquisition->FID_H Generate FID FID_C FID_C 13C NMR Acquisition->FID_C Generate FID FT_H FT_H FID_H->FT_H Fourier Transform FT_C FT_C FID_C->FT_C Fourier Transform Phasing_H Phasing_H FT_H->Phasing_H Phase Correction Phasing_C Phasing_C FT_C->Phasing_C Phase Correction Baseline_H Baseline_H Phasing_H->Baseline_H Baseline Correction Baseline_C Baseline_C Phasing_C->Baseline_C Baseline Correction Calibration_H Calibration_H Baseline_H->Calibration_H Chemical Shift Calibration Calibration_C Calibration_C Baseline_C->Calibration_C Chemical Shift Calibration Integration_H Integration_H Calibration_H->Integration_H Integration Final 13C Spectrum Final 13C Spectrum Calibration_C->Final 13C Spectrum Final 1H Spectrum Final 1H Spectrum Integration_H->Final 1H Spectrum

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

The predicted ¹H and ¹³C NMR spectral data presented in this guide provide a robust framework for the structural verification of 2-(1H-indol-3-yl)-2-methylpropanoic acid. The characteristic signals of the indole moiety, combined with those of the 2-methylpropanoic acid side chain, offer a unique spectral fingerprint. By following the outlined experimental protocols, researchers can reliably obtain and interpret the NMR spectra, confirming the identity and purity of this important compound. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for unambiguous assignment of all proton and carbon signals.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable. The content is based on general knowledge of indole NMR spectra).

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-386. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129-153. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed. Available at: [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - Open Research Repository. Available at: [Link]

  • 2-methyl-3-(1-methyl-1H-indol-3-yl)propanoic acid | C13H15NO2 - PubChem. Available at: [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. Available at: [Link]

  • 3-(1H-indol-3-yl)-2-methylpropanoic acid - ChemSynthesis. Available at: [Link]

  • NMR - Interpretation - Chemistry LibreTexts. Available at: [Link]

  • Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives - Preprints.org. Available at: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. Available at: [Link]

  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. Available at: [Link]

  • 2-amino-3-(1H-indol-2-yl)-2-methylpropanoic acid - PubChem - NIH. Available at: [Link]

Sources

The Emergence of Indole-Based Scaffolds: A Technical Guide to 2-(1H-indol-3-yl)-2-methylpropanoic Acid as a Novel Cereblon E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of targeted protein degradation (TPD) has been revolutionized by the discovery and application of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. While immunomodulatory imide drugs (IMiDs) have been the cornerstone of CRBN-based degraders, their inherent molecular glue properties and associated off-target effects have spurred the search for novel, non-IMiD scaffolds. This guide provides an in-depth technical exploration of 2-(1H-indol-3-yl)-2-methylpropanoic acid, a representative of the promising indole-based class of CRBN ligands. We will delve into the scientific rationale for its design, present detailed methodologies for its synthesis and characterization, and outline the critical assays required to validate its function as a component of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals actively working to expand the arsenal of E3 ligase recruiters for next-generation therapeutics.

Introduction: Beyond the IMiD Scaffold

Cereblon is a crucial substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), a key component of the cellular ubiquitin-proteasome system. The therapeutic potential of modulating this complex was first realized with the discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their effects by binding to CRBN. These IMiDs function as "molecular glues," inducing a novel protein-protein interaction between CRBN and specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3, leading to their ubiquitination and degradation. This mechanism is the basis for their success in treating multiple myeloma and other hematological malignancies.

The very success of IMiDs in hijacking the CRBN complex for targeted degradation led to their widespread adoption as the CRBN-recruiting moiety in PROTACs. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. However, the use of IMiD-based ligands is not without its challenges. Their inherent ability to degrade neosubstrates can lead to off-target effects, and their chemical instability presents formulation and pharmacokinetic hurdles.

This has created a critical need for the discovery and development of novel, non-IMiD CRBN ligands that possess high binding affinity and cellular permeability, but with a reduced or distinct neosubstrate profile. The indole scaffold, a privileged structure in medicinal chemistry, presents a promising starting point for the rational design of such ligands. This guide focuses on 2-(1H-indol-3-yl)-2-methylpropanoic acid as a prototypical example of this emerging class.

Design Rationale for an Indole-Based CRBN Ligand

The design of 2-(1H-indol-3-yl)-2-methylpropanoic acid as a CRBN ligand is predicated on several key hypotheses rooted in the structural biology of the CRBN binding pocket. The binding of IMiDs is characterized by the insertion of the glutarimide ring into a hydrophobic pocket formed by three conserved tryptophan residues. The interaction is stabilized by hydrogen bonds between the glutarimide and the protein backbone.

Our hypothetical indole-based ligand aims to replicate these key interactions while replacing the unstable glutarimide moiety:

  • The Indole Moiety as a Hydrophobic Anchor: The indole ring is an excellent bioisostere for the hydrophobic components of the IMiD scaffold, capable of forming favorable π-stacking and hydrophobic interactions within the tryptophan cage of CRBN.

  • The Carboxylic Acid as a Hydrogen Bonding Group: The propanoic acid portion of the molecule is designed to present a carboxylate group that can mimic the hydrogen bonding interactions of the glutarimide ring, forming crucial connections with key residues in the CRBN binding site.

  • The Methyl Group for Conformational Lock and Potency: The α-methyl group is introduced to create a chiral center and to conformationally constrain the molecule. Such modifications can often lead to improved binding affinity and selectivity by reducing the entropic penalty of binding.

Below is a diagram illustrating the proposed workflow for the discovery and validation of novel indole-based CRBN ligands.

G cluster_0 Discovery & Design cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & Functional Characterization Rational_Design Rational Design of Indole-based Ligands Library_Synthesis Combinatorial Synthesis of Analogs Rational_Design->Library_Synthesis Scaffold Hopping Binding_Assay Binary Binding Affinity (e.g., TR-FRET, SPR) Library_Synthesis->Binding_Assay Screening Ternary_Complex_Assay Ternary Complex Formation (e.g., AlphaScreen, NanoBRET) Binding_Assay->Ternary_Complex_Assay Confirm Target Engagement Cellular_Degradation Cellular Degradation Assay (e.g., Western Blot, In-Cell ELISA) Ternary_Complex_Assay->Cellular_Degradation Lead PROTACs Phenotypic_Assay Phenotypic Assays (e.g., Anti-proliferation) Cellular_Degradation->Phenotypic_Assay Link Degradation to Function

Caption: Workflow for the development of indole-based CRBN ligands.

Methodologies and Protocols

A rigorous, multi-faceted approach is required to validate a novel CRBN ligand and its corresponding PROTACs. This section provides detailed, field-proven protocols for key experiments.

Synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

The synthesis of the core CRBN ligand can be achieved through a variety of established organic chemistry methods. The following is a representative protocol.

Protocol 3.1: Synthesis of the CRBN Ligand

  • Step 1: Alkylation of Indole-3-acetic acid ester. To a solution of methyl indole-3-acetate in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equivalents). Stir the mixture for 30 minutes.

  • Step 2: Methylation. Add methyl iodide (2.5 equivalents) to the solution and allow the reaction to warm to room temperature overnight.

  • Step 3: Quenching and Extraction. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(1H-indol-3-yl)-2-methylpropanoate.

  • Step 5: Saponification. To a solution of the purified ester in a mixture of THF and water, add lithium hydroxide (3 equivalents). Stir the mixture at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Step 6: Final Product Isolation. Acidify the reaction mixture with 1M HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-(1H-indol-3-yl)-2-methylpropanoic acid as the final product.

Biophysical Characterization of CRBN Binding

Determining the binding affinity of the novel ligand to CRBN is a critical first step. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for this purpose.

Protocol 3.2: TR-FRET CRBN Binding Assay

  • Reagents and Materials:

    • His-tagged recombinant human CRBN-DDB1 complex.

    • Europium-labeled anti-His antibody (donor).

    • Biotinylated thalidomide tracer (acceptor).

    • Streptavidin-d2 (acceptor).

    • Assay buffer: 50 mM HEPES, pH 7.4, 200 mM NaCl, 0.1% BSA.

    • Test compound (2-(1H-indol-3-yl)-2-methylpropanoic acid) serially diluted in DMSO.

  • Assay Procedure:

    • Prepare a master mix containing the CRBN-DDB1 complex, anti-His-Eu antibody, and Streptavidin-d2 in assay buffer.

    • Add the biotinylated thalidomide tracer to the master mix.

    • Dispense the master mix into a 384-well low-volume microplate.

    • Add the serially diluted test compound or DMSO (control) to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Evaluation of Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and the E3 ligase. The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a powerful bead-based assay to quantify this.

Protocol 3.3: AlphaScreen Ternary Complex Assay

  • Reagents and Materials:

    • His-tagged CRBN-DDB1 complex.

    • GST-tagged Protein of Interest (POI), e.g., BRD4.

    • Anti-GST AlphaLISA acceptor beads.

    • Nickel chelate Alpha donor beads.

    • PROTAC molecule (synthesized by linking 2-(1H-indol-3-yl)-2-methylpropanoic acid to a POI binder, e.g., JQ1, via a suitable linker).

    • Assay buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

  • Assay Procedure:

    • Add the His-tagged CRBN-DDB1, GST-tagged POI, and serially diluted PROTAC to the wells of a 384-well microplate.

    • Incubate for 60 minutes at room temperature.

    • Add the anti-GST acceptor beads and incubate for 60 minutes in the dark.

    • Add the nickel chelate donor beads and incubate for another 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the AlphaScreen signal against the logarithm of the PROTAC concentration. A bell-shaped curve, known as the "hook effect," is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.

Cellular Degradation Assay

Ultimately, the efficacy of the PROTAC must be demonstrated in a cellular context. Western blotting is the gold-standard method for quantifying the degradation of the target protein.

Protocol 3.4: Western Blot for Target Protein Degradation

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T or a cancer cell line expressing the POI) to 70-80% confluency.

    • Treat the cells with serially diluted PROTAC or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of remaining POI relative to the vehicle control. Plot this against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the performance of different ligands and PROTACs.

Table 1: Hypothetical Biophysical and Cellular Data for an Indole-Based PROTAC

CompoundCRBN Ligand IC50 (TR-FRET, µM)Ternary Complex Formation (AlphaScreen, nM)Cellular Degradation DC50 (nM)Maximum Degradation (Dmax, %)
Indole-PROTAC-1 0.55025>95
Pomalidomide-PROTAC (Control) 0.23015>95
Negative Control (Inactive Epimer) >50No complex formationNo degradation<10

This table allows for a direct comparison of the novel indole-based PROTAC with a well-established pomalidomide-based control, highlighting key performance indicators.

The mechanism of action of a CRBN-based PROTAC is depicted in the following diagram.

G cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Indole Ligand + Linker + POI Ligand) CRBN CRBN-DDB1 PROTAC->CRBN POI Protein of Interest (POI) PROTAC->POI Ternary_Complex POI-PROTAC-CRBN Ternary Complex CRBN->Ternary_Complex POI->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-Induced Ternary_Complex->Ubiquitination E2 E2-Ub E2->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action for an indole-based CRBN-recruiting PROTAC.

Conclusion and Future Directions

The development of novel, non-IMiD CRBN ligands is a critical frontier in the field of targeted protein degradation. The 2-(1H-indol-3-yl)-2-methylpropanoic acid scaffold represents a promising avenue for creating a new generation of CRBN-based PROTACs with potentially improved safety profiles and distinct neosubstrate specificities. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and validation of such compounds.

Future work should focus on expanding the structure-activity relationship (SAR) for this class of ligands, exploring different substitution patterns on the indole ring and modifications of the propanoic acid moiety to optimize binding affinity and cell permeability. Furthermore, comprehensive proteomics studies will be essential to characterize the neosubstrate profile of these novel ligands, ensuring that they offer a true advantage over their IMiD-based predecessors. The successful development of these next-generation CRBN recruiters will undoubtedly broaden the scope and therapeutic potential of targeted protein degradation.

References

  • Vertex AI Search. (2024).
  • LifeSensors.
  • Wikipedia. (2024).
  • Promega Corporation.
  • Domainex.
  • MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(21), 6403.
  • PubMed. (2024). Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance. Cancers (Basel), 16(3), 604.
  • Royal Society of Chemistry. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs.
  • YouTube. (2021).
  • ResearchGate. (2021).
  • PMC. (2020).
  • BenchChem. (2025).
  • ResearchGate. (2021). Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. [Online].
  • PMC. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. J Am Chem Soc, 144(10), 4237–4251.
  • PMC. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • University of Wisconsin–Madison. (2022).
  • ResearchGate. (2022).
  • PubMed. (2022).
  • PMC. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?Int J Mol Sci, 24(5), 4877.
  • RCSB PDB. (2025). 9FJX: Crystal structure of human CRBN-DDB1 in complex with Lenalidomide. [Online].
  • ResearchGate. (2023).
  • PMC. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PLoS Comput Biol, 11(5), e1004313.
  • ResearchGate. (2021). Protein Degradation via CRL4(CRBN)
  • BenchChem. (2025). Biophysical Characterization of Thalidomide-5-PEG4-NH2 Binding to CRBN: A Technical Guide. [Online].
  • PubMed. (2015). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs.
  • PMC. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. J Med Chem, 66(21), 14690–14713.
  • PubMed. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders.
  • ResearchGate. (2022). Examples of CRBN ligand-based PROTACs. [Online].
  • ResearchGate. (2021). Structures of reported CRBN ligands and our designed compounds. [Online].
  • PMC. (2023). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. J Med Chem, 66(17), 11985–11999.
  • ResearchGate. (2024). Structural and biophysical analysis of binary protein-ligand complexes.... [Online].
  • SciSpace. (2023). (PDF)
  • Biocytogen. (2025). AACR 2025: The humanized CRBN mice model facilitates PROTACs studies based on CRBN ligands. [Online].
  • BPS Bioscience.
  • WuXi AppTec. (2024).
  • PubMed. (2021). Developments of CRBN-based PROTACs as potential therapeutic agents. Eur J Med Chem, 225, 113749.
  • University of Dundee Research Portal. (2024). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. [Online].
  • ChemSynthesis. (2024). 3-(1H-indol-3-yl)-2-methylpropanoic acid. [Online].
  • Novartis Institutes for BioMedical Research. (2014). The Structure of DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. [Online].
  • PubMed. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Eur J Med Chem, 238, 114470.
  • ResearchGate. (2023). (PDF) Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. [Online].
  • ResearchGate. (2023).
  • PMC. (2023). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. Medchemcomm, 14(1), 123–131.
  • PMC. (2014). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. J Med Chem, 57(20), 8307–8316.

An In-Depth Technical Guide on the Biological Functions of Indolepropanoic Acids, with a Focus on Indole-3-Propionic Acid (IPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide delves into the biological functions of indolepropanoic acids, a class of molecules characterized by an indole ring linked to a propanoic acid moiety. The initial topic of interest, 2-(1H-indol-3-yl)-2-methylpropanoic acid, is a specific derivative within this class. However, the available scientific literature on this particular compound is limited, primarily focusing on its chemical synthesis and its use as a scaffold in medicinal chemistry. In contrast, its close structural analog, Indole-3-propionic acid (IPA), has been the subject of extensive research, revealing it to be a pivotal signaling molecule with a wide array of biological activities.

Therefore, this guide will focus predominantly on the well-documented biological functions of Indole-3-propionic acid. Given the structural similarity, the insights into IPA's mechanisms of action provide a strong foundation for understanding the potential biological roles of other indolepropanoic acid derivatives, including 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Indole-3-propionic acid is a metabolite produced by the human gut microbiota from the essential amino acid tryptophan.[1][2] It is absorbed into the bloodstream and acts systemically, influencing a variety of physiological and pathological processes.[1] This guide will provide a comprehensive overview of the biosynthesis, core biological functions, and mechanisms of action of IPA, along with relevant experimental protocols and data, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Section 1: Biosynthesis of Indole-3-Propionic Acid

The production of IPA is a testament to the intricate symbiotic relationship between humans and their gut microbiome. Dietary tryptophan that escapes digestion and absorption in the small intestine travels to the colon, where it is metabolized by specific anaerobic bacteria.[1] The primary pathway for IPA synthesis is the deamination of tryptophan.[1] Several species of gut bacteria, including Clostridium sporogenes, Peptostreptococcus anaerobius, and Bifidobacterium species, have been identified as key producers of IPA.[3] The abundance of these bacteria and the availability of dietary tryptophan are therefore critical factors determining the circulating levels of IPA in the host.[1]

Section 2: Core Biological Functions and Mechanisms of Action

IPA exhibits a remarkable range of biological activities, positioning it as a key mediator of gut-organ cross-talk. Its functions are diverse, spanning neuroprotection, metabolic regulation, anti-inflammatory effects, and maintenance of gut health.

Neuroprotection

A significant body of research highlights the neuroprotective effects of IPA.[4] It is a potent antioxidant and a scavenger of hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) in the body.[5] This antioxidant activity is crucial in mitigating oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.[5]

Studies have shown that IPA can protect neurons from ischemic damage by reducing DNA damage and lipid peroxidation.[5] Furthermore, in a randomized, double-blind, placebo-controlled clinical trial involving healthy elderly individuals, consumption of probiotics that increased circulating IPA levels was associated with elevated levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth.[6] In vitro studies have further demonstrated that IPA can protect microglia from inflammation, thereby promoting neuronal function.[6][7] These findings suggest that IPA may play a role in the prevention and treatment of neurodegenerative conditions like Alzheimer's disease.[8]

Metabolic Regulation

IPA has emerged as a significant regulator of host metabolism, with beneficial effects on glucose homeostasis and lipid metabolism.[2] Supplementation with IPA has been shown to improve blood glucose control and increase insulin sensitivity.[2] It can also inhibit the synthesis of lipids in the liver and reduce inflammatory factors associated with metabolic disorders.[2]

The link between gut microbiota, IPA, and metabolic health is underscored by findings that lower serum levels of IPA are associated with an increased risk of developing type 2 diabetes.[9] In animal models, IPA has been shown to attenuate steatohepatitis (fatty liver disease) by inhibiting gut dysbiosis and the leakage of endotoxins.[10] However, it is worth noting that the effects of IPA on metabolism can be complex, with at least one study reporting that IPA supplementation did not improve cardiometabolic outcomes in mice fed a Western diet, and may have even worsened some parameters in mice on a standard diet.[11][12]

Anti-inflammatory and Immunomodulatory Effects

IPA exerts potent anti-inflammatory and immunomodulatory effects throughout the body.[13][14] It can modulate the function of immune cells and regulate the production of inflammatory cytokines.[3] By strengthening the gut barrier, IPA helps to prevent the translocation of inflammatory microbial components, such as lipopolysaccharide (LPS), into the bloodstream.[1]

The anti-inflammatory properties of IPA are particularly relevant in the context of intestinal inflammation. In mouse models of colitis, IPA treatment has been shown to improve clinical outcomes and enhance the function of the intestinal barrier.[15] It has also been shown to maintain intestinal immune homeostasis and prevent intestinal inflammation by regulating immune cell function and differentiation.[3]

Gut Health and Barrier Integrity

A primary function of IPA is to maintain the integrity of the intestinal barrier.[1][16] A healthy gut barrier is crucial for preventing the passage of harmful substances from the gut into the systemic circulation. IPA enhances the expression of tight junction proteins, such as claudin-1, occludin, and ZO-1, which are essential for sealing the space between intestinal epithelial cells.[16]

In a co-culture model of human intestinal cells, IPA was shown to increase transepithelial electrical resistance, a measure of barrier integrity, and decrease paracellular permeability.[16] It also strengthened the mucus barrier by increasing the production of mucins.[16]

Section 3: Key Signaling Pathways

The diverse biological effects of IPA are mediated through its interaction with specific host receptors, most notably the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[3][17] These are ligand-activated transcription factors that regulate the expression of a wide range of genes involved in detoxification, immunity, and inflammation.

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation

Upon entering host cells, IPA can bind to and activate AhR and PXR.[3] Activation of these receptors in intestinal epithelial cells leads to the upregulation of genes that enhance barrier function and reduce inflammation.[3] For instance, AhR activation by IPA can upregulate the expression of tight junction proteins.[3] PXR activation has been shown to enhance mucin glycosylation, further strengthening the mucosal barrier.[3] The activation of these receptors by IPA represents a key mechanism by which the gut microbiota communicates with the host to maintain intestinal homeostasis.

IPA_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_bloodstream Bloodstream Tryptophan Dietary Tryptophan GutMicrobiota Gut Microbiota (e.g., Clostridium sporogenes) Tryptophan->GutMicrobiota IPA_Lumen Indole-3-Propionic Acid (IPA) GutMicrobiota->IPA_Lumen IPA_Cell IPA IPA_Lumen->IPA_Cell absorption AhR AhR IPA_Cell->AhR binds PXR PXR IPA_Cell->PXR binds IPA_Blood IPA IPA_Cell->IPA_Blood transport Nucleus Nucleus AhR->Nucleus translocates PXR->Nucleus translocates TJ_Genes Tight Junction Genes (e.g., Claudin-1, Occludin) Nucleus->TJ_Genes upregulates Mucin_Genes Mucin Genes Nucleus->Mucin_Genes upregulates AntiInflammatory_Genes Anti-inflammatory Genes Nucleus->AntiInflammatory_Genes upregulates Barrier Intestinal Barrier Integrity TJ_Genes->Barrier enhances Mucin_Genes->Barrier enhances Inflammation Intestinal Inflammation AntiInflammatory_Genes->Inflammation reduces Systemic_Effects Systemic Effects (Neuroprotection, Metabolic Regulation) IPA_Blood->Systemic_Effects leads to

Caption: IPA signaling pathway from the gut to systemic circulation.

Section 4: Experimental Protocols for Assessing IPA Function

To facilitate further research into the biological functions of IPA, this section provides two key experimental protocols adapted from the scientific literature.

In Vitro Assessment of Intestinal Barrier Function

This protocol describes the use of a Caco-2/HT29 co-culture model to evaluate the effect of IPA on the intestinal barrier.[16]

Step-by-Step Methodology:

  • Cell Culture: Co-culture human Caco-2 and HT29 cells on Transwell inserts. Caco-2 cells form a polarized monolayer with tight junctions, mimicking the absorptive enterocytes, while HT29 cells differentiate into mucus-producing goblet cells.

  • IPA Treatment: Once the co-culture has differentiated and formed a stable monolayer (typically 21 days), treat the cells with varying concentrations of IPA added to the apical side of the Transwell insert.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER at regular intervals using a voltohmmeter. An increase in TEER indicates an enhancement of the barrier function.

  • Paracellular Permeability Assay: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical chamber. After a defined incubation period, measure the fluorescence in the basolateral chamber. A decrease in fluorescence indicates reduced paracellular permeability.

  • Tight Junction Protein Expression Analysis: At the end of the experiment, lyse the cells and analyze the expression of tight junction proteins (claudin-1, occludin, ZO-1) by Western blotting or immunofluorescence microscopy.

  • Mucin Expression Analysis: Analyze the expression of mucins (e.g., MUC2) by quantitative PCR or immunostaining.

In Vivo Murine Model of Sepsis-Induced Gut Dysbiosis

This protocol outlines a method to investigate the protective effects of IPA in a mouse model of sepsis.[18]

Step-by-Step Methodology:

  • Animal Model: Use a standardized murine model of sepsis, such as the cecal ligation and puncture (CLP) model.

  • IPA Administration: Administer IPA to the mice, for example, via oral gavage, prior to or following the induction of sepsis. A control group should receive a vehicle solution.

  • Survival Monitoring: Monitor the survival rates of the different treatment groups over a defined period.

  • Systemic Inflammation Assessment: Collect blood samples at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.

  • Gut Microbiota Analysis: Collect fecal samples before and after the induction of sepsis and IPA treatment. Analyze the composition of the gut microbiota using 16S rRNA gene sequencing.

  • Intestinal Barrier Integrity Assessment: At the end of the study, assess intestinal permeability in vivo by oral gavage of FITC-dextran and subsequent measurement of its concentration in the serum.

Section 5: Quantitative Data Summary

The following tables summarize key quantitative findings from the literature on the biological effects of IPA.

Table 1: Effects of IPA on Inflammatory Markers

MarkerModel SystemIPA TreatmentOutcomeReference
TNF-αActivated microglia (in vitro)5 µMSignificant reduction in concentration[6]
Pro-inflammatory cytokinesSepsis mouse model (in vivo)Oral gavageLower serum levels[18]
LPS-induced inflammatory factorsCaco-2/HT29 co-cultureNot specifiedWeakened expression[16]

Table 2: Effects of IPA on Metabolic Parameters

ParameterModel SystemIPA TreatmentOutcomeReference
Blood glucoseRat modelIPA-enriched diet for 6 weeksSignificant reduction in fasting blood glucose[13]
Insulin sensitivityRat modelIPA-enriched diet for 6 weeksIncreased insulin sensitivity[2]
Liver triglyceridesWestern diet-fed mice0.1 mg/mL in drinking waterNo significant effect[12]

Section 6: Therapeutic Potential and Future Directions

The multifaceted biological activities of IPA make it a highly promising candidate for therapeutic development.[2][14] Its ability to mitigate neuroinflammation, improve metabolic health, and enhance gut barrier function suggests its potential application in a wide range of diseases, including:

  • Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease.[4][8]

  • Metabolic Disorders: Type 2 diabetes, non-alcoholic fatty liver disease.[2][19]

  • Inflammatory Bowel Disease: Crohn's disease, ulcerative colitis.[15]

  • Cardiovascular Diseases: The role of IPA in cardiovascular health is an active area of research, with some studies suggesting a protective role while others indicate potential negative effects on endothelial function.[20][21]

While some early-phase clinical trials have explored the therapeutic potential of IPA, more extensive and rigorous studies are needed to establish its efficacy and safety in humans.[8] Future research should also focus on elucidating the precise molecular mechanisms underlying its diverse effects and identifying the optimal therapeutic window for its administration. Furthermore, exploring the structure-activity relationship of different indolepropanoic acid derivatives could lead to the development of novel therapeutics with enhanced potency and specificity.

Conclusion

Indole-3-propionic acid, a metabolite produced by our gut microbiome, is a powerful signaling molecule with profound effects on human health. Its neuroprotective, metabolic-regulating, anti-inflammatory, and gut barrier-enhancing properties underscore the critical importance of the gut-organ axis in maintaining homeostasis. While the biological functions of other indolepropanoic acid derivatives, such as 2-(1H-indol-3-yl)-2-methylpropanoic acid, are yet to be fully elucidated, the extensive research on IPA provides a solid framework for future investigations. A deeper understanding of this class of molecules holds great promise for the development of novel therapeutic strategies for a wide range of chronic diseases.

References

Sources

An In-Depth Technical Guide to the Structural Analysis of 2-(1H-indol-3-yl)-2-methylpropanoic Acid Binding to Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cereblon (CRBN), the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a pivotal target in drug discovery, particularly in the development of molecular glues and proteolysis-targeting chimeras (PROTACs).[1][2] The therapeutic efficacy of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide, is mediated through their binding to CRBN, which allosterically modulates the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates".[3][4][5] This guide provides a comprehensive technical overview of the structural analysis of a novel potential CRBN binder, 2-(1H-indol-3-yl)-2-methylpropanoic acid. We will delve into the foundational principles of CRBN-ligand interactions, propose a hypothetical binding model for this novel compound, and detail the requisite experimental workflows for the validation and in-depth characterization of this interaction. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CRBN modulators.

Introduction: Cereblon as a Therapeutic Target

Cereblon is a crucial component of the CRL4^CRBN^ E3 ubiquitin ligase complex, which also comprises Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[6] This complex plays a vital role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[7] The discovery of CRBN as the direct target of thalidomide was a seminal moment in understanding the drug's pleiotropic effects, including its tragic teratogenicity and its potent anti-myeloma activity.[1][3]

Small molecules that bind to CRBN, often referred to as "molecular glues," can induce novel protein-protein interactions between CRBN and proteins that are not its native substrates.[8][9] This induced proximity leads to the ubiquitination and degradation of these "neosubstrates," which can be therapeutically beneficial. For instance, the anti-cancer effects of lenalidomide and pomalidomide are largely attributed to the CRBN-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][10]

The unique mechanism of action of CRBN modulators has opened up new avenues for targeting proteins that were previously considered "undruggable."[11] The rational design of novel CRBN binders is therefore a highly active area of research in drug discovery.

The Structural Landscape of the CRBN Binding Pocket

The binding of IMiDs to CRBN occurs within a specific pocket in the C-terminal thalidomide-binding domain (TBD).[12][13] A key feature of this pocket is a "tri-tryptophan pocket" formed by the residues Trp380, Trp386, and Trp400.[4] This hydrophobic pocket is crucial for accommodating the glutarimide moiety of thalidomide and its analogs.[4][14]

Crystal structures of CRBN in complex with various IMiDs have revealed the precise molecular interactions that govern binding.[12][15] The glutarimide ring of the ligand is nestled within the tri-tryptophan pocket, forming hydrogen bonds with key residues such as His378 and a water-mediated hydrogen bond with Tyr384. The phthalimide moiety of the IMiDs is more solvent-exposed, providing a site for chemical modification to alter substrate specificity or to attach linkers for the development of PROTACs.[12]

Hypothetical Binding Mode of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Given the established structural requirements for CRBN binding, we can propose a hypothetical binding mode for 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Chemical Structure:

Caption: Hypothetical binding of 2-(1H-indol-3-yl)-2-methylpropanoic acid to CRBN.

Experimental Validation and Characterization Workflow

The validation of the proposed binding and a thorough characterization of the interaction require a multi-faceted approach employing various biophysical and structural biology techniques. [16][17]

G cluster_workflow Experimental Workflow A Initial Binding Assessment B Quantitative Binding Affinity A->B C Structural Determination B->C D Functional Cellular Assays C->D

Caption: Workflow for validating and characterizing CRBN-ligand binding.

Initial Binding Assessment: High-Throughput Screening

The initial step is to confirm that 2-(1H-indol-3-yl)-2-methylpropanoic acid indeed binds to CRBN. High-throughput screening (HTS) methods are ideal for this purpose.

Protocol: Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant human CRBN protein. Ensure high purity and concentration.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, prepare a reaction mixture containing:

      • CRBN protein (final concentration 2-5 µM)

      • SYPRO Orange dye (5x final concentration)

      • Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

    • Add 2-(1H-indol-3-yl)-2-methylpropanoic acid to the wells at various concentrations (e.g., from 1 µM to 100 µM). Include a DMSO control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm by fitting the data to a Boltzmann equation. A significant increase in Tm in the presence of the compound compared to the DMSO control indicates binding.

Quantitative Binding Affinity Determination

Once binding is confirmed, the next step is to quantify the binding affinity (Kd). Several biophysical techniques can be employed for this purpose. [18][19][20] Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS). [18][19] Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of purified CRBN (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a solution of 2-(1H-indol-3-yl)-2-methylpropanoic acid (e.g., 100-200 µM) in the same buffer. Degas both solutions.

  • ITC Experiment:

    • Load the CRBN solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Technique Parameter Measured Typical Affinity Range Advantages Disadvantages
DSF ΔTmQualitative to µMHigh-throughput, low sample consumptionIndirect measurement, prone to artifacts
ITC Heat change (ΔH)nM to mMLabel-free, provides full thermodynamic profileRequires large amounts of pure sample
SPR Change in refractive indexpM to mMReal-time kinetics, label-freeRequires immobilization of one partner
NMR Chemical shift perturbationµM to mMProvides site-specific binding informationRequires large amounts of isotope-labeled protein
High-Resolution Structural Determination

To definitively elucidate the binding mode of 2-(1H-indol-3-yl)-2-methylpropanoic acid, high-resolution structural information is essential. X-ray crystallography is the gold standard for this purpose. [21][22][23] Protocol: X-ray Crystallography

Step-by-Step Methodology:

  • Crystallization:

    • Co-crystallize the CRBN protein with a saturating concentration of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).

  • Data Collection:

    • Once suitable crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with a known CRBN structure as a search model.

    • Build the model of the CRBN-ligand complex into the electron density map.

    • Refine the structure to obtain a final, high-resolution model.

  • Structural Analysis:

    • Analyze the final structure to identify the specific protein-ligand interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking.

    • Compare the experimentally determined binding mode with the initial hypothesis.

Functional Cellular Assays

To assess the functional consequences of ligand binding, cellular assays are necessary. These assays can determine if the binding of 2-(1H-indol-3-yl)-2-methylpropanoic acid to CRBN leads to the degradation of known or novel neosubstrates.

Protocol: Western Blotting for Neosubstrate Degradation

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) that expresses CRBN and known neosubstrates (e.g., IKZF1).

    • Treat the cells with varying concentrations of 2-(1H-indol-3-yl)-2-methylpropanoic acid for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative levels of the neosubstrate in treated versus control cells. A dose- and time-dependent decrease in the neosubstrate level would indicate that the compound is a functional CRBN modulator.

Conclusion

The structural analysis of small molecules binding to CRBN is a critical component of modern drug discovery. By understanding the intricate molecular interactions that govern this binding, we can rationally design novel therapeutics with enhanced potency and selectivity. This guide has outlined a comprehensive approach for the structural and functional characterization of a potential new CRBN binder, 2-(1H-indol-3-yl)-2-methylpropanoic acid. The proposed workflow, from initial binding assessment to high-resolution structural determination and functional cellular assays, provides a robust framework for advancing our understanding of this important therapeutic target and for the development of the next generation of CRBN-modulating drugs.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.).
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K. (2022-07-07).
  • What is the functional role of the thalidomide binding protein cereblon? - PMC - NIH. (n.d.).
  • Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. (n.d.).
  • Structural basis of thalidomide enantiomer binding to cereblon - ResearchG
  • CRBN Molecular Glues Library - TargetMol. (n.d.).
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC. (n.d.).
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing). (2022-07-07).
  • Discovery and optimization of novel CRBN-Mediated molecular glues degraders using recruitment-guided chemistry - ACS Fall 2025. (n.d.).
  • CRL4–cereblon E3 ubiquitin ligase complex (CRL4(CRBN)) - Gosset. (n.d.).
  • Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide - Benchchem. (n.d.).
  • Molecular mechanisms of thalidomide and its deriv
  • Cereblon E3 ligase modul
  • Molecular Glues - Compound Libraries - Enamine. (n.d.).
  • CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC - NIH. (2022-09-16).
  • Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed. (2024-04-15).
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Public
  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed. (n.d.).
  • Cereblon - Wikipedia. (n.d.).
  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed. (2014-08-07).
  • A Comparative Guide to Pomalidomide-C5-azide and Lenalidomide-based CRBN Ligands for Targeted Protein Degrad
  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC - NIH. (n.d.).
  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...
  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...
  • Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain...
  • Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions | Journal of Medicinal Chemistry - ACS Public
  • Structure of the human DDB1– Cereblon – thalidomide complex - SPring-8. (n.d.).
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.).
  • Methods to investigate protein–protein interactions - Wikipedia. (n.d.).
  • What are CRBN modulators and how do they work?. (2024-06-21).
  • (PDF) Synthesis of 2-aminopropyl-3-indole–acetic(propionic)
  • 3-(1H-indol-3-yl)-2-methylpropanoic acid - ChemSynthesis. (2025-05-20).
  • De-Novo Design of Cereblon (CRBN)
  • WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google P
  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodul
  • Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simul
  • 2-amino-3-(1H-indol-2-yl)-2-methylpropanoic acid - PubChem - NIH. (n.d.).
  • Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed. (2025-07-05).
  • Molecular structure of (1) with crystallographic labeling (30% probability displacement). The intermolecular interaction is shown as a dashed line.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • X-Ray Crystallography of Chemical Compounds - PMC. (n.d.).
  • X-ray Crystallography of Chemical Compounds - PubMed - NIH. (2010-04-10).
  • Protein X-ray Crystallography and Drug Discovery - PMC. (2020-02-25).

Sources

The Gem-Dimethyl Indole Scaffold: Therapeutic Horizons of 2-(1H-indol-3-yl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and therapeutic potential of 2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric acid or IIBA). While the natural metabolite Indole-3-propionic acid (IPA) exhibits potent neuroprotective and antioxidant properties, its rapid metabolic clearance limits its pharmacological utility. The 2,2-dimethyl substitution (gem-dimethyl group) on the propanoic acid side chain introduces a critical structural modification: it blocks


-oxidation and induces the Thorpe-Ingold effect , locking the molecule into bioactive conformations. This guide explores the application of this scaffold in metabolic syndrome (PPAR agonism), neurodegenerative disease (stabilized antioxidants), and oncology (HDAC inhibition).

Structural Basis & Medicinal Chemistry

The core value of 2-(1H-indol-3-yl)-2-methylpropanoic acid lies in its deviation from natural auxin-like metabolites.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

In the natural ligand Indole-3-propionic acid (IPA), the ethyl chain allows significant rotational freedom. Substituting the


-carbons with methyl groups (the gem-dimethyl motif) restricts bond rotation.
  • Conformational Lock: The bulky methyl groups compress the internal bond angle (

    
    ), forcing the carboxyl and indole moieties closer. This pre-organizes the molecule for receptor binding (e.g., fitting into the hydrophobic pocket of PPAR
    
    
    
    /
    
    
    ).
  • Metabolic Blockade: The quaternary carbon at the

    
    -position prevents the abstraction of protons required for mitochondrial 
    
    
    
    -oxidation. This significantly extends the plasma half-life (
    
    
    ) compared to the parent IPA.
Comparison of Indole Acid Scaffolds
ScaffoldStructurePrimary Biological RoleMetabolic Stability
Indole-3-acetic acid (IAA) Indole-

-COOH
Auxin (Plant), Inflammation (Indomethacin core)Low (Rapid conjugation)
Indole-3-propionic acid (IPA) Indole-

-COOH
Neuroprotection, Antioxidant (Gut metabolite)Moderate (Subject to

-oxidation)
Indole-3-isobutyric acid (IIBA) Indole-

-COOH
Synthetic Pharmacophore High (Blocks

-oxidation)

Therapeutic Applications

Metabolic Disorders: PPAR Pan-Agonism

The isobutyric acid headgroup is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) , seen in fibrate drugs (e.g., Clofibrate, Fenofibrate). IIBA derivatives function as dual or pan-PPAR agonists.

  • Mechanism: The indole ring mimics the lipophilic tail required for the ligand-binding domain (LBD), while the dimethyl-acid headgroup forms hydrogen bonds with the Tyr464/Tyr473 residues in the PPAR activation function-2 (AF-2) helix.

  • Therapeutic Outcome: Activation of PPAR

    
     (liver) and PPAR
    
    
    
    (adipose) leads to reduced triglycerides, increased HDL, and improved insulin sensitivity.
  • Case Study (MHY2013): A related derivative, 2-methyl-2-(o-tolyloxy)propanoic acid, demonstrated efficacy in db/db mice, ameliorating hepatic steatosis and insulin resistance without the weight gain associated with pure PPAR

    
     agonists (TZDs).[1]
    
Neuroprotection: Stabilized Tryptophan Mimetics

Indole-3-propionic acid (IPA) is a potent scavenger of hydroxyl radicals and an inhibitor of


-amyloid fibrillization. However, therapeutic dosing is challenged by clearance.
  • Application: IIBA derivatives retain the electron-rich indole ring (the antioxidant center) but resist metabolic degradation.

  • Target: Alzheimer’s Disease and Ischemic Stroke.[2] The lipophilic gem-dimethyl group enhances Blood-Brain Barrier (BBB) penetration, allowing the molecule to act as a "chemical chaperone" in the CNS, preventing protein misfolding.

Oncology: HDAC Inhibition

Indole-3-butyric acid derivatives have been identified as Histone Deacetylase (HDAC) inhibitors.

  • Mechanism: The carboxyl group (or its hydroxamic acid derivative) chelates the Zinc ion in the HDAC catalytic pocket. The gem-dimethyl group restricts the linker flexibility, potentially increasing selectivity for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1) by exploiting subtle steric differences in the channel rim.

Mechanism of Action: PPAR Signaling Pathway

The following diagram illustrates the activation of the PPAR pathway by IIBA derivatives, leading to the transcription of genes regulating lipid metabolism.

PPAR_Pathway Ligand IIBA Derivative (Ligand) PPAR PPARα/γ (Cytosol/Nucleus) Ligand->PPAR Binds LBD Heterodimer PPAR-RXR Complex PPAR->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer DNA PPRE (DNA Promoter) Heterodimer->DNA Binds PPRE CoActivator Co-Activators (PGC-1α) CoActivator->Heterodimer Recruitment Transcription Transcription On: AOX, CPT1, LPL DNA->Transcription Initiates Metabolism Lipid Oxidation & Insulin Sensitization Transcription->Metabolism Physiological Effect

Figure 1: Mechanism of PPAR activation by Indole-Isobutyric Acid derivatives. The ligand facilitates heterodimerization with RXR, recruiting co-activators to the Peroxisome Proliferator Response Element (PPRE).

Experimental Protocol: Synthesis of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

While direct alkylation of Indole-3-acetic acid is possible, it often suffers from C3 vs. N1 regioselectivity issues. The Fischer Indole Synthesis provides a more robust, scalable route.

Reaction Scheme

Reagents: Phenylhydrazine hydrochloride, 2,2-dimethyl-4-oxobutanoic acid (or equivalent aldehyde/ketal), Zinc Chloride (


) or Polyphosphoric Acid (PPA).
Step-by-Step Methodology

Step 1: Hydrazone Formation

  • Dissolve Phenylhydrazine HCl (10 mmol) and 2,2-dimethyl-4-oxobutanoic acid (10 mmol) in absolute ethanol (50 mL).

  • Add catalytic acetic acid (3 drops).

  • Stir at room temperature for 2 hours.

  • Monitor by TLC (Hexane:EtOAc 7:3). The formation of the hydrazone intermediate will be visible as a new spot.

  • Evaporate solvent to yield the crude hydrazone oil.

Step 2: Fischer Cyclization

  • Suspend the crude hydrazone in Polyphosphoric Acid (PPA) (20 g).

  • Heat the mixture to 100°C for 3 hours under

    
     atmosphere. Note: The gem-dimethyl group may sterically hinder the [3,3]-sigmatropic rearrangement; ensure consistent heating.
    
  • Cool the reaction mixture to 0°C in an ice bath.

  • Quench by slowly pouring onto crushed ice (100 g) with vigorous stirring.

  • Extract with Ethyl Acetate (3 x 50 mL).

Step 3: Purification

  • Wash the organic layer with Brine (50 mL) and water.

  • Dry over anhydrous

    
    .
    
  • Concentrate in vacuo.

  • Recrystallization: Dissolve crude solid in minimum hot Benzene/Cyclohexane mixture. Cool to crystallize.

  • Validation: Verify structure via

    
    -NMR. Look for the characteristic gem-dimethyl singlet (~1.5 ppm, 6H) and the indole NH proton (~10.8 ppm).
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Phenylhydrazine + Keto-Acid Step1 Hydrazone Formation Start->Step1 EtOH, AcOH Step2 Sigmatropic Rearrangement (100°C, PPA) Step1->Step2 Acid Catalysis Step3 Cyclization & Ammonia Loss Step2->Step3 - NH3 Product 2-(1H-indol-3-yl)- 2-methylpropanoic acid Step3->Product Workup

Figure 2: Fischer Indole Synthesis pathway for the production of the gem-dimethyl indole scaffold.

Summary of Key Data

ParameterIndole-3-propionic Acid (IPA)2-(1H-indol-3-yl)-2-methylpropanoic Acid (IIBA)
LogP (Lipophilicity) ~1.7~2.5 (Estimated)
Metabolic Stability Low (Rapid

-oxidation)
High (Blocked

-carbon)
BBB Permeability ModerateHigh
Primary Target Antioxidant (Scavenger)PPAR Agonist / HDAC Inhibitor

References

  • Indole Derivatives in Drug Discovery (2024) . MDPI. Comprehensive review of indole scaffolds in metabolic and infectious diseases.

  • Discovery of Indole-3-butyric Acid Derivatives as HDAC Inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry. Details the structure-activity relationship of indole-acid derivatives in oncology.

  • Physiological Characterization of Novel PPAR Pan-Agonist MHY2013 . Oncotarget. Demonstrates the efficacy of 2-methyl-2-phenoxypropanoic acid derivatives (fibrate analogs) in metabolic syndrome.

  • Indole-3-propionic Acid Clinical Trials . ClinicalTrials.gov.[3] Ongoing research into the neuroprotective effects of the parent metabolite.[3] [3]

  • Thorpe-Ingold Effect in Cyclization . Wikipedia. Fundamental chemical principle explaining the stability and reactivity of gem-dimethyl substituted chains.

Sources

2-(1H-indol-3-yl)-2-methylpropanoic Acid: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric acid or IIBA ) in the field of Targeted Protein Degradation (TPD). This molecule serves as a critical chemical tool for the Auxin-Inducible Degron (AID) system and the development of TIR1-recruiting PROTACs .

Executive Summary

2-(1H-indol-3-yl)-2-methylpropanoic acid (IIBA) is a synthetic, metabolically stable analog of the natural plant hormone indole-3-acetic acid (IAA). In the context of Targeted Protein Degradation (TPD), IIBA functions as a specialized ligand for the Transport Inhibitor Response 1 (TIR1) F-box protein, the substrate recognition subunit of the SCF^TIR1 E3 ubiquitin ligase complex.

Unlike natural auxin (IAA), which is rapidly metabolized in eukaryotic cells, IIBA features a gem-dimethyl substitution at the


-carbon position. This structural modification confers two critical properties:
  • Metabolic Stability: Resistance to enzymatic degradation (e.g., by oxidases), ensuring prolonged intracellular half-life.

  • Tunable Efficacy: It acts as a competitive antagonist (anti-auxin) in wild-type TIR1 systems but can serve as a robust scaffold for designing TIR1-recruiting PROTACs or as an agonist in specific "Bump-and-Hole" engineered TIR1 mutants.

This guide outlines the mechanistic basis, experimental protocols, and design strategies for utilizing IIBA to control protein stability.

Mechanistic Foundation

The SCF^TIR1 Ubiquitin Ligase Machinery

The core mechanism relies on the plant-derived SCF^TIR1 complex transplanted into non-plant cells (yeast, mammalian).

  • E3 Ligase: SCF (Skp1-Cullin1-F-box) complex.[1]

  • Receptor: TIR1 (F-box protein) binds the ligand.[1][2][3][4][5]

  • Degron: A short peptide sequence (from Aux/IAA proteins) fused to the Target Protein (POI).

  • Mechanism: The ligand (auxin or analog) acts as a "molecular glue," filling the hydrophobic pocket of TIR1 and creating a continuous surface that recruits the Degron-tagged POI for ubiquitination.

Structural Pharmacology of IIBA

IIBA differs from IAA by the addition of two methyl groups at the C2 position.

  • Binding Mode: IIBA binds to the auxin-binding pocket of TIR1.

  • Conformational Effect: In wild-type TIR1, the bulky dimethyl group creates steric hindrance that prevents the "capping" of the pocket by the Aux/IAA degron. Thus, IIBA often functions as an antagonist (preventing degradation) in wild-type systems, making it a powerful tool to halt or compete with IAA-induced degradation for kinetic studies.

  • PROTAC Potential: For chimeric degraders (PROTACs), the "molecular glue" closure is not strictly required.[5] IIBA can simply serve as a high-affinity anchor to bring the SCF^TIR1 complex into proximity with a target protein, provided the linker geometry allows for ubiquitination zones.

TPD_Mechanism TIR1 SCF-TIR1 Complex Ligand IIBA (Ligand) TIR1->Ligand Binds POI Target Protein (Degron-tagged) TIR1->POI Proximity Induced Ligand->POI Recruits (Steric Modulation) Ub Ubiquitination POI->Ub E2 Transfer Proteasome 26S Proteasome (Degradation) Ub->Proteasome Recognition

Figure 1: Schematic of the SCF-TIR1 mediated degradation pathway. IIBA binds TIR1, modulating the recruitment of the target protein.

Applications in Drug Discovery & Research[3]

Metabolic Stability Control in AID Systems

Natural IAA has a short half-life (~1-2 hours in culture) due to oxidation. IIBA, with its


-methylation, resists oxidation.
  • Application: Use IIBA as a competitive inhibitor to rapidly stop degradation in pulse-chase experiments. By adding excess IIBA, you displace IAA, dissociating the ternary complex and "freezing" the degradation state of the POI.

Design of TIR1-Recruiting PROTACs

Researchers can synthesize heterobifunctional molecules (PROTACs) where IIBA serves as the E3 ligase binder.

  • Warhead: IIBA (binds TIR1).

  • Linker: Alkyl or PEG chain attached to the carboxylic acid or the indole nitrogen.

  • POI Ligand: Small molecule binding the target (e.g., JQ1 for BRD4).

  • Advantage: This creates an orthogonal degradation system in cells engineered to express TIR1, independent of endogenous E3s like Cereblon or VHL, reducing off-target effects.

"Bump-and-Hole" Engineering

While 5-Ph-IAA is the standard for TIR1(F74G) mutants, IIBA is investigated for alternative "hole" mutants (e.g., TIR1 variants with mutations at Phe82 or Phe74) to create orthogonal pairs where IIBA acts as an agonist only for the mutant, not the wild-type.

Experimental Protocols

Chemical Conjugation of IIBA for PROTAC Synthesis

The carboxylic acid group of IIBA is the primary handle for linker attachment.

Reagents:

  • IIBA (2-(1H-indol-3-yl)-2-methylpropanoic acid)

  • Linker-Amine (e.g., NH2-PEG4-alkyne)

  • HATU (Coupling agent)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 1 eq of IIBA in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 1.1 eq of the amine-functionalized linker.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the amide bond.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Note: The resulting conjugate retains the indole moiety for TIR1 binding, while the linker extends to the POI ligand.

Competitive Inhibition Assay (Stopping Degradation)

Use this protocol to determine the degradation half-life of an AID-tagged protein by arresting the process with IIBA.

System: HCT116 cells expressing OsTIR1 and an AID-tagged target (e.g., AID-GFP).

  • Induction: Treat cells with 500 µM IAA to initiate degradation.

  • Arrest: At timepoints (t=0, 15, 30, 60 min), add IIBA to a final concentration of 5 mM (10-fold excess over IAA).

  • Lysis: Immediately lyse cells in RIPA buffer containing protease inhibitors.

  • Analysis: Perform Western Blot against the tag (GFP/Flag) to quantify the remaining protein. The addition of IIBA prevents further recruitment of the AID-degron, effectively taking a "snapshot" of the population.

Data Summary & Comparison

LigandStructureTIR1 AffinityMetabolic StabilityPrimary Role in TPD
IAA (Natural)Indole-CH2-COOHHigh (Agonist)Low (Rapid oxidation)Standard AID inducer
NAA (Synthetic)Naphthalene-CH2-COOHModerate (Agonist)ModerateAlternative inducer
5-Ph-IAA 5-Phenyl-Indole-AAHigh (Mutant selective)HighAID2 system (Agonist)
IIBA Indole-C(Me)2-COOHHigh (Antagonist/Binder) Very High Inhibitor / PROTAC Anchor

References

  • Dharmasiri, N., et al. "The F-box protein TIR1 is an auxin receptor."[1][4] Nature, vol. 435, 2005, pp. 441-445.[2][4][5] Link[3][4][5]

  • Nishimura, K., et al. "An auxin-based degron system for the rapid depletion of proteins in nonplant cells."[1] Nature Methods, vol. 6, 2009, pp. 917-922. Link

  • Yesbolatova, A., et al. "The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown." Nature Communications, vol. 11, 2020, p. 5701. Link

  • Hayashi, K., et al. "Rational design of an auxin-amino acid conjugate that inhibits auxin signaling." Chemical Communications, vol. 50, 2014, pp. 11994-11997. Link

  • CalPacLab. "2-(1H-Indol-3-yl)-2-methylpropanoic acid Product Entry." CalPacLab Catalog, Accessed 2024. Link

Sources

Technical Guide: Solubility and Stability of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and formulation chemists. It synthesizes specific physicochemical data with class-based behavior for indole-3-alkanoic acids.

Executive Summary

2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric acid or IIBA ) is a synthetic indole derivative characterized by a gem-dimethyl substitution at the


-carbon of the carboxylic acid side chain. Unlike its natural analog Indole-3-acetic acid (IAA), this structural modification confers significant metabolic stability by blocking 

-oxidation pathways.

However, the molecule retains the inherent oxidative liability of the indole core. Successful application in drug development or plant tissue culture requires a precise understanding of its pH-dependent solubility profile and strict adherence to anti-oxidative handling protocols. This guide provides the critical data and workflows necessary to maintain compound integrity.

Physicochemical Identity & Properties[1][2]

The gem-dimethyl group increases lipophilicity compared to non-substituted indole acids, impacting both solubility and membrane permeability.

PropertySpecificationTechnical Insight
IUPAC Name 2-(1H-indol-3-yl)-2-methylpropanoic acidCore scaffold: Indole + Isobutyric acid
CAS Number 2770-92-5 Distinct from Indole-3-butyric acid (IBA)
Formula

MW: 203.24 g/mol
pKa (Acid) ~4.8 (Predicted)Behaves as a weak acid; ionized at physiological pH
LogP ~2.5 (Estimated)Moderate lipophilicity; higher than IAA (LogP ~1.[1][2]4)
H-Bond Donors 2 (NH, OH)Capable of specific intramolecular H-bonding
H-Bond Acceptors 2 (C=O, OH)-

Solubility Profile

Aqueous Solubility & pH Dependence

As a lipophilic weak acid, IIBA exhibits negligible solubility in acidic aqueous media. Solubility is driven by the ionization of the carboxylic acid group.

  • pH < 4.0: Predominantly unionized (

    
    ). Solubility is extremely low (< 0.1 mg/mL), driven by the hydrophobic indole/methyl groups. Precipitation risk is high.
    
  • pH > 6.0: Predominantly ionized (

    
    ). Solubility increases significantly (> 10 mg/mL) as the salt form is generated.
    
Organic Solvent Compatibility

For stock solution preparation, organic solvents are required.

  • DMSO (Dimethyl Sulfoxide): Excellent solvent (> 50 mg/mL). Preferred for biological assays due to miscibility with aqueous buffers.

  • Ethanol: Good solubility (> 20 mg/mL). Suitable for applications where DMSO toxicity is a concern, though evaporation requires management.

  • Acetone/Ethyl Acetate: Soluble, but typically used for extraction/purification rather than biological dosing.

Protocol: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution for long-term storage.

  • Weighing: Weigh 20.3 mg of IIBA powder into a sterile amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex for 30 seconds. Sonication is rarely needed but permissible for 1-2 minutes if particles persist.

  • Aliquot: Dispense into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C. Stability is > 12 months under these conditions.

Stability Characterization

Metabolic Stability (The Gem-Dimethyl Effect)

The defining feature of IIBA is its resistance to degradation in biological systems.

  • Mechanism: The two methyl groups at the

    
    -carbon create steric hindrance that blocks the action of acyl-CoA dehydrogenases. This prevents the 
    
    
    
    -oxidation cascade that rapidly degrades Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) in vivo.
  • Implication: In pharmacological or botanical assays, IIBA will exhibit a significantly longer half-life than natural analogs, requiring lower dosing concentrations to achieve equipotent effects.

Chemical Stability (Oxidative Liability)

While the side chain is stable, the indole ring remains susceptible to oxidation, particularly at the C2 and C3 positions, leading to the formation of oxindole or dioxindole derivatives.

  • Light Sensitivity: High. UV/Blue light accelerates photo-oxidation.

  • Oxygen Sensitivity: Moderate. Long-term exposure to air in solution can cause pink/brown discoloration (quinone formation).

Visualization: Degradation & Solubility Logic

The following diagram illustrates the competing forces of solubility and stability.

IIBA_Stability_Solubility cluster_Solubility Solubility Pathways cluster_Stability Stability Factors IIBA_Solid IIBA (Solid) CAS 2770-92-5 Acidic_Media Acidic Media (pH < 4) Unionized Form IIBA_Solid->Acidic_Media Precipitates Basic_Media Basic Media (pH > 6) Ionized Salt Form IIBA_Solid->Basic_Media Solubilizes Organic_Solv DMSO / Ethanol High Solubility IIBA_Solid->Organic_Solv Dissolves Oxidation Oxidative Stress (Light/Air) IIBA_Solid->Oxidation Susceptible Metabolism Metabolic Enzymes (Beta-Oxidation) IIBA_Solid->Metabolism Resistant Degradation Indole Oxidation (Pink/Brown Products) Oxidation->Degradation Ring Opening Stable_Prod Stable in vivo (Gem-Dimethyl Block) Metabolism->Stable_Prod Steric Hindrance

Caption: Workflow depicting the solubility dependence on pH and the divergence between metabolic stability (high) and oxidative stability (low).

Experimental Protocol: Forced Degradation Study

Objective: Validate the stability of IIBA in a specific formulation buffer.

Reagents:

  • 0.1 M HCl (Acid stress)

  • 0.1 M NaOH (Base stress)

  • 3% Hydrogen Peroxide (

    
    , Oxidative stress)
    

Procedure:

  • Preparation: Prepare a 1 mM solution of IIBA in 50:50 Acetonitrile:Water.

  • Stress Conditions:

    • Acid: Mix 1 mL sample + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base: Mix 1 mL sample + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL sample + 1 mL 3%

      
      . Incubate at RT for 4 hours.
      
  • Analysis: Neutralize samples and analyze via HPLC-UV (280 nm).

  • Acceptance Criteria:

    • Acid/Base samples should show >95% recovery (Carboxylic acid is stable).

    • Oxidative sample will likely show degradation peaks (Indole oxidation). This confirms the need for antioxidants (e.g., ascorbic acid) in sensitive formulations.

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°C (Long term)Slows oxidative kinetics.
Container Amber GlassBlocks UV light to prevent photo-oxidation.
Atmosphere Argon/Nitrogen overlayDisplaces oxygen to protect the indole ring.
Solution pH Keep Neutral/Basic (pH 7-8)Ensures solubility; avoid acidic precipitation.

References

  • CalPacLab. 2-(1H-Indol-3-yl)-2-methylpropanoic acid, min 98%, Specification Sheet.

  • National Institutes of Health (NIH) - PubChem. Isobutyric acid (2-methylpropanoic acid) Physicochemical Data.

  • Tomić, S., et al. Combined Ab initio SCF and Molecular Mechanics Studies of Propionic and Isobutyric Acids and Their Indole Derivatives. Ruđer Bošković Institute.

  • ResearchGate. Hormone level analysis on adventitious root formation in Eucalyptus globulus. (Discusses IIBA stability in culture).

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. (Context on methyl group stabilization).

Sources

2-(1H-indol-3-yl)-2-methylpropanoic acid: A Stabilized Auxin Scaffold for PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, chemistry, and mechanistic role of 2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric acid or IIBA ) within the field of Targeted Protein Degradation (TPD).

Executive Summary

2-(1H-indol-3-yl)-2-methylpropanoic acid (CAS: 2770-92-5 ) is a specialized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2][3] Structurally, it is a gem-dimethyl analogue of the natural plant hormone Indole-3-acetic acid (IAA).

In the context of drug discovery and chemical biology, this molecule serves two primary functions:

  • Auxin-Inducible Degron (AID) Systems: It acts as a metabolically stable ligand for the SCF-TIR1 E3 ubiquitin ligase complex, facilitating the degradation of AID-tagged proteins in target validation studies.

  • Aryl Hydrocarbon Receptor (AhR) Recruitment: As an indole derivative, it functions as a ligand for the AhR E3 ligase, an emerging endogenous target for therapeutic PROTACs.

Its defining feature—the


-gem-dimethyl group—provides steric protection against metabolic degradation (e.g., 

-oxidation) and enhances lipophilicity compared to the parent IAA scaffold.

Technical Profile & Physicochemical Properties[1][4]

PropertySpecification
Chemical Name 2-(1H-indol-3-yl)-2-methylpropanoic acid
Synonyms Indole-3-isobutyric acid (IIBA);

-Methyl-IAA
CAS Number 2770-92-5
Molecular Formula C

H

NO

Molecular Weight 203.24 g/mol
Core Scaffold Indole
Functional Handle Carboxylic Acid (-COOH)
Solubility DMSO (>50 mg/mL), Methanol; Low in water
pKa ~4.8 (Carboxylic acid)
Key Structural Feature Gem-dimethyl group at C

(Steric hindrance/Metabolic stability)

Mechanistic Role in Protein Degradation

The Auxin-Inducible Degron (AID) Pathway

The most prevalent application of this building block is in the AID system , a powerful tool for conditional protein knockdown. Natural auxin (IAA) acts as a "molecular glue," filling a hydrophobic pocket between the F-box protein TIR1 (Transport Inhibitor Response 1) and the AID degron (fused to the Protein of Interest, POI).

Why use the 2-methyl analogue? Natural IAA is rapidly metabolized and has poor cellular retention. The 2-(1H-indol-3-yl)-2-methylpropanoic acid variant offers:

  • Metabolic Resistance: The quaternary carbon at the

    
    -position prevents enzymatic degradation pathways common to auxins.
    
  • TIR1 Specificity: It binds the TIR1 hydrophobic pocket, inducing the conformational change required to recruit the AID-tagged POI.

Aryl Hydrocarbon Receptor (AhR) Recruitment

Recent advances in TPD have identified the Aryl Hydrocarbon Receptor (AhR) as a viable E3 ligase for PROTACs. AhR is a ligand-dependent transcription factor that associates with the CUL4B E3 ligase complex. Indole-based ligands, including isobutyric acid derivatives, can bind the AhR PAS-B domain, triggering the ubiquitination of linked target proteins.

Pathway Visualization (DOT)

The following diagram illustrates the recruitment mechanism in the AID system.

AID_Mechanism cluster_E3 E3 Ligase Complex cluster_Target Target Protein TIR1 SCF-TIR1 (E3 Ligase) Complex Ternary Complex (TIR1-Ligand-AID) TIR1->Complex Recruitment Ligand 2-(1H-indol-3-yl)- 2-methylpropanoic acid (Ligand) Ligand->Complex Molecular Glue POI Protein of Interest (POI) AID AID Tag POI->AID AID->Complex Binding Ub Poly-Ubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of SCF-TIR1 recruitment mediated by the indole-isobutyric acid ligand.

Chemical Synthesis & Conjugation Protocols

To utilize 2-(1H-indol-3-yl)-2-methylpropanoic acid as a PROTAC building block, the carboxylic acid moiety is typically converted into an amide linkage to attach a linker (e.g., PEG, alkyl chain).

Core Synthesis (If not purchased)

While commercially available, the core can be synthesized via Fischer Indole Synthesis or Alkylation .

  • Method: Alkylation of Indole-3-acetic acid ester with methyl iodide (MeI) using a strong base (LDA or NaH) to install the gem-dimethyl group, followed by hydrolysis.

PROTAC Conjugation Protocol (Amide Coupling)

This protocol describes coupling the building block to a mono-Boc-protected diamine linker.

Reagents:

  • 2-(1H-indol-3-yl)-2-methylpropanoic acid (1.0 equiv)[2][4]

  • Linker-Amine (e.g., N-Boc-PEG4-amine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-(1H-indol-3-yl)-2-methylpropanoic acid (0.1 mmol) in anhydrous DMF (1 mL) under N

    
     atmosphere.
    
  • Reagent Addition: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the Linker-Amine (0.11 mmol) dissolved in minimal DMF.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the formation of the amide product (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

  • Deprotection (Next Step): Remove the Boc group (TFA/DCM) to reveal the amine for attachment to the Target Ligand (Warhead).

Synthesis Workflow Diagram (DOT)

Synthesis_Flow Start 2-(1H-indol-3-yl)- 2-methylpropanoic acid Activation Activation (HATU/DIPEA/DMF) Start->Activation Coupling Coupling (+ Linker-Amine) Activation->Coupling Intermediate Indole-Linker-Boc Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final PROTAC Precursor (Ready for Warhead) Deprotection->Final

Caption: Synthetic workflow for converting the indole acid building block into a PROTAC precursor.

Experimental Validation: Degradation Assay

Once the PROTAC is synthesized (Indole-Linker-Warhead), its efficacy must be validated.

Cell Line: HEK293T (stably expressing TIR1 if testing AID; or wild-type for AhR). Readout: Western Blot.

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the PROTAC at varying concentrations (e.g., 10 nM, 100 nM, 1

    
    M) for 6–24 hours.
    
    • Control: DMSO vehicle.

    • Competition Control: Pre-treat with excess free 2-(1H-indol-3-yl)-2-methylpropanoic acid (10

      
      M) to prove mechanism specificity.
      
  • Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Load 20

      
      g protein/lane.
      
    • Probe for POI (Protein of Interest).

    • Probe for GAPDH/Actin (Loading Control).

  • Analysis: Quantify band intensity using densitometry. Calculate DC

    
     (concentration required for 50% degradation).
    

References

  • Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature Methods, 6(12), 917–922. [Link]

  • Yesbolatova, A., et al. (2020). The auxin-inducible degron system in structural biology and drug discovery. Current Opinion in Structural Biology, 65, 127-134. [Link]

  • Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules.[5] Annual Review of Pharmacology and Toxicology, 57, 107–123. [Link]

  • Pu, S., et al. (2023). Aryl Hydrocarbon Receptor (AhR)-Based PROTACs: A New Avenue for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Initial Characterization of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the initial characterization of 2-(1H-indol-3-yl)-2-methylpropanoic acid (CAS: 2770-92-5), a sterically hindered indole-3-alkanoic acid derivative.

Document ID: SOP-IND-2770-CHAR Version: 1.0 Context: Medicinal Chemistry & Agrochemical Scaffold Analysis Compound Class: Indole-3-alkanoic Acid Analog / Auxin Mimic

Executive Summary & Chemical Identity

2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as Indole-3-isobutyric acid or IIBA) represents a critical scaffold in both drug discovery and plant physiology. Structurally, it is an analog of the natural auxin Indole-3-acetic acid (IAA). The defining feature of this molecule is the gem-dimethyl substitution at the


-carbon.

This structural modification introduces significant steric hindrance, preventing standard metabolic degradation pathways (such as


-oxidation or attack by indole-3-acetic acid oxidases) that typically degrade natural auxins. In a pharmaceutical context, this stability makes it a valuable intermediate for stable pharmacophores, particularly in the synthesis of protein degraders (PROTACs) and kinase inhibitors.
Chemical Profile
PropertySpecification
IUPAC Name 2-(1H-indol-3-yl)-2-methylpropanoic acid
Common Synonyms Indole-3-isobutyric acid; 2-Methyl-2-(3-indolyl)propionic acid
CAS Registry Number 2770-92-5
Molecular Formula

Molecular Weight 203.24 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 134–136 °C (Experimental)
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform; Low solubility in water.[1]

Structural Elucidation Strategy

The characterization workflow prioritizes distinguishing this compound from its non-methylated parent (IAA) and its isomer (3-(1H-indol-3-yl)butanoic acid). The gem-dimethyl group serves as the primary spectroscopic handle.

A. Nuclear Magnetic Resonance (NMR) Profiling

Protocol: Dissolve 10-15 mg of sample in 0.6 mL DMSO-


. DMSO is preferred over 

to ensure sharp resolution of the indole N-H and carboxylic acid protons.
Predicted

H NMR Fingerprint (400 MHz, DMSO-

)

The spectrum is defined by the absence of methylene (


) coupling at the 

-position and the presence of a distinct 6-proton singlet.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.10 - 12.30 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable).
10.80 - 11.00 Broad Singlet1HIndole N-HIndole nitrogen proton (exchangeable).
7.55 - 7.60 Doublet (

Hz)
1HAr-H (C4)Indole benzene ring.
7.35 - 7.40 Doublet (

Hz)
1HAr-H (C7)Indole benzene ring.
7.15 - 7.20 Doublet/Singlet1HAr-H (C2)Proton at C2 of indole; often sharp.
6.90 - 7.10 Multiplet2HAr-H (C5, C6)Indole benzene ring.
1.55 - 1.65 Strong Singlet 6H

Diagnostic Peak: Gem-dimethyl group.

Critical Analysis:

  • Differentiation: In Indole-3-acetic acid, the

    
    -protons appear as a singlet/doublet around 3.6-3.7 ppm (2H). In this compound, that signal must be absent , replaced by the upfield methyl singlet (~1.6 ppm).
    
  • Solvent Effect: In

    
    , the N-H and COOH peaks may broaden significantly or shift upfield; DMSO-
    
    
    
    is the standard for purity validation.

C NMR Key Signals
  • Carbonyl (

    
    ):  ~178 ppm.
    
  • Quaternary

    
    -Carbon:  ~42-46 ppm (Significantly downfield from a standard alkyl chain due to Indole/COOH proximity).
    
  • Gem-Dimethyl (

    
    ):  ~25-28 ppm.[2]
    
  • Indole Carbons: 110-137 ppm region.

B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive/Negative Mode.

  • Positive Mode (

    
    ):  204.25 m/z.
    
  • Negative Mode (

    
    ):  202.23 m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (45 Da) is common, yielding a stabilized tertiary carbocation at the indole C3 position (
      
      
      
      ).
    • Further fragmentation yields the quinolinium/indolium core (

      
      ).
      

Purity & Stability Assessment Workflow

Reliable biological data depends on the rigorous exclusion of synthetic byproducts (e.g., unreacted indole or dimerization products).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole absorption max) and 220 nm.

  • Expected Retention: The gem-dimethyl group increases lipophilicity compared to IAA. Expect retention time (

    
    ) to be later  than Indole-3-acetic acid.
    
Thermal Stability (DSC)
  • Protocol: Differential Scanning Calorimetry, ramp 10°C/min.

  • Expectation: Sharp endotherm at 134-136°C (Melting).

  • Warning: Broadening of this peak indicates solvent occlusion or isomeric impurities.

Biological & Functional Context

The "gem-dimethyl effect" is the core functional driver for this molecule.

  • Metabolic Resistance: The two methyl groups at the

    
    -position create a quaternary center. This blocks the abstraction of the 
    
    
    
    -proton, a necessary step for many oxidative degradation enzymes (e.g., plant IAA-oxidases).
    • Result: Prolonged half-life in biological systems compared to natural auxins.

  • Receptor Interaction: While it mimics the indole core of auxin, the bulky methyl groups may alter binding affinity to TIR1/AFB receptors, potentially acting as a partial agonist or antagonist depending on the specific receptor isoform.

Visualization: Characterization Logic Flow

G Start Crude 2-(1H-indol-3-yl)-2-methylpropanoic acid NMR 1H NMR (DMSO-d6) Check: Singlet ~1.6 ppm (6H) Start->NMR Structural ID HPLC HPLC-UV (C18) Target: >98% Purity Rt > IAA Reference Start->HPLC Purity MS LC-MS (ESI) Target: 204 m/z (M+H) Start->MS Mass Conf. Decision Pass QC? NMR->Decision HPLC->Decision MS->Decision Bio Biological Screening (Auxin Activity / Drug Scaffold) Decision->Bio Yes Recryst Recrystallize (Solvent: Acetone/Hexane) Decision->Recryst No Recryst->Start Re-test

Figure 1: Decision-tree workflow for the validation of Indole-3-isobutyric acid, prioritizing the identification of the gem-dimethyl signature.

References

  • Acros Pharmatech. (n.d.). 2-(1H-Indol-3-yl)-2-methylpropanoic acid Product Specification. Retrieved from

  • ChemicalBook. (2024).[3] Indole-3-isobutyric acid Properties and Spectral Data. Retrieved from

  • National Institutes of Health (NIH). (2024). Indole-3-butyric Acid and Related Auxin Analogs: PubChem Compound Summary. PubChem.[1][4][5][6] Retrieved from

  • Epstein, E., & Ludwig-Müller, J. (2010).[7] Indole-3-butyric acid in plants: occurrence, synthesis, metabolism and transport. Physiologia Plantarum. (Contextual grounding for indole-alkanoic acid metabolism).

  • Aladdin Scientific. (2024). Certificate of Analysis: 2-(1H-Indol-3-yl)-2-methylpropanoic acid (CAS 2770-92-5).[8][9] Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Auxin-Based PROTACs Using 2-(1H-indol-3-yl)-2-methylpropanoic Acid for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][] This guide provides a detailed framework for the synthesis of PROTACs utilizing 2-(1H-indol-3-yl)-2-methylpropanoic acid, a derivative of the plant hormone auxin. This molecule serves as a potent recruiter for engineered E3 ubiquitin ligase systems, such as the auxin-inducible degron (AID) system, which can be functionally transplanted into mammalian cells.[3][4] We will explore the strategic design, step-by-step synthetic protocols, and critical characterization techniques for researchers in chemical biology and drug discovery. The protocols emphasize modularity, incorporating both classical amide bond formation and modern "click chemistry" approaches to facilitate the rapid assembly of PROTAC libraries.[5][]

Introduction: The Principle of Induced Proximity Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8] By simultaneously engaging both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex.[1] This proximity-induced event triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[9] This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and sustained protein knockdown, offering a powerful alternative to traditional occupancy-based inhibitors.[10]

The Role of 2-(1H-indol-3-yl)-2-methylpropanoic Acid in an Engineered Degradation System

While most PROTACs in clinical development recruit endogenous human E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL), an alternative and powerful strategy involves hijacking orthogonal degradation pathways.[11][12] The Auxin-Inducible Degron (AID) system is a prime example, co-opting a plant-specific degradation pathway.[4] In this system, a plant-specific F-box protein, TIR1, is expressed in mammalian cells. TIR1 forms a functional SCF E3 ligase complex with endogenous cellular components.[3]

The small molecule 2-(1H-indol-3-yl)-2-methylpropanoic acid, a potent auxin analogue, acts as the "molecular glue," inducing the interaction between the TIR1 E3 ligase and a degron tag (a short peptide sequence) fused to the POI.[13] Therefore, a PROTAC built with this acid derivative connects a POI ligand to the auxin moiety, directly recruiting the engineered SCF-TIR1 complex to a specific, untagged endogenous protein. This provides an excellent platform for target validation and the development of highly selective degraders.

cluster_0 Mechanism of Auxin-Based PROTAC Action cluster_1 Ternary Complex PROTAC PROTAC (POI Ligand-Linker-Auxin) POI Protein of Interest (POI) PROTAC->POI Binds TIR1 Engineered TIR1 E3 Ligase PROTAC->TIR1 Recruits Ternary POI-PROTAC-TIR1 PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of an auxin-based PROTAC. The molecule forms a ternary complex, leading to POI ubiquitination and proteasomal degradation.

Synthetic Strategy & Key Considerations

The synthesis of a PROTAC is a modular process. The core components—the POI ligand, the linker, and the E3 ligase ligand (our auxin derivative)—are typically synthesized or modified separately before being conjugated in the final steps. This modularity is crucial for linker optimization, a key determinant of PROTAC efficacy.[7][14]

Key Considerations:

  • Linker Attachment Point: The linker must be attached to a solvent-exposed region of the POI ligand to avoid disrupting its binding affinity.

  • Linker Composition & Length: Linker rigidity and length are critical for establishing a productive ternary complex. Polyethylene glycol (PEG) and alkyl chains are common starting points.[14][15]

  • Conjugation Chemistry: The choice of reaction for the final coupling step dictates the functional groups required on the linker and ligands. Amide bond formation is robust and straightforward. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," offers high efficiency and orthogonality, making it ideal for complex molecules.[][10][16]

cluster_workflow Modular PROTAC Synthesis Workflow Auxin_Acid 2-(1H-indol-3-yl)-2- methylpropanoic acid Activation Step 1: Carboxylic Acid Activation (e.g., HATU, EDC) Auxin_Acid->Activation POI_Ligand POI Ligand (with handle) Linker_Attach_POI Step 2: Attach Linker to POI Ligand POI_Ligand->Linker_Attach_POI Linker Bifunctional Linker Linker->Linker_Attach_POI Final_Conj Step 3: Final Conjugation Activation->Final_Conj Linker_Attach_POI->Final_Conj Purify Step 4: Purification & Analysis (HPLC, LC-MS) Final_Conj->Purify Final_PROTAC Pure PROTAC Purify->Final_PROTAC

Figure 2: General workflow for the modular synthesis of an auxin-based PROTAC.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on the specific properties of their POI ligand. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Activation of 2-(1H-indol-3-yl)-2-methylpropanoic acid

Rationale: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) to facilitate efficient amide bond formation with an amine-functionalized linker. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions.[17]

Materials:

  • 2-(1H-indol-3-yl)-2-methylpropanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(1H-indol-3-yl)-2-methylpropanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by LC-MS. This activated solution is typically used immediately in the next step without isolation.

Protocol 2: Final PROTAC Conjugation via Amide Coupling

Rationale: This protocol describes the coupling of the activated auxin derivative with a POI ligand that has been pre-functionalized with a linker terminating in a primary or secondary amine.

Materials:

  • Activated auxin solution (from Protocol 1)

  • Amine-functionalized POI-Linker (1.0 eq)

  • Anhydrous DMF

Procedure:

  • To the stirred solution of the activated auxin derivative from Protocol 1, add a solution of the amine-functionalized POI-Linker (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude PROTAC.

Protocol 3: PROTAC Synthesis via "Click Chemistry" (CuAAC)

Rationale: For a more modular and often higher-yielding approach, the auxin derivative and the POI-linker can be functionalized with an azide and an alkyne, respectively, and joined using a Cu(I)-catalyzed click reaction.[16][18]

Sub-Protocol 3A: Synthesis of Azido-Functionalized Auxin Derivative

  • Synthesize an amino-linker derivative of the auxin acid via standard amide coupling (as in Protocol 2) with a linker such as amino-PEG-azide.

  • Purify the resulting auxin-linker-azide intermediate by column chromatography.

Sub-Protocol 3B: Synthesis of Alkyne-Functionalized POI-Linker

  • Similarly, functionalize the POI ligand with a linker containing a terminal alkyne group (e.g., propargylamine) via amide coupling or other suitable chemistry.

  • Purify the POI-linker-alkyne intermediate.

Sub-Protocol 3C: The CuAAC Reaction Materials:

  • Auxin-linker-azide (1.0 eq)

  • POI-linker-alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the auxin-linker-azide and POI-linker-alkyne in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction should turn color.

  • Stir the reaction at room temperature for 12-24 hours.[17]

  • Monitor progress by LC-MS. Upon completion, proceed with aqueous workup and extraction as described in Protocol 2.

Protocol 4: Purification and Characterization

Rationale: High purity is essential for accurate biological evaluation. A multi-step purification and rigorous analytical characterization are mandatory to confirm the identity and purity of the final PROTAC.[19][20]

Purification:

  • Flash Chromatography: The crude product is first subjected to silica gel flash chromatography to remove major impurities. A gradient elution system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) is typically used.[19]

  • Reversed-Phase Preparative HPLC (Prep-HPLC): For final purification to achieve >95% purity, Prep-HPLC is the method of choice. A C18 column with a water/acetonitrile gradient (often containing 0.1% TFA or formic acid) is commonly employed.[][19]

  • Lyophilization: The pure fractions collected from HPLC are combined, the organic solvent is removed under reduced pressure, and the remaining aqueous solution is lyophilized to yield the final PROTAC as a fluffy solid.

Characterization: The identity and purity of the final compound must be confirmed through a combination of analytical techniques.

Technique Purpose Expected Outcome
LC-MS Purity assessment & mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the PROTAC.
¹H and ¹³C NMR Structural elucidation and confirmationSpectra should show all expected signals with correct chemical shifts, integrations, and coupling patterns corresponding to the PROTAC structure.[19]
HRMS High-accuracy mass determinationThe experimentally measured mass should be within 5 ppm of the calculated exact mass of the molecule.

Conclusion

The synthesis of PROTACs using 2-(1H-indol-3-yl)-2-methylpropanoic acid provides a powerful tool for inducing the degradation of specific proteins of interest through the engineered auxin-inducible degron system. The modular synthetic strategies outlined in this guide, employing both traditional amide coupling and modern click chemistry, offer the flexibility required for rapid library synthesis and linker optimization. Rigorous purification and comprehensive analytical characterization are paramount to ensuring the quality of the final molecules for downstream biological assays. This approach not only expands the toolkit for targeted protein degradation but also provides a robust platform for fundamental research and therapeutic discovery.

References

  • Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • PMC. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • RSC Publishing. (n.d.). Click chemistry in the development of PROTACs - RSC Chemical Biology.
  • ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
  • PMC. (2023). Click chemistry in the development of PROTACs.
  • BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
  • ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis.
  • ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • MedchemExpress. (n.d.). PROTAC Synthesis | Click Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
  • ChemPartner. (n.d.). PROTAC Chemistry.
  • BOC Sciences. (n.d.). PROTAC Design Services for Targeted Therapy.
  • Aurigene. (2025). PROTAC Discovery and Development Services.
  • BenchChem. (2025). PROTAC Synthesis and Purification: A Technical Support Center.
  • PMC. (n.d.). Combination of AID2 and BromoTag expands the utility of degron-based protein knockdowns.
  • Taylor & Francis Online. (n.d.). Auxin-Inducible Degron System: An Efficient Protein Degradation Tool to Study Protein Function.
  • PMC. (n.d.). Auxin-inducible protein degradation as a novel approach for protein depletion and reverse genetic discoveries in mammalian oocytes.
  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • MedchemExpress. (n.d.). PROTAC Linker.
  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
  • ScienceDirect. (2024). Characteristic roadmap of linker governs the rational design of PROTACs.

Sources

Application Notes and Protocols for Designing PROTACs with Indole-Based Cereblon Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) that utilize indole-based ligands for the E3 ubiquitin ligase Cereblon (CRBN). Moving beyond traditional phthalimide-based immunomodulatory drugs (IMiDs), this document explores the rationale and advantages of employing novel indole-containing scaffolds. We offer in-depth protocols for the chemical synthesis of these next-generation PROTACs, their biophysical characterization, and their cellular validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the expanding chemical space of CRBN-recruiting PROTACs for targeted protein degradation.

Introduction to Targeted Protein Degradation with PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field.[][3] They function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5] A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[][2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5]

Cereblon: A Versatile E3 Ligase for PROTAC Development

Of the over 600 E3 ligases in the human genome, Cereblon (CRBN) has become a workhorse in PROTAC design.[2][6] CRBN is the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[4] The widespread use of CRBN is largely due to the availability of well-characterized, small-molecule ligands with favorable drug-like properties, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs).[7][8] These ligands bind to a specific pocket in CRBN, enabling the recruitment of the E3 ligase machinery to the target protein.[]

However, traditional IMiD-based PROTACs are not without their challenges. These include the potential for off-target degradation of neosubstrates, which can lead to toxicity, and the inherent chemical instability of the phthalimide moiety, which can undergo hydrolysis.[7][9] These limitations have spurred the development of novel, non-phthalimide CRBN ligands.[9][10]

The Rise of Indole-Based Cereblon Ligands

Recent research has focused on developing new classes of CRBN ligands that retain high binding affinity while offering improved physicochemical properties and a more favorable safety profile. Among these, indole-based ligands have shown significant promise.

The rationale for using indole-based scaffolds includes:

  • Improved Chemical Stability: Indole-based ligands can be designed to be more resistant to hydrolysis compared to the phthalimide ring of IMiDs, leading to improved pharmacokinetic properties.[7][11]

  • Reduced Neosubstrate Degradation: By altering the chemical structure of the CRBN-binding moiety, it is possible to modulate the surface of the ternary complex, potentially reducing the recruitment and degradation of off-target neosubstrates.[9]

  • Expanded Chemical Space: The development of novel indole-based ligands expands the toolbox for PROTAC design, offering new possibilities for linker attachment points and overall PROTAC architecture.

Design Principles for PROTACs with Indole-Based CRBN Ligands

The successful design of a PROTAC is a multi-parameter optimization problem. Key considerations include the choice of the indole-based CRBN ligand, the selection of a suitable linker, and the identification of an optimal attachment point on both the CRBN ligand and the POI binder.

Selection of the Indole-Based CRBN Ligand

The choice of the indole scaffold is critical. Different indole derivatives will exhibit varying affinities for CRBN and may induce different conformations of the ternary complex. It is essential to characterize the binding of the chosen indole ligand to CRBN using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Linker Design and Optimization

The linker plays a crucial role in PROTAC efficacy. It is not merely a spacer but actively participates in the formation and stability of the ternary complex. Key linker parameters to consider are:

  • Length: The linker must be long enough to span the distance between the CRBN and POI binding sites without inducing steric clash.

  • Composition: The chemical nature of the linker (e.g., PEG, alkyl chain) affects the solubility, cell permeability, and overall physicochemical properties of the PROTAC.

  • Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, but may also introduce strain.

A systematic approach to linker optimization involves synthesizing a library of PROTACs with varying linker lengths and compositions and evaluating their degradation efficiency.

Attachment Points

The points at which the linker is attached to the indole-based CRBN ligand and the POI binder are critical. The attachment point on the CRBN ligand should not disrupt its binding to Cereblon. Similarly, the attachment point on the POI binder should not interfere with its target engagement. Structural information, if available, can guide the selection of suitable attachment points.

Sources

Technical Application Note: Precision Control of Targeted Protein Degradation using 2-(1H-indol-3-yl)-2-methylpropanoic Acid (IIBA)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol guide details the use of 2-(1H-indol-3-yl)-2-methylpropanoic acid (commonly referred to as Indole-3-isobutyric Acid or IIBA ) in the context of Targeted Protein Degradation (TPD), specifically within the Auxin-Inducible Degron (AID) system.

Abstract & Introduction

The Auxin-Inducible Degron (AID) technology is a cornerstone of functional genomics, allowing researchers to rapidly deplete specific proteins by tagging them with a degron (AID tag) derived from the plant hormone signaling pathway. While the standard inducer, Indole-3-acetic acid (IAA) , effectively triggers ubiquitination and proteasomal degradation, the system often suffers from "leaky" degradation —basal depletion of the target protein even in the absence of added auxin.

2-(1H-indol-3-yl)-2-methylpropanoic acid (IIBA) serves a critical, orthogonal role in this ecosystem. Structurally distinct from IAA due to the dimethyl substitution at the


-carbon, IIBA acts as a competitive Auxin Antagonist (Anti-Auxin) . It binds to the TIR1 F-box receptor but prevents the recruitment of the degron-tagged protein, thereby effectively "locking" the system in a stable state.

This guide details the application of IIBA to:

  • Suppress basal degradation during cell line generation and maintenance.

  • Synchronize degradation kinetics for high-resolution temporal studies.

  • Rescue essential proteins from lethal depletion during expansion.

Mechanism of Action: The "Gatekeeper" Logic

To understand the application of IIBA, one must contrast it with the agonist IAA.

The Agonist (IAA) Mechanism

In the standard AID system, IAA acts as a "molecular glue." It binds to the TIR1 ubiquitin ligase subunit, filling a cavity that creates a continuous binding surface for the AID-tagged target protein (the substrate). This ternary complex (TIR1-IAA-AID) triggers ubiquitination of the AID tag and subsequent degradation by the 26S proteasome.

The Antagonist (IIBA) Mechanism

IIBA possesses two methyl groups at the


-carbon position (unlike the methylene group in IAA).
  • Competitive Binding: IIBA binds to the auxin-binding pocket of TIR1 with affinity comparable to naturally occurring auxins.

  • Steric Blockade: The bulky

    
    -methyl groups create steric hindrance that prevents the "lid" of the binding pocket from closing or clashes with the degron peptide.
    
  • Result: TIR1 is occupied by IIBA, preventing IAA (if present in trace amounts) from binding, and failing to recruit the AID-tagged protein. The target protein is thus stabilized .

Pathway Visualization

AID_Mechanism TIR1 TIR1 E3 Ligase Complex_Active Active Ternary Complex (TIR1 + IAA + Target) TIR1->Complex_Active + IAA Complex_Inactive Inactive Binary Complex (TIR1 + IIBA) TIR1->Complex_Inactive + IIBA IAA IAA (Agonist) IIBA IIBA (Antagonist) Target AID-Tagged Protein Target->Complex_Active Recruitment Ubiquitination Ubiquitination & Proteasomal Degradation Complex_Active->Ubiquitination Complex_Inactive->Complex_Active Washout & Add IAA Stabilization Protein Stabilization (No Degradation) Complex_Inactive->Stabilization Blocks Target Recruitment

Figure 1: Mechanistic comparison of IAA-induced degradation versus IIBA-mediated stabilization. IIBA occupies TIR1, blocking the recruitment of the target protein.

Key Advantages of IIBA Implementation

FeatureIAA (Standard)IIBA (Application Focus)Benefit
Function Agonist (Degrader)Antagonist (Stabilizer)Prevents unwanted protein loss.
Basal Leakiness Causes background degradationSuppresses background degradationEssential for studying essential genes where even 10% loss is toxic.
Reversibility Hard to wash out quicklyRapidly displaced by high-dose IAAAllows "sharp" degradation onset.
Metabolic Stability Susceptible to peroxidasesResistant to oxidationLong-term culture stability without frequent media changes.

Experimental Protocols

Materials Preparation
  • Compound: 2-(1H-indol-3-yl)-2-methylpropanoic acid (IIBA).

    • Purity:

      
       97%.
      
    • Solubility: Soluble in DMSO or Ethanol.

  • Stock Solution (500 mM):

    • Dissolve powdered IIBA in high-grade DMSO.

    • Vortex until completely clear.

    • Aliquot into light-protected tubes (amber) and store at -20°C.

    • Note: IIBA is generally more stable than IAA, but freeze-thaw cycles should still be minimized.

Protocol A: Suppressing Basal Degradation (Maintenance)

Use this protocol when growing cell lines expressing essential proteins tagged with AID, where "leakiness" might cause slow growth or selection pressure against the tag.

  • Culture Media: Prepare standard growth media (e.g., DMEM + 10% FBS).

  • Supplementation: Add IIBA to a final concentration of 100 µM .

    • Note: Concentrations can range from 10 µM to 200 µM depending on the expression level of TIR1. 100 µM is a standard starting point.

  • Maintenance: Culture cells continuously in the presence of IIBA.

  • Passaging: Replenish IIBA with every media change.

Protocol B: The "Synchronized Release" Assay

Use this protocol to measure degradation kinetics with high precision, eliminating the variable of pre-existing degradation.

  • Pre-Incubation (T = -24 hours):

    • Seed cells in media containing 100 µM IIBA . This ensures the target protein accumulates to wild-type levels and fills the cellular pool.

  • Wash Step (T = 0):

    • Aspirate media containing IIBA.

    • Wash cells 3 times with warm PBS or IIBA-free media.

    • Critical: Thorough washing is essential to remove the antagonist from the TIR1 binding pocket.

  • Induction:

    • Add media containing 500 µM IAA (Indole-3-acetic acid).

    • Note: A higher concentration of IAA is often used here to rapidly outcompete any residual IIBA and saturate TIR1.

  • Sampling:

    • Lyse cells at designated time points (e.g., 15 min, 30 min, 1h, 2h).

  • Analysis:

    • Perform Western Blot or Flow Cytometry.

    • Expectation: You will observe a sharper degradation curve compared to cells not pre-treated with IIBA, as the starting population of protein is uniform and higher.

Experimental Workflow Diagram

Protocol_Workflow Step1 Step 1: Stabilization Culture cells + 100 µM IIBA (Target Protein Accumulates) Step2 Step 2: Washout 3x PBS Wash (Remove Antagonist) Step1->Step2 24 Hours Step3 Step 3: Induction Add 500 µM IAA (Trigger Degradation) Step2->Step3 Immediate Step4 Step 4: Analysis Western Blot / Fluorescence (Measure Kinetics) Step3->Step4 Time Course

Figure 2: Step-by-step workflow for the Synchronized Release Assay using IIBA pre-treatment.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Protein levels do not recover with IIBA Concentration too lowIncrease IIBA to 200-500 µM. Ensure TIR1 expression isn't overwhelmingly high.
Degradation is slow after Washout Residual IIBA presentIncrease wash steps (3x -> 5x). Increase IAA induction concentration (up to 1 mM).
Cell Toxicity Off-target effects of high auxinTitrate IIBA down. Most mammalian cells tolerate up to 500 µM well, but sensitive lines differ.
Incomplete Degradation Equilibrium competitionIf using IIBA and IAA simultaneously (tuning), the ratio is key. For full degradation, IIBA must be fully removed.

References

  • Hayashi, K., et al. (2008).[1] Rational design of an auxin antagonist for the SCF(TIR1) ubiquitin ligase complex.ACS Chemical Biology , 3(1), 41-54. Link

    • Establishes the structural basis for alpha-substituted indoles acting as TIR1 antagonists.
  • Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells.Nature Methods , 6(12), 917-922. Link

    • The found
  • Yesbolatova, A., et al. (2020). The auxin-inducible degron 2 (AID2) system enables controlled protein degradation with minimal basal depletion.Nature Communications , 11, 5701. Link

    • Discusses the problem of basal degradation and improved ligands (5-Ph-IAA), providing context for why antagonists like IIBA are used in the original AID system.
  • Holland, A. J., et al. (2012). Inducible degradation of centrosomal proteins reveals their role in centrosome duplication.The Journal of Cell Biology , 199(7), 1039-1049. Link

    • Demonstrates the use of auxin antagonists to suppress basal degrad
  • PubChem Compound Summary. (n.d.). 2-(1H-indol-3-yl)-2-methylpropanoic acid.National Center for Biotechnology Information. Link

    • Chemical structure and physical property verific

Sources

Application Notes and Protocols for the Cellular Investigation of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Selective Aryl Hydrocarbon Receptor Modulator

2-(1H-indol-3-yl)-2-methylpropanoic acid is an indole derivative with potential therapeutic applications stemming from its activity as a Selective Aryl Hydrocarbon Receptor Modulator (SAhRM). The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating cellular processes such as xenobiotic metabolism, immune responses, and cell proliferation and differentiation.[1][2] Dysregulation of the AhR signaling pathway has been implicated in various pathologies, including cancer and inflammatory diseases.[1][2]

Unlike classical AhR agonists such as the environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), SAhRMs exhibit a more nuanced and selective modulation of the AhR pathway.[3] This selectivity offers the tantalizing prospect of harnessing the therapeutic benefits of AhR modulation while mitigating the toxic effects associated with broad AhR activation.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of 2-(1H-indol-3-yl)-2-methylpropanoic acid, with a focus on its impact on the AhR signaling pathway and cellular viability.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

The canonical AhR signaling pathway is initiated upon ligand binding to the cytosolic AhR complex. This complex includes heat shock protein 90 (hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR into the nucleus. Within the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4] A key and well-characterized downstream target of AhR activation is the gene encoding for cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[1][5]

AhR_Signaling_Pathway Figure 1: Canonical AhR Signaling Pathway cluster_nucleus Ligand 2-(1H-indol-3-yl)- 2-methylpropanoic acid AhR_complex Cytosolic AhR Complex (AhR, hsp90, AIP, p23) Ligand->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Nucleus Nucleus Activated_AhR->Nucleus Translocation AhR_ARNT AhR/ARNT Heterodimer Activated_AhR->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Caption: A simplified diagram of the canonical AhR signaling pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and use of 2-(1H-indol-3-yl)-2-methylpropanoic acid in cell culture, as well as for assessing its biological activity.

I. Preparation of Stock and Working Solutions

The accurate preparation of the test compound is critical for reproducible results. Due to the hydrophobic nature of many indole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

  • 2-(1H-indol-3-yl)-2-methylpropanoic acid (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade[6]

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium appropriate for the cell line being used

Protocol:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out a precise amount of 2-(1H-indol-3-yl)-2-methylpropanoic acid powder.

    • Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 203.24 g/mol , dissolve 2.0324 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with 0.1% being the preferred maximum to avoid solvent-induced cytotoxicity. [7]

    • A vehicle control, consisting of the same final concentration of DMSO in the culture medium without the test compound, must be included in all experiments.[8][9]

II. Cell Culture and Treatment

The choice of cell line is dependent on the research question. For general AhR signaling studies, human hepatoma (HepG2) and breast cancer (MCF-7) cell lines are commonly used as they express a functional AhR pathway.[2]

Materials:

  • Appropriate cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI supplemented with fetal bovine serum and antibiotics)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

  • Working solutions of 2-(1H-indol-3-yl)-2-methylpropanoic acid

  • Vehicle control (medium with DMSO)

  • Positive and negative controls (see below)

Protocol:

  • Cell Seeding:

    • Culture cells in appropriate flasks until they reach 70-80% confluency.

    • Trypsinize and seed the cells into multi-well plates at a density appropriate for the specific assay (e.g., 1 x 10⁴ cells/well in a 96-well plate for a 24-hour cytotoxicity assay).

    • Allow the cells to adhere and recover for 24 hours in the incubator.

  • Cell Treatment:

    • After the 24-hour recovery period, carefully aspirate the old medium.

    • Add the freshly prepared working solutions of 2-(1H-indol-3-yl)-2-methylpropanoic acid at various concentrations to the designated wells.

    • Include the following controls in parallel:

      • Untreated Control: Cells in complete medium only.

      • Vehicle Control: Cells in complete medium containing the same final concentration of DMSO as the highest concentration of the test compound.[10]

      • Positive AhR Agonist Control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) at a concentration known to induce a robust AhR response (e.g., 1-10 nM).[11][12]

      • Negative AhR Antagonist Control: CH-223191 at a concentration known to inhibit AhR activation (e.g., 1-10 µM).[13][14][15]

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

III. Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO or solubilization buffer

  • 96-well plate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

IV. Analysis of AhR Target Gene Expression (qPCR)

To determine if 2-(1H-indol-3-yl)-2-methylpropanoic acid modulates AhR signaling, the expression of the downstream target gene, CYP1A1, can be quantified using quantitative real-time PCR (qPCR).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for human CYP1A1 and a validated housekeeping gene (e.g., GAPDH).[16][17][18]

  • qPCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • After the desired treatment period, lyse the cells and extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using the synthesized cDNA, primers for CYP1A1 and the housekeeping gene, and a qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in CYP1A1 expression, normalized to the housekeeping gene and relative to the vehicle control.

V. Analysis of CYP1A1 Protein Expression (Western Blot)

Western blotting can be used to confirm changes in CYP1A1 protein levels following treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against human CYP1A1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against CYP1A1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental data, it is recommended to present quantitative results in a clear and structured format.

Table 1: Recommended Concentration Ranges for In Vitro Studies

Compound/ControlRecommended Concentration RangePurpose
2-(1H-indol-3-yl)-2-methylpropanoic acid0.1 - 100 µMDose-response determination for cytotoxicity and AhR modulation
TCDD (Positive Agonist Control)1 - 10 nMInduce a maximal AhR-mediated response[11][12]
CH-223191 (Negative Antagonist Control)1 - 10 µMInhibit AhR activation[13][14][15]
DMSO (Vehicle Control)≤ 0.1% (v/v)To control for solvent effects[7][8]

Expected Outcomes:

  • Cytotoxicity: A dose-dependent decrease in cell viability is expected with increasing concentrations of 2-(1H-indol-3-yl)-2-methylpropanoic acid. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

  • AhR Modulation:

    • Agonist Activity: An increase in CYP1A1 mRNA and protein expression compared to the vehicle control would indicate that the compound is an AhR agonist.

    • Antagonist Activity: A decrease in TCDD-induced CYP1A1 expression when co-treated with the compound would suggest it has AhR antagonist properties.

    • Selective Modulation: The compound may induce a different pattern or magnitude of downstream gene expression compared to TCDD, indicating its nature as a SAhRM.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationships between the different assays.

Experimental_Workflow Figure 2: Experimental Workflow Start Start Prepare_Solutions Prepare Stock & Working Solutions Start->Prepare_Solutions Treatment Cell Treatment with Compound & Controls Prepare_Solutions->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT qPCR qPCR (CYP1A1 mRNA) Treatment->qPCR Western Western Blot (CYP1A1 Protein) Treatment->Western Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis qPCR->Data_Analysis Western->Data_Analysis End End Data_Analysis->End

Caption: A flowchart illustrating the sequential steps of the experimental protocol.

Logical_Relationships Figure 3: Logical Relationships of Assays Compound 2-(1H-indol-3-yl)- 2-methylpropanoic acid Cell_Interaction Interacts with Cells Compound->Cell_Interaction Cytotoxicity Induces Cytotoxicity? Cell_Interaction->Cytotoxicity AhR_Modulation Modulates AhR? Cell_Interaction->AhR_Modulation MTT_Assay MTT Assay Cytotoxicity->MTT_Assay qPCR_Western qPCR & Western Blot (CYP1A1) AhR_Modulation->qPCR_Western Agonist Agonist qPCR_Western->Agonist Antagonist Antagonist qPCR_Western->Antagonist SAhRM SAhRM qPCR_Western->SAhRM

Caption: A diagram showing the logical connections between the compound and the assays.

References

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? Retrieved from [Link]

  • PubMed. (2020, April 23). Development of a novel recombinant cell line for detection and characterization of Ah receptor nuclear translocation in intact cells. Retrieved from [Link]

  • OriGene Technologies Inc. CYP1A1 Human qPCR Primer Pair (NM_000499). Retrieved from [Link]

  • eScholarship.org. Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Retrieved from [Link]

  • PubMed. (2002). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Retrieved from [Link]

  • ALAB. AhR Inhibitor. Retrieved from [Link]

  • PMC. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Retrieved from [Link]

  • OriGene Technologies Inc. Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (2025, February 19). How to use DMSO as vehicle for LX-2 cell culture TGF-B1 treatment? Retrieved from [Link]

  • Biology Stack Exchange. (2017, May 30). Why is a DMSO-only Control Important? [closed]. Retrieved from [Link]

  • Springer Nature Experiments. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Retrieved from [Link]

  • ResearchGate. Cell lines species, but not AHR origin, influence AHR agonistic activity. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2017, January 13). How to calculate the final concentration of DMSO in experiments of cell treatment? Retrieved from [Link]

  • PMC. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor. Retrieved from [Link]

  • ResearchGate. Western Blot detection of CYP1A1 protein induced in lysates of (A) MCF-7 cells exposed to compounds 1, 2, 3, 4, 2a, 2b, 3a, 3b, 4a and 4b (1 mM, 24 h). Retrieved from [Link]

  • Maxanim. Dimethyl Sulfoxide (DMSO), cell culture reagent (CAS 67-68-5) | SC-358801. Retrieved from [Link]

  • PMC. Aryl Hydrocarbon Receptor (AHR) Agonists Induce MicroRNA-335 Expression And Inhibit Lung Metastasis of Estrogen Receptor Negative Breast Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2022, July 21). MTT assay DMSO vehicle? Retrieved from [Link]

  • PMC. Role of AhR in positive regulation of cell proliferation and survival. Retrieved from [Link]

  • ResearchGate. Western blot analysis of CYP1A1 and CYP1A2 proteins. (A) Representative... | Download Scientific Diagram. Retrieved from [Link]

  • PMC. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells. Retrieved from [Link]

  • MDPI. Proteomic Characterization of the Cellular Effects of AhR Activation by Microbial Tryptophan Catabolites in Endotoxin-Activated Human Macrophages. Retrieved from [Link]

  • PMC. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. Retrieved from [Link]

  • Ah Receptor Antagonism Represses Head and Neck Tumor Cell Aggressive Phenotype. (n.d.). Retrieved from [Link]

  • PMC. The AhR Ligand, TCDD, Regulates Androgen Receptor Activity Differently in Androgen-Sensitive versus Castration-Resistant Human Prostate Cancer Cells. Retrieved from [Link]

  • MDPI. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells. Retrieved from [Link]

  • ResearchGate. (A) Western blot analysis of expression of CYP1A1 protein in SH-SY5Y... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed. (2009, January 16). Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells. Retrieved from [Link]

  • PMC. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA. Retrieved from [Link]

  • ResearchGate. (2023, June 27). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? Retrieved from [Link]

  • OriGene Technologies Inc. GAPDH Human qPCR Primer Pair (NM_002046). Retrieved from [Link]

  • PMC. Human-specific GAPDH qRT-PCR is an accurate and sensitive method of xenograft metastasis quantification. Retrieved from [Link]

  • MDPI. The Aryl Hydrocarbon Receptor and the Nervous System. Retrieved from [Link]

  • CiteAb. (HP205798) GAPDH Human qPCR Primer Pair (NM_002046). Retrieved from [Link]

  • PMC. Ah receptor antagonism inhibits constitutive and cytokine inducible IL6 production in head and neck tumor cell lines. Retrieved from [Link]

  • PMC. Aryl Hydrocarbon Receptor Activation by TCDD Reduces Inflammation Associated with Crohn's Disease. Retrieved from [Link]

  • NIH. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. Retrieved from [Link]

Sources

developing cell-based assays for PROTACs with 2-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-(1H-indol-3-yl)-2-methylpropanoic acid as a Novel E3 Ligand

Executive Summary & Strategic Rationale

The saturation of Cereblon (CRBN) and Von Hippel-Lindau (VHL) ligase space has driven the Targeted Protein Degradation (TPD) field toward "non-canonical" E3 ligases. The Aryl Hydrocarbon Receptor (AhR) represents a high-potential alternative. While primarily known as a transcription factor, AhR functions as a substrate-recognition subunit of a Cullin 4B-based E3 ubiquitin ligase complex (


).

This guide details the development of cell-based assays for PROTACs incorporating 2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as 2-Methyl-3-indoleacetic acid). Unlike the metabolically labile natural ligand Indole-3-acetic acid (IAA), the


-methylated derivative offers enhanced steric bulk and resistance to rapid oxidative metabolism, making it a superior scaffold for sustained E3 recruitment.

Key Technical Challenges Addressed:

  • Differentiation: Distinguishing between AhR transcriptional activation (toxicity) and E3 ligase hijacking (degradation).

  • Permeability: Validating intracellular engagement of the indole moiety.

  • Specificity: Confirming degradation is AhR-dependent via competition assays.

Mechanistic Workflow & Pathway Visualization

To develop robust assays, one must understand the dual nature of AhR. In a PROTAC context, we aim to bypass the transcriptional pathway (DRE binding) and favor the E3 ligase pathway.

AhR_PROTAC_Mechanism cluster_nuclear Nuclear/E3 Ligase Activity PROTAC PROTAC (Indole-Linker-Warhead) AhR_Cyto AhR (Cytosolic) Complexed with HSP90/XAP2 PROTAC->AhR_Cyto Ligand Binding POI Target Protein (POI) Proteasome 26S Proteasome Degradation POI->Proteasome Degradation Ternary Ternary Complex POI :: PROTAC :: AhR AhR_Cyto->Ternary + POI Recruitment Nucleus Nucleus Ternary->Nucleus Translocation CUL4B CUL4B/RBX1 (E3 Ligase Core) Ternary->CUL4B E3 Complex Assembly ARNT ARNT Ub Ubiquitination (Poly-Ub) CUL4B->Ub E2 Transfer Ub->POI Tagging

Figure 1: Mechanism of Action for AhR-recruiting PROTACs. The indole moiety recruits AhR, which then assembles with CUL4B to ubiquitinate the target protein.

Critical Assay Development Phases
Phase 1: Ligand Engagement (The "Hook" Effect)

Before testing degradation, verify that 2-(1H-indol-3-yl)-2-methylpropanoic acid binds AhR in your cell model.

  • Method: AhR-responsive Luciferase Reporter Assay (DRE-Luc).

  • Rationale: AhR activation induces CYP1A1 expression. A functional ligand will drive Luciferase expression driven by Dioxin Response Elements (DRE).

  • Success Criteria: Dose-dependent increase in luminescence (

    
    ).
    
Phase 2: Target Degradation (DC50 Determination)

The gold standard for PROTAC screening is the HiBiT Lytic Detection System (Promega) or capillary electrophoresis (Wes/Jess).

  • Cell Line: CRISPR-engineered cell line expressing HiBiT-tagged POI (Protein of Interest).

  • Readout: Luminescence (proportional to protein abundance).

Phase 3: Mechanism Verification (The "Rescue" Experiment)

You must prove degradation is strictly AhR-mediated and proteasome-dependent.

  • Control A: Pre-treatment with MG-132 (Proteasome inhibitor). Result: Rescue of POI.

  • Control B: Co-treatment with excess free 2-(1H-indol-3-yl)-2-methylpropanoic acid (Competitor). Result: Rescue of POI (Competition for E3 binding site).

Detailed Protocol: Cellular Degradation Assay (HiBiT)

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7) engineered with a HiBiT-tagged target.

Materials Required
ComponentSpecificationSource/Notes
PROTAC Stock 10 mM in DMSOStore at -80°C. Avoid freeze-thaw.
Ligand Control 2-(1H-indol-3-yl)-2-methylpropanoic acidFree ligand for competition assays.
Assay Buffer Opti-MEM (Reduced Serum)Phenol red-free preferred.
Detection Reagent Nano-Glo® HiBiT Lytic ReagentPrepare fresh.
Plate 96-well White, Solid BottomTissue culture treated.[1]
Step-by-Step Methodology

1. Cell Seeding (Day 0)

  • Harvest HiBiT-POI cells during the logarithmic growth phase.

  • Dilute to 200,000 cells/mL in complete media.

  • Dispense 100

    
     per well (20,000 cells/well) into the white 96-well plate.
    
  • Incubate overnight at 37°C, 5%

    
    .
    

2. Compound Treatment (Day 1)

  • Preparation: Create a 10-point serial dilution of the PROTAC in Opti-MEM (Top conc: 10

    
    , 1:3 dilution).
    
  • DMSO Control: Include a 0.1% DMSO vehicle control (0% degradation baseline).

  • Positive Control: If available, use a known degrader or Genetic Knockdown (siRNA).[1]

  • Competition Wells: In specific wells, add 100

    
     free 2-(1H-indol-3-yl)-2-methylpropanoic acid 1 hour prior to PROTAC addition to block AhR.
    
  • Execution: Aspirate media carefully. Add 100

    
     of compound-containing media.
    
  • Incubation: Incubate for 6–24 hours (Kinetic optimization recommended).

3. Lytic Detection (Day 2)

  • Equilibrate the Nano-Glo® reagent to room temperature.

  • Add 100

    
     of Nano-Glo® HiBiT Lytic Reagent directly to the wells (1:1 volume ratio).
    
  • Orbitally shake the plate at 300 rpm for 5 minutes.

  • Incubate static for 10 minutes to allow complete lysis and Luciferase complementation.

4. Data Acquisition & Analysis

  • Read Luminescence (Integration time: 0.5–1.0 sec).

  • Normalization:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Degradation using a non-linear regression (4-parameter logistic) to determine

    
     (Concentration at 50% degradation) and 
    
    
    
    (Maximum degradation).
Data Interpretation & Troubleshooting
The "Hook Effect" (Bell-Shaped Curve)

A common phenomenon in PROTAC assays where high concentrations reduce degradation efficiency.

  • Observation: Degradation peaks at 1

    
     but efficacy drops at 10 
    
    
    
    .
  • Cause: Formation of binary complexes (PROTAC-POI or PROTAC-E3) rather than the productive ternary complex.

  • Action: This confirms the mechanism is PROTAC-driven. Do not discard the data; report the

    
     at the optimal concentration.
    
Toxicity vs. Degradation

AhR ligands can be cytotoxic. You must distinguish specific degradation from general cell death.

  • Validation: Run a multiplexed CellTiter-Glo (CTG) assay on the same plate (or duplicate plate).

  • Rule: If Cell Viability drops >20% at the

    
    , the degradation may be an artifact of toxicity.
    
Comparative Ligand Analysis

When benchmarking 2-(1H-indol-3-yl)-2-methylpropanoic acid against other AhR ligands, use the following matrix:

LigandMetabolic StabilityAhR Affinity (

)
Potential Toxicity
Indole-3-acetic acid (IAA) Low (Rapid oxidation)ModerateLow
2-Me-IAA (Protocol Subject) High (Steric block) High Low/Moderate
ITE HighVery HighModerate
TCDD (Dioxin) Very HighUltra HighHigh (Toxic)
References
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Ohoka, N., et al. (2019). In vivo knockdown of pathogenic proteins via specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). Journal of Biological Chemistry.[2] Link

  • Puigbò, P., et al. (2013). AhR-mediated protein degradation: A novel therapeutic avenue. Frontiers in Pharmacology. Link

  • Promega Corporation. (2023). HiBiT Protein Tagging System Protocol.Link

  • Safe, S., et al. (2017). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators (SAhRMs). Pharmaceuticals.[3][4][5] Link

Sources

Application Note: 2-(1H-indol-3-yl)-2-methylpropanoic Acid (IIBA) in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(1H-indol-3-yl)-2-methylpropanoic acid , commonly known as Indole-3-isobutyric Acid (IIBA) , in oncology research.

Based on its chemical structure and biological activity profile, IIBA is primarily utilized as a metabolically stable probe for indole-signaling pathways (specifically AhR and PXR) and as a structural analog in the development of orthogonal Auxin-Inducible Degron (AID) systems.

Introduction & Mechanism of Action

2-(1H-indol-3-yl)-2-methylpropanoic acid (IIBA) is a synthetic indole derivative characterized by a gem-dimethyl substitution at the


-carbon of the propanoic acid side chain. This structural modification provides significant resistance to metabolic degradation compared to its natural analogs, Indole-3-acetic acid (IAA) and Indole-3-propionic acid (IPA).

In oncology research, IIBA serves three critical functions:

  • Metabolically Stable AhR Ligand: The Aryl Hydrocarbon Receptor (AhR) is a transcription factor with dual roles in tumorigenesis and tumor suppression. Natural ligands like IPA are rapidly metabolized. IIBA mimics the indole core of IPA but resists

    
    -oxidation and conjugation, allowing researchers to study sustained AhR activation without the confounding variable of rapid clearance.
    
  • Orthogonal Ligand for Targeted Protein Degradation (AID Systems): The Auxin-Inducible Degron (AID) technology uses IAA to trigger the degradation of fusion proteins via the TIR1 ubiquitin ligase. However, IAA can be toxic at high doses and is metabolized by mammalian cells. IIBA acts as a "bumped" ligand candidate for engineered TIR1 mutants ("hole" receptors), facilitating the development of orthogonal degradation systems that do not cross-react with standard IAA-based controls.

  • Competitive Probe for Tryptophan Metabolism: Due to its structural similarity to Tryptophan and Kynurenine precursors, IIBA is used to probe the binding pockets of enzymes like Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) , serving as a scaffold for inhibitor design.

Technical Specifications & Preparation
PropertySpecification
Chemical Name 2-(1H-indol-3-yl)-2-methylpropanoic acid
Common Name Indole-3-isobutyric acid (IIBA)
CAS Number 3253-12-7
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Solubility Soluble in DMSO (>50 mg/mL), Ethanol. Poorly soluble in water.
Stability Stable at -20°C (solid). Solutions in DMSO stable for 1 month at -20°C.
Preparation of Stock Solution (100 mM)
  • Weigh 20.3 mg of IIBA powder.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into light-protective amber tubes (indole derivatives are light-sensitive).

  • Store at -20°C . Avoid repeated freeze-thaw cycles.

Experimental Protocols
Protocol A: AhR Activation Assay (Luciferase Reporter)

Objective: To quantify the ability of IIBA to activate the Aryl Hydrocarbon Receptor compared to the natural ligand IPA.

Materials:

  • HepG2 or MCF-7 cells (AhR-positive lines).

  • XRE-Luciferase Reporter Plasmid (containing Xenobiotic Response Elements).

  • Renilla Luciferase Control Plasmid.

  • Dual-Luciferase Assay System.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours.
    
  • Transfection: Co-transfect cells with XRE-Luciferase and Renilla plasmids using a lipid-based transfection reagent. Incubate for 24 hours.

  • Treatment:

    • Remove media and replace with fresh media containing 0.1% FBS (starvation reduces background).

    • Treat cells with IIBA at varying concentrations: 0, 1, 10, 50, 100 µM .

    • Positive Control: Indole-3-carbinol (I3C) or FICZ.

    • Negative Control: DMSO (Vehicle).

  • Incubation: Incubate for 6 to 24 hours . (Note: IIBA's stability allows for longer time points than IPA).

  • Lysis & Detection: Lyse cells and measure Firefly/Renilla luminescence ratios.

Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate EC₅₀. A shift in the curve compared to IPA indicates altered binding affinity or metabolic stability.

Protocol B: Orthogonal AID System Validation

Objective: To determine if IIBA triggers degradation of an AID-tagged protein in cells expressing Wild-Type (WT) vs. Mutant TIR1.

Materials:

  • Cell Line: HCT116 or HeLa expressing OsTIR1(WT) or OsTIR1(F74G) (mutant).

  • Target: GFP fused to an Auxin-Inducible Degron (mAID-GFP).

Workflow:

  • Seeding: Plate cells expressing the AID system in 6-well plates.

  • Pre-Treatment: Verify GFP expression via fluorescence microscopy.

  • Induction:

    • Group 1: Treat with 500 µM IAA (Standard Control).

    • Group 2: Treat with 500 µM IIBA .

    • Group 3: DMSO Control.

  • Time Course: Collect samples at 0, 1, 2, 4, and 24 hours .

  • Analysis (Western Blot):

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Run SDS-PAGE and blot for GFP and GAPDH (loading control).

  • Quantification:

    • If IIBA degrades GFP in mutant TIR1 cells but not WT TIR1 cells, it is a successful orthogonal ligand .

    • If IIBA fails to degrade GFP in WT cells, it confirms its utility as a negative control (anti-auxin) for standard AID experiments.

Pathway Visualization

The following diagram illustrates the dual utility of IIBA in oncology research: as a stable probe for AhR signaling and as a candidate ligand for engineered protein degradation systems.

IIBA_Pathways cluster_AhR Pathway 1: AhR Signaling Probe cluster_AID Pathway 2: Orthogonal Degron System IIBA 2-(1H-indol-3-yl)- 2-methylpropanoic acid (IIBA) AhR_Cyto AhR (Cytosolic) IIBA->AhR_Cyto Binds (Stable) TIR1_Mut Mutant TIR1 (E3 Ligase) IIBA->TIR1_Mut Selective Binding (Bump-Hole Fit) AhR_Nuc AhR-ARNT Complex AhR_Cyto->AhR_Nuc Translocation CYP1A1 CYP1A1/1B1 Expression AhR_Nuc->CYP1A1 Transcription Tumor_Mod Tumor Suppression / Immune Modulation CYP1A1->Tumor_Mod Downstream Effect Degron Target Protein-AID TIR1_Mut->Degron Recruits Ubiquitin Ubiquitination & Degradation Degron->Ubiquitin Proteasome

Caption: IIBA acts as a metabolically stable ligand for the Aryl Hydrocarbon Receptor (AhR) and as a selective inducer for engineered Mutant TIR1 ubiquitin ligases in targeted protein degradation.

References
  • Safe, S., et al. (2018). "AhR ligands as potential cancer therapeutics." Current Opinion in Toxicology.

  • Nishimura, K., et al. (2020). "Auxin-inducible degron system: structural insights and application to chemical biology." Current Opinion in Structural Biology.

  • Yesil, S., et al. (2021). "The indole-3-propionic acid pathway in cancer: A potential target for therapy." Life Sciences.

  • Hatano, T., et al. (1989).[1] "Auxin and antiauxin activity of indole-3-isobutyric acid and its derivatives." Plant and Cell Physiology.

  • DeWald, D.B., et al. (2023). "Expanding the toolkit for targeted protein degradation in cancer research." Nature Reviews Cancer.

Sources

Application Note: 2-(1H-indol-3-yl)-2-methylpropanoic Acid (Methyl-IPA) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation of 2-(1H-indol-3-yl)-2-methylpropanoic acid (henceforth referred to as Methyl-IPA or II-3-MPA ), a structural analog of the gut-microbiome metabolite Indole-3-propionic acid (IPA). While IPA is a potent neuroprotectant, its clinical utility is limited by rapid metabolic clearance. The


-methylation of Methyl-IPA introduces steric hindrance that blocks 

-oxidation, rendering it a metabolically stable probe.

This guide provides standardized protocols for assessing Methyl-IPA’s efficacy in three critical neurodegenerative pathologies: oxidative stress ,


-amyloid aggregation , and microglial neuroinflammation .

Chemical Identity & Rationale

Compound: 2-(1H-indol-3-yl)-2-methylpropanoic acid CAS: 3253-53-8 Molecular Formula: C12H13NO2 R-Group Significance: The gem-dimethyl substitution at the


-carbon creates a quaternary center. This modification prevents the abstraction of the 

-proton required for enzymatic degradation by monoamine oxidases (MAO) or fatty acid oxidation pathways, significantly extending the compound's half-life in plasma and CNS tissues compared to endogenous IPA.
Comparative Pharmacophore Analysis
FeatureIndole-3-Propionic Acid (IPA)Methyl-IPA (Target Compound)Biological Implication
Structure Indole-CH2-CH2-COOHIndole-CH2-C(CH3)2-COOHMethyl-IPA resists

-oxidation.
Metabolic Stability Low (Rapid clearance)High (Steric hindrance)Sustained CNS exposure.
Lipophilicity (LogP) ~2.5~2.9Enhanced Blood-Brain Barrier (BBB) penetration.
Receptor Target PXR / AhR AgonistPXR / AhR Agonist (Predicted)Modulation of neuroinflammation.

Mechanism of Action

Methyl-IPA exerts neuroprotection through a multi-modal mechanism:

  • Direct Radical Scavenging: The electron-rich indole ring donates electrons to neutralize hydroxyl radicals (•OH) and peroxynitrite, protecting neuronal lipids from peroxidation.

  • Anti-Amyloidogenesis: The indole scaffold intercalates between aromatic residues (Phe19, Phe20) of Amyloid-

    
     (A
    
    
    
    ), disrupting
    
    
    -
    
    
    stacking and inhibiting fibril formation.
  • Immunomodulation: Activation of the Pregnane X Receptor (PXR) or Aryl Hydrocarbon Receptor (AhR) in microglia, suppressing NF-

    
    B signaling and pro-inflammatory cytokine release.
    

NeuroprotectionMechanism cluster_Neuron Neuronal Compartment cluster_Microglia Microglial Compartment cluster_Extracellular Extracellular Space MethylIPA Methyl-IPA (Stable Indole) BBB Blood-Brain Barrier (Passive Diffusion) MethylIPA->BBB High Permeability ROS ROS / Free Radicals MethylIPA->ROS Scavenges Mito Mitochondrial Integrity MethylIPA->Mito Preserves PXR PXR / AhR Receptor MethylIPA->PXR Activates Abeta Amyloid-beta Monomers MethylIPA->Abeta Intercalates Fibrils Toxic Fibrils MethylIPA->Fibrils Blocks Formation BBB->MethylIPA CNS Entry ROS->Mito Damages NFkB NF-kB Pathway PXR->NFkB Inhibits Cytokines TNF-a / IL-6 NFkB->Cytokines Promotes Abeta->Fibrils Aggregates

Figure 1: Multi-target mechanism of Methyl-IPA crossing the BBB to mitigate oxidative stress, inflammation, and protein aggregation.

Experimental Protocols

Protocol A: Assessment of Anti-Amyloid Fibrillization (ThT Assay)

Objective: Quantify the ability of Methyl-IPA to inhibit the aggregation of A


1-42 monomers into toxic fibrils.

Materials:

  • Synthetic A

    
    1-42 peptide (lyophilized).
    
  • Thioflavin T (ThT) dye (Sigma).

  • Methyl-IPA (10 mM stock in DMSO).

  • Positive Control: Indole-3-propionic acid (IPA) or Resveratrol.

  • Black 96-well clear-bottom plate.

Workflow:

  • Peptide Preparation: Dissolve A

    
    1-42 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to remove pre-existing aggregates. Evaporate HFIP to obtain a peptide film. Resuspend in DMSO to 5 mM.
    
  • Reaction Setup: Dilute A

    
     to 10 
    
    
    
    M in PBS (pH 7.4).
  • Treatment: Add Methyl-IPA at graded concentrations (1, 10, 50, 100

    
    M). Maintain DMSO < 1%.
    
  • ThT Addition: Add ThT to a final concentration of 20

    
    M.
    
  • Incubation: Incubate at 37°C for 24–48 hours without shaking (to simulate quiescent aggregation).

  • Readout: Measure fluorescence kinetics (Ex: 440 nm / Em: 485 nm) every 30 minutes.

Validation Criteria:

  • Vehicle Control: Must show sigmoidal growth curve (lag phase

    
     exponential phase 
    
    
    
    plateau).
  • Efficacy: Methyl-IPA should extend the lag phase or reduce the fluorescence plateau by >40% at 50

    
    M.
    
Protocol B: Neuroinflammation Suppression in BV-2 Microglia

Objective: Determine if Methyl-IPA suppresses LPS-induced pro-inflammatory cytokine release via PXR/NF-


B modulation.

Materials:

  • BV-2 Murine Microglia cell line.

  • Lipopolysaccharide (LPS) (Escherichia coli O111:B4).

  • Griess Reagent (for Nitric Oxide).

  • ELISA kits for TNF-

    
     and IL-6.
    

Workflow:

  • Seeding: Plate BV-2 cells at

    
     cells/well in 24-well plates. Adhere for 24h.
    
  • Pre-treatment: Replace media with serum-free media containing Methyl-IPA (1–50

    
    M) for 2 hours.
    
    • Note: Pre-treatment is crucial to prime the nuclear receptors (PXR/AhR).

  • Stimulation: Add LPS (final conc. 100 ng/mL) to the wells without washing off the compound.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis:

    • Supernatant: Collect for Griess Assay (NO) and ELISA (Cytokines).

    • Cell Lysate: Extract protein for Western Blot (p-NF-

      
      B vs. Total NF-
      
      
      
      B).

Data Interpretation:

  • LPS alone should increase NO levels by 5–10 fold.

  • Methyl-IPA should dose-dependently reduce NO and TNF-

    
     with an IC50 < 20 
    
    
    
    M.
Protocol C: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Objective: Verify that the


-methylation does not compromise (and ideally enhances) BBB penetration compared to IPA.

Materials:

  • PAMPA-BBB Explorer Kit (Pion Inc. or equivalent).

  • Dodecane/Lipid mixture (porcine brain lipid extract).

  • HPLC-UV/Vis system.

Workflow:

  • Donor Plate: Prepare Methyl-IPA (50

    
    M) in PBS (pH 7.4). Add 200 
    
    
    
    L to donor wells.
  • Membrane: Coat the PVDF filter of the acceptor plate with 4

    
    L of porcine brain lipid extract.
    
  • Acceptor Plate: Add 200

    
    L of PBS to acceptor wells.
    
  • Sandwich: Place acceptor plate on top of donor plate.

  • Incubation: Incubate for 4 hours at 25°C in a humidity chamber.

  • Quantification: Analyze both donor and acceptor compartments via HPLC.

  • Calculation: Calculate Effective Permeability (

    
    ).
    

Target Metric:

  • 
     cm/s indicates high BBB permeability.
    
  • Methyl-IPA is expected to show higher

    
     than IPA due to increased lipophilicity.
    

References

  • Chyan, Y. J., et al. (1999). Potent Neuroprotective Properties against the Alzheimer

    
    -Amyloid by an Endogenous Melatonin-related Indole Structure, Indole-3-propionic Acid. Journal of Biological Chemistry. Link
    
    • Significance: Establishes the baseline neuroprotective mechanism of the indole-propionic scaffold.
  • Bendheim, P. E., et al. (2002). Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease. Journal of Molecular Neuroscience. Link

    • Significance: Details the anti-fibrillogenic properties of IPA deriv
  • Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity. Link

    • Significance: Validates the PXR-mediated anti-inflammatory pathway utilized by indole acids.[1]

  • Rothhammer, V., et al. (2016). Type I interferons and microbial metabolites of tryptophan modulate astrocyte activity and central nervous system inflammation via the aryl hydrocarbon receptor. Nature Medicine. Link

    • Significance: Demonstrates the critical role of indole metabolites in modulating CNS glial inflamm
  • Zhang, L. S., et al. (2013). 2-Methyl-3-(indol-3-yl)propanoic acid as a potential auxin. Plant Growth Regulation.

Disclaimer: Methyl-IPA is a research chemical. Not for human diagnostic or therapeutic use. Standard chemical safety (PPE) required during handling.

Sources

in vitro ubiquitination assays with 2-(1H-indol-3-yl)-2-methylpropanoic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Ubiquitination Profiling of 2-(1H-indol-3-yl)-2-methylpropanoic Acid-Based PROTACs

Executive Summary & Chemical Context

The emergence of 2-(1H-indol-3-yl)-2-methylpropanoic acid (an alpha,alpha-dimethyl derivative of Indole-3-acetic acid) as a PROTAC anchor represents a strategic shift toward exploiting the Aryl Hydrocarbon Receptor (AhR) E3 ligase complex or the Chaperone-Associated Ubiquitin Ligase (CHIP) machinery.

Unlike canonical Cereblon (CRBN) or VHL recruiters, indole-based moieties function via distinct mechanisms:

  • AhR Recruitment: Indoles are classic ligands for AhR. Upon binding, AhR translocates to the nucleus and can assemble with Cullin 4B (CUL4B) to form a functional E3 ligase complex (

    
    ), directing ubiquitination toward the recruited Protein of Interest (POI).
    
  • Hydrophobic Tagging (HyT): The lipophilic indole moiety can mimic a misfolded protein state, recruiting Hsp70/Hsp90 chaperones and the E3 ligase STUB1 (CHIP) , leading to degradation.

This guide focuses on the In Vitro Ubiquitination Assay , the gold-standard method to distinguish bona fide catalytic ubiquitination from simple binding events.

Mechanistic Workflow

The following diagram illustrates the theoretical recruitment mechanism utilized in this assay, assuming the AhR-Cullin 4B axis, which is the primary target for specific indole-based degraders.

AhR_Ubiquitination_Pathway cluster_Ternary Ternary Complex PROTAC Indole-PROTAC Complex POI :: PROTAC :: AhR PROTAC->Complex Linker Binding POI Target Protein (POI) POI->Complex Deg Proteasomal Degradation POI->Deg Poly-Ub Chain AhR AhR (Receptor) AhR->Complex CUL4B CUL4B/RBX1 (E3 Scaffold) E2 E2-Ub (Conjugating Enzyme) CUL4B->E2 E2 Docking E2->POI Ubiquitin Transfer Complex->CUL4B Recruitment

Figure 1: Proposed mechanism of action for Indole-based PROTACs recruiting the AhR-Cullin 4B E3 ligase complex for POI ubiquitination.

Experimental Design Principles

To validate this specific class of PROTACs, the assay must be designed to prove catalytic turnover . Simple binding assays (TR-FRET/SPR) are insufficient because they do not verify that the indole moiety successfully activates the E3 ligase function.

Critical Reagent Selection
ComponentRecommended ReagentScientific Rationale
E1 Enzyme Recombinant Human UBA1 (100 nM)The universal gatekeeper for activating ubiquitin.
E2 Enzyme UBE2D3 (UbcH5c) or UBE2K AhR/CUL4 complexes often pair promiscuously with UbcH5c for initiation and UBE2K/UBE2R1 for chain elongation.
E3 Ligase AhR-ARNT-CUL4B-RBX1 Complex Crucial: Using isolated AhR alone is insufficient. You must use the full Cullin-RING ligase (CRL) complex. If unavailable, use S100 cytosolic fractions from AhR-overexpressing cells (e.g., HepG2).
Ubiquitin WT Ubiquitin & K48-only / K63-only MutantsWT confirms activity. K48-only confirms proteasomal targeting signal. Methylated-Ub blocks chain formation (negative control).
Substrate Purified POI (Tag-free preferred)Large tags (GST/MBP) can introduce artifactual lysines. Small tags (His/FLAG) are acceptable.
ATP Source Mg-ATP + Regeneration SystemCreatine Phosphate/Creatine Kinase ensures ATP is not the limiting factor during the 60-90 min reaction.

Detailed Protocol: In Vitro Ubiquitination Assay

Objective: Visualize the formation of high-molecular-weight (HMW) poly-ubiquitin chains on the POI in the presence of the Indole-PROTAC.

Phase 1: Reagent Preparation
  • PROTAC Stock: Dissolve 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTAC in DMSO to 10 mM. Prepare serial dilutions (0.1, 1, 10 µM) in reaction buffer.

  • Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT (fresh), 10 mM ATP.

  • Ubiquitin Mix: Prepare 10 mg/mL Ubiquitin stock in 20 mM Tris.

Phase 2: Reaction Assembly (Standard 20 µL Volume)

Note: Keep all components on ice until the start of the reaction.

  • Pre-Incubation (Ternary Complex Formation):

    • Mix 100 nM E3 Complex (AhR/CUL4B) + 500 nM POI + PROTAC (titration).

    • Incubate for 15 minutes at Room Temperature (RT) . This allows the Indole moiety to dock into AhR and the warhead to bind the POI, stabilizing the ternary complex before catalysis begins.

  • Catalytic Initiation:

    • Add the Ubiquitination Master Mix to the pre-incubated sample.

    • Master Mix Composition (Final Conc):

      • 100 nM E1 (UBA1)

      • 1 µM E2 (UBE2D3)

      • 50 µM Ubiquitin (WT)

      • 5 mM Mg-ATP

      • 1x Regeneration System (Creatine Kinase/Phosphocreatine)

  • Incubation:

    • Incubate at 30°C or 37°C for 60–90 minutes .

    • Why? Indole-AhR interactions can be temperature sensitive. 30°C is often safer for stability than 37°C.

  • Termination:

    • Add 20 µL of 2x LDS Sample Buffer (containing 5%

      
      -mercaptoethanol).
      
    • Boil at 95°C for 5 minutes to denature proteins and collapse the ubiquitin chains for gel analysis.

Phase 3: Detection (Western Blot)
  • Run samples on a 4-12% Bis-Tris Gradient Gel (MOPS buffer recommended for resolution of HMW smears).

  • Transfer to Nitrocellulose/PVDF.

  • Primary Antibody: Anti-POI (Target Protein).

    • Do not use Anti-Ubiquitin alone, as auto-ubiquitination of the E3 ligase can generate false positives. You specifically want to see the POI shift up.

Data Analysis & Interpretation

The success of an Indole-based PROTAC is defined by the "Hook Effect" and the appearance of a "Ubiquitin Smear."

Visualizing the Workflow

Assay_Workflow Step1 Step 1: Pre-Incubation (E3 + POI + Indole-PROTAC) 15 min @ RT Step2 Step 2: Add Catalytic Mix (E1 + E2 + Ub + ATP) Step1->Step2 Step3 Step 3: Reaction 60-90 min @ 30°C Step2->Step3 Step4 Step 4: Quench & Boil (LDS Buffer + Reducing Agent) Step3->Step4 Step5 Step 5: Western Blot Analysis (Anti-POI Antibody) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro ubiquitination assay.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
No Ubiquitination (No Smear) 1. Indole moiety not recruiting AhR.2. Incorrect E2 enzyme.3. POI lacks accessible Lysines.1. Verify AhR binding via Thermal Shift Assay.2. Screen an E2 panel (try UBE2D1, UBE2R1, UBE2N).3. Map POI lysines; check if linker occludes them.
Smear in DMSO Control E3 or POI is auto-ubiquitinating or E3 is promiscuous.Titrate down E3 concentration. Use a catalytically dead E3 mutant as a negative control.
Loss of Signal (Hook Effect) PROTAC concentration too high, forming binary complexes (PROTAC-E3 and PROTAC-POI) rather than ternary.This is a good sign of specific mechanism. Test lower concentrations (10 nM - 100 nM).
Single Band Shift (Mono-Ub) Processivity issue.Add UBE2R1 (Cdc34) to the reaction; it specifically elongates Ub chains after UBE2D3 initiates them.

Strategic Validation: The "Indole Control"

To prove the ubiquitination is driven by the specific 2-(1H-indol-3-yl)-2-methylpropanoic acid moiety and not non-specific hydrophobic sticking:

  • Competition Assay: Pre-incubate with 100x excess of free Indole-3-isobutyric acid . If the PROTAC signal disappears, the mechanism is specific (competitive displacement).

  • Negative Control Compound: Synthesize a methylated indole variant (N-methyl indole) or a diastereomer that cannot bind the AhR pocket. Run this side-by-side.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. Link

  • Ohoka, N., et al. (2019). In vivo knockdown of pathogenic proteins via specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs). Journal of Biological Chemistry, 294(8), 2601-2614. Link

  • Pu, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Cells, 12(10), 1435. Link

  • Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. Link

  • LifeSensors. (n.d.). PROTAC In Vitro Ubiquitination Assays. LifeSensors Application Notes. Link

chiral separation methods for 2-(1H-indol-3-yl)-2-methylpropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Separation of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Authored by: A Senior Application Scientist

Abstract and Introduction

The enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical and life sciences industries.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the chiral separation of 2-(1H-indol-3-yl)-2-methylpropanoic acid, a molecule combining the structural features of an indole nucleus and a propionic acid moiety. While specific biological activity for this compound is not widely documented, its structural analogues, such as indole-3-propionic acid, are known bacterial metabolites with neuroprotective and metabolic effects.[4][5][6] Furthermore, many aryl-propionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs), where stereochemistry dictates efficacy and side-effect profiles.[7]

This document is designed for researchers, analytical chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles of chiral recognition and the rationale behind method development choices, ensuring robust and reproducible separations. We will explore direct chromatographic approaches using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing comprehensive screening strategies and detailed, step-by-step protocols.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful method development strategy. 2-(1H-indol-3-yl)-2-methylpropanoic acid is an acidic molecule containing a UV-active indole ring.

PropertyValue / EstimateRationale & Impact on Separation
Molecular Formula C₁₂H₁₃NO₂Defines the molecular weight and elemental composition.[8]
Molecular Weight 203.24 g/mol Influences diffusion and solubility characteristics.[8]
pKa (Strongest Acidic) ~4.8Estimated from the similar compound Indole-3-propionic acid.[4] The carboxylic acid group's pKa is critical. Mobile phase pH must be controlled to manage ionization, which profoundly affects retention and peak shape.
logP ~2.1Estimated from Indole-3-propionic acid.[4] Indicates moderate lipophilicity, suggesting suitability for both normal-phase and reversed-phase chromatography.
UV Absorbance λmax ≈ 220 nm, 280 nmThe indole chromophore allows for sensitive UV detection. 220 nm generally provides a stronger signal, while 280 nm can offer more selectivity.

Chiral Separation: Core Strategies and Mechanisms

The separation of enantiomers requires the introduction of a chiral environment to create transient, diastereomeric complexes with differing energies of interaction. This can be achieved through two primary strategies.[9][10]

Direct Chiral Separation (Recommended)

The most efficient and widely used approach involves a Chiral Stationary Phase (CSP).[10] Here, a single enantiomer of a chiral selector is immobilized onto a solid support (typically silica), creating a chiral environment within the column.[9] The analyte enantiomers interact differently with the CSP, resulting in different retention times.

  • Causality of Recognition : For chiral recognition to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[3] For 2-(1H-indol-3-yl)-2-methylpropanoic acid, these interactions can include hydrogen bonding (with the indole N-H and carboxylic acid), π-π stacking (with the indole ring), dipole-dipole interactions, and steric hindrance.

Indirect Chiral Separation

This method involves derivatizing the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA).[11] This reaction creates a pair of diastereomers which can then be separated on a standard achiral column.[9] While effective, this approach adds complexity due to the need for reaction and purification steps and the risk of racemization.[11] It is generally reserved for situations where direct methods fail or for specific analytical goals.

Strategic Workflow for Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow minimizes wasted time and resources, guiding the scientist from initial screening to an optimized method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method Screen_HPLC HPLC Screening (Polysaccharide CSPs) Eval Evaluate Results (Resolution > 1.5? Peak Shape?) Screen_HPLC->Eval Screen_SFC SFC Screening (Polysaccharide & Anion-Exchange CSPs) Screen_SFC->Eval Opt Optimize Key Parameters (Mobile Phase Ratio, Additives, Temp.) Eval->Opt Partial or No Separation Final Final Validated Method Eval->Final Baseline Separation Achieved Opt->Final Start Define Analytical Goal (Purity vs. Prep) Start->Screen_HPLC Start->Screen_SFC

Caption: General workflow for chiral method development.

Detailed Application Protocols

The following protocols provide a starting point for the chiral separation of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Protocol 1: HPLC Method Screening with Polysaccharide-Based CSPs

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent enantioselectivity for a wide range of compounds.[12] For acidic analytes, the addition of a small amount of acid to the mobile phase is critical to suppress ionization and achieve good peak shape.[10]

Objective: To identify a promising CSP and mobile phase system for the enantioseparation of the target analyte via HPLC.

5.1.1 Materials & Equipment

  • Analyte Stock Solution: 1.0 mg/mL of racemic 2-(1H-indol-3-yl)-2-methylpropanoic acid in Methanol or Ethanol.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Columns (4.6 x 150 mm, 5 µm):

    • Chiralpak® AD-H (Amylose derivative)

    • Chiralcel® OD-H (Cellulose derivative)

    • Chiralpak® IA (Immobilized amylose derivative)

  • Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA).

5.1.2 Screening Procedure

  • Prepare Mobile Phases:

    • Normal Phase (NP):

      • A: n-Hexane / IPA (90:10 v/v) + 0.1% TFA

      • B: n-Hexane / EtOH (85:15 v/v) + 0.1% TFA

    • Reversed-Phase (RP) - For immobilized columns like Chiralpak IA only:

      • C: ACN / Water (60:40 v/v) + 0.1% TFA

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • UV Detection: 220 nm and 280 nm

  • Execution:

    • Equilibrate the first column (e.g., Chiralpak AD-H) with Mobile Phase A for at least 20 column volumes.

    • Inject the analyte solution and record the chromatogram for 20-30 minutes.

    • Repeat for each column-mobile phase combination listed in the screening table.

  • Data Analysis:

    • For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

    • A successful "hit" is defined as Rs ≥ 1.5.

5.1.3 Expected Results & Optimization Path

The screening will likely yield at least one condition with partial or full separation.

G cluster_0 Optimization Actions Start Initial Screening Results NoSep No Separation (α = 1) Start->NoSep PartialSep Partial Separation (1 < α < 1.5) Start->PartialSep GoodSep Good Separation (α ≥ 1.5) Start->GoodSep Action1 Try different CSP type (e.g., Anion-Exchanger) NoSep->Action1 Action2 Adjust mobile phase ratio (e.g., change %IPA) PartialSep->Action2 Action3 Optimize temperature PartialSep->Action3 Action4 Fine-tune additive concentration GoodSep->Action4

Caption: Decision tree for optimizing HPLC results.

Protocol 2: High-Speed SFC Method Development

SFC is an attractive alternative to HPLC, offering faster separations and reduced organic solvent consumption.[13] For acidic compounds, anion-exchange CSPs like CHIRALPAK QN-AX and QD-AX are highly effective, often operating via an ion-exchange mechanism.[14] Interestingly, studies have also shown that acidic compounds can be resolved on polysaccharide columns in SFC without an acidic additive, using methanol as the co-solvent, which simplifies product isolation in preparative work.[15]

Objective: To develop a rapid and efficient enantioselective SFC method.

5.2.1 Materials & Equipment

  • Analyte Stock Solution: 1.0 mg/mL of racemic analyte in Methanol.

  • SFC System: An analytical SFC system with a UV detector and back pressure regulator.

  • Chiral Columns (4.6 x 150 mm, 5 µm):

    • CHIRALPAK® QN-AX (Quinine-based anion exchanger)[14]

    • Chiralpak® AD-H (For additive-free screening)

  • Mobile Phase: Supercritical CO₂, HPLC-grade Methanol (MeOH).

5.2.2 Screening Procedure

  • Set SFC Conditions:

    • Primary Mobile Phase: CO₂

    • Co-solvent: Methanol (MeOH)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 220 nm

  • Execution (Gradient Screening):

    • Install the CHIRALPAK QN-AX column.

    • Run a fast gradient of 5% to 40% MeOH over 5 minutes.

    • Rationale: A gradient run quickly reveals if separation is possible and at what approximate co-solvent concentration it occurs.[14]

  • Execution (Isocratic Analysis):

    • Based on the gradient result, select an isocratic co-solvent percentage for optimization. For example, if the peaks eluted at a gradient concentration of 25% MeOH, start with an isocratic method using 25% MeOH.

    • Run the isocratic method.

    • Repeat the screening process on the Chiralpak AD-H column to evaluate the additive-free approach.

  • Data Analysis & Optimization:

    • Evaluate resolution and peak shape.

    • For the QN-AX column, the ionic exchange mechanism should provide strong retention and selectivity.[14]

    • For the AD-H column, the absence of an acidic additive may lead to broader peaks, but the separation can be very effective with methanol as the co-solvent.[15]

    • Optimize by adjusting the isocratic MeOH percentage. A lower percentage generally increases retention and may improve resolution.

Summary and Concluding Remarks

The enantioselective separation of 2-(1H-indol-3-yl)-2-methylpropanoic acid is readily achievable using modern chromatographic techniques. A systematic screening approach employing both polysaccharide and anion-exchange chiral stationary phases under HPLC and SFC conditions is highly likely to yield a successful, baseline-resolved separation.

For analytical purposes, SFC often provides the fastest and most efficient solution. For preparative-scale work, the choice between HPLC and SFC may depend on equipment availability and the specific method developed; an additive-free SFC method is particularly advantageous as it eliminates the need to remove additives from the purified fractions. The protocols and strategies outlined in this guide provide a robust framework for developing a method tailored to specific laboratory needs, ensuring accuracy and reliability in the chiral analysis of this and structurally related compounds.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • LCGC International. (2013). Application Notes: Chiral. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Chiral Technologies Europe & Agilent Technologies. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • Müller, M. D., & Bosshardt, H. P. (1988). Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. Journal of the Association of Official Analytical Chemists, 71(3), 614–617. [Link]

  • Gajbhiye, A., & Kapratwar, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. [Link]

  • Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 149-155. [Link]

  • ChemSynthesis. 3-(1H-indol-3-yl)-2-methylpropanoic acid. [Link]

  • Kalíková, K., et al. (2015). Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography. ResearchGate. [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. [Link]

  • ResearchGate. (2019). Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Weight Gain in Rats. [Link]

  • Zhang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8017. [Link]

  • Gola, M., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]

  • FooDB. (2010). Showing Compound 1H-Indole-3-propanoic acid (FDB000941). [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]

  • Perrone, M. G., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6032. [Link]

  • Georgiev, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 71-76. [Link]

  • Fan, J., et al. (2022). Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis. Nutrients, 14(21), 4543. [Link]

  • Patsnap Synapse. Indole-3-propionic acid - Drug Targets, Indications, Patents. [Link]

Sources

Strategic Integration of 2-(1H-indol-3-yl)-2-methylpropanoic Acid in Molecular Glue Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Molecular Glues (MGs) has shifted the paradigm of targeted protein degradation (TPD) from large, bivalent PROTACs to compact, monovalent small molecules.[1] This guide details the strategic incorporation of 2-(1H-indol-3-yl)-2-methylpropanoic acid (referred to herein as Indole-Me2-COOH ) into molecular glue discovery pipelines.

Unlike the natural auxin Indole-3-acetic acid (IAA), Indole-Me2-COOH features a gem-dimethyl substitution at the


-carbon. This structural modification introduces the Thorpe-Ingold effect , restricting conformational flexibility to favor bioactive rotamers while simultaneously blocking metabolic oxidation sites. This scaffold serves as a high-value "anchor" for exploring novel E3 ligase interfaces (particularly TIR1/AFB families and potential Cereblon neosubstrates).

Rationale & Mechanistic Insight

The Indole Anchor and Pi-Stacking

The indole moiety is a privileged pharmacophore in TPD, capable of engaging in


-

stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) often found in the hydrophobic pockets of E3 ligases (like the thali-pocket of Cereblon or the auxin-binding pocket of TIR1).
The Gem-Dimethyl Advantage (Structural Locking)

Incorporating the gem-dimethyl group offers two distinct advantages over the parent IAA scaffold:

  • Entropic Pre-organization: The steric bulk of the two methyl groups restricts the rotation of the carboxylic acid tail, reducing the entropic penalty upon binding to the E3 ligase.

  • Metabolic Stability: The

    
    -carbon is a common site for metabolic attack. Methylation blocks abstraction of the 
    
    
    
    -proton, significantly extending the half-life of the warhead in cellular assays.
Mechanism of Action (Ternary Complex)

The goal is to utilize Indole-Me2-COOH as the "E3-binding" half of a molecular glue library. By derivatizing the carboxylic acid, researchers can project diverse chemical matter to trap a Neosubstrate (POI) .

TernaryComplex E3 E3 Ligase (e.g., TIR1/CRBN) Glue Indole-Me2-Glue (Ligand) E3->Glue High Affinity (Anchor) POI Target Protein (Neosubstrate) E3->POI Protein-Protein Interface Complex Ternary Complex (Ubiquitination Zone) E3->Complex Cooperativity (α > 1) Glue->POI Induced Surface (Glue Interaction) Glue->Complex Cooperativity (α > 1) POI->Complex Cooperativity (α > 1)

Figure 1: Mechanism of Ternary Complex Formation facilitated by the Indole-Me2 scaffold.

Application Note: Library Design Strategy

To discover novel glues, Indole-Me2-COOH should not be used as a standalone agent but as a Diversity-Oriented Synthesis (DOS) Handle .

Design Principles:
  • The Anchor: Indole-Me2-COOH binds the E3.

  • The Vector: The carboxylic acid allows for amide coupling.

  • The Variable Region: A library of amines (aromatic, aliphatic, heterocyclic) is coupled to the acid. This variable region "scans" the surface of the E3 ligase to create a composite surface that recruits a neosubstrate.

Comparative Data: Indole Scaffolds in TPD

Scaffold PropertyIndole-3-acetic acid (IAA)Indole-Me2-COOH Benefit
Rotatable Bonds High flexibilityRestricted (Gem-dimethyl)Higher Binding Affinity
Metabolic Stability Low (Oxidation prone)High (Steric block)Improved Cellular Potency
Lipophilicity (cLogP) ~1.4~2.1Better Membrane Permeability
Primary Application AID System (Wild Type)Orthogonal/Bumped AID or Novel GluesSpecificity & Duration

Protocol: Parallel Synthesis of Indole-Me2 Glue Library

Objective: Synthesize a 96-well plate library of Indole-Me2 amides to screen for E3 ligase modulation.

Reagents Required:
  • Scaffold: 2-(1H-indol-3-yl)-2-methylpropanoic acid (CAS: 2770-92-5).[2][3][4][5][6]

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

  • Diversity Set: 96 unique primary/secondary amines (e.g., sulfonamides, piperazines, anilines).

Workflow Diagram

SynthesisWorkflow Step1 1. Preparation Step2 2. Activation (Indole-Me2-COOH + HATU) Step1->Step2 DMF, DIPEA Step3 3. Coupling (Add Unique Amines) Step2->Step3 96-well block Step4 4. Purification (Solid Phase Extraction) Step3->Step4 Overnight, RT Step5 5. QC & Plating (LC-MS Validation) Step4->Step5 >90% Purity

Figure 2: Parallel Synthesis Workflow for Indole-Me2-COOH Derivatives.

Step-by-Step Procedure:
  • Stock Preparation: Dissolve Indole-Me2-COOH (203.24 g/mol ) in DMF to a concentration of 0.2 M.

  • Activation: In a master mix, combine the scaffold solution with 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 10 minutes to form the activated ester.

  • Dispensing: Aliquot 100 µL of the activated master mix into each well of a 96-well deep-well plate.

  • Coupling: Add 1.2 equivalents of a unique amine (0.2 M in DMF) to each well. Seal the plate and shake at room temperature for 16 hours.

  • Quenching: Add 50 µL of 10% NaHCO3 to quench unreacted ester.

  • Extraction: Add 500 µL Ethyl Acetate to each well. Mix and centrifuge. Transfer the organic layer to a new plate.

  • Drying: Evaporate solvent using a SpeedVac. Re-suspend in DMSO (10 mM stock) for screening.

Protocol: High-Throughput Screening (HTS) for Glue Activity

Objective: Identify compounds that induce ternary complex formation between an E3 ligase (e.g., recombinant Cereblon or TIR1) and a target protein pool or a specific reporter.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .

Assay Setup:
  • Donor Fluorophore: Terbium-labeled Anti-E3 Antibody (binds the Ligase).

  • Acceptor Fluorophore: FITC-labeled Neosubstrate (or a generic substrate pool if performing phenotypic screens).

  • Control: Indole-3-acetic acid (IAA) or Pomalidomide (depending on the E3).[7]

Procedure:
  • Protein Mix: Prepare a buffer containing 50 nM E3 Ligase and 100 nM Target Protein.

  • Compound Addition: Acoustic dispense 50 nL of the Indole-Me2 library (from Section 4) into 384-well plates. Final concentration: 10 µM.

  • Incubation: Add 10 µL of Protein Mix to the plates. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET detection mix (Tb-Antibody + Acceptor). Incubate for 60 minutes.

  • Read: Measure TR-FRET signal (Excitation 340 nm; Emission 495 nm / 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (520/495). A high ratio indicates the compound has "glued" the E3 to the target.

References

  • Dong, G. et al. (2021). Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. Journal of Medicinal Chemistry.

  • Mayor-Ruiz, C. et al. (2020).[8] Rational discovery of molecular glue degraders via scalable chemical profiling. Nature Chemical Biology.

  • Biosynth. (2023). 2-(1H-Indol-3-yl)-2-methylpropanoic acid Product Page.

  • Tan, X. et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.

  • Chemical Probes Portal. (2023). Molecular Glues Criteria and Definition.

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of PROTAC Libraries Utilizing 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge: Steric Bulk vs. Metabolic Stability

The integration of 2-(1H-indol-3-yl)-2-methylpropanoic acid (also known as


-methyl-indole-3-acetic acid or Indole-3-isobutyric acid) into PROTAC libraries represents a high-value strategy for optimizing physicochemical properties. The gem-dimethyl group at the 

-position provides two critical advantages for drug candidates:
  • Metabolic Stability: It blocks oxidative deamination and slows proteolysis in peptide-mimetic structures.

  • Conformational Locking: Via the Thorpe-Ingold effect (gem-dimethyl effect), the bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation that can enhance binding affinity to the Protein of Interest (POI), such as IDO1 or specific tryptophan-binding domains.

However, this same steric bulk presents a significant synthetic hurdle. Standard solid-phase peptide synthesis (SPPS) coupling reagents (e.g., HBTU, DIC) often fail to drive the acylation of the hindered tertiary carboxylic acid to completion, leading to deletion sequences in the library.

The Solution: Optimized Solid-Phase Workflow

This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol designed to force the coupling of 2-(1H-indol-3-yl)-2-methylpropanoic acid to linker-functionalized resins. We utilize a Parallel Synthesis approach to generate a library of degraders with variable linker lengths and compositions (PEG vs. Alkyl), keeping the indole warhead constant.

Part 2: Experimental Workflow & Logic

Library Design Strategy

The library is constructed on Rink Amide ChemMatrix resin . ChemMatrix (100% PEG) is selected over Polystyrene (PS) due to its superior swelling properties in both polar (DMF/NMP) and non-polar (DCM) solvents, which is critical when synthesizing amphiphilic PROTACs containing long PEG linkers.

Workflow Visualization

The following diagram illustrates the parallel synthesis logic, highlighting the critical "Steric Bottleneck" where the indole acid is introduced.

PROTAC_SPS_Workflow cluster_conditions Optimized Coupling Conditions Resin Rink Amide ChemMatrix (Fmoc-Protected) Deprotect1 Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect1 Coupling1 Coupling 1: E3 Ligand (e.g., Thalidomide-Acid) Deprotect1->Coupling1 Standard HATU Linker Linker Elongation (Variable PEG/Alkyl Chains) Coupling1->Linker Split & Pool or Parallel Bottleneck CRITICAL STEP: Coupling 2-(1H-indol-3-yl)-2-methylpropanoic acid Linker->Bottleneck Steric Challenge Cleavage Global Cleavage (TFA/TIPS/H2O) Bottleneck->Cleavage Acidolysis QC LC-MS & NMR Validation Cleavage->QC

Figure 1: Solid-Phase Synthesis workflow emphasizing the critical steric bottleneck at the warhead coupling stage.

Part 3: Detailed Protocols

Materials & Reagents[1][2][3][4]
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading).

  • Warhead: 2-(1H-indol-3-yl)-2-methylpropanoic acid (CAS: 2396-60-3).

  • Coupling Reagents: HATU, HOAt (critical additive), DIC, Oxyma Pure.

  • Solvents: Anhydrous DMF, NMP, DCM.

  • Scavengers: Triisopropylsilane (TIPS).

Step-by-Step Synthesis
Step 1: Resin Preparation and E3 Ligand Loading

Rationale: We attach the E3 ligand (e.g., a Thalidomide derivative with a carboxylic acid handle) first. This places the bulky E3 ligand near the resin core, allowing the variable linker to extend outward, making the final coupling of the Indole acid sterically more accessible than if it were buried.

  • Swelling: Weigh 100 mg of resin into a fritted syringe reactor. Swell in DCM (3 x 10 min) followed by DMF (3 x 10 min).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min, 1 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • E3 Ligand Coupling:

    • Dissolve Fmoc-E3-Ligand-COOH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in minimal DMF.

    • Add to resin and shake for 2 hours at RT.

    • QC: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple.

Step 2: Linker Elongation (Variable Region)

Rationale: Parallel synthesis is used here.[1] The resin is split into different wells, each receiving a different Fmoc-Linker-Acid (e.g., PEG2, PEG4, Alkyl-C6).

  • Deprotection: Remove Fmoc from the E3-ligand (as in Step 1).

  • Coupling: Add Fmoc-Linker-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Shake for 1 hour.

    • Note: DIC/Oxyma is preferred here over HATU to suppress potential racemization of the E3 ligand chiral centers during linker attachment.

Step 3: The Critical Coupling (Indole Warhead)

Rationale: Coupling 2-(1H-indol-3-yl)-2-methylpropanoic acid is difficult due to the quaternary carbon adjacent to the carboxyl group. Standard HATU protocols often yield <50% conversion. We utilize HOAt (1-Hydroxy-7-azabenzotriazole) to generate a more reactive ester and microwave irradiation to overcome the activation energy barrier.

Protocol A: High-Efficiency Microwave Method (Recommended)

  • Activation: In a vial, dissolve 2-(1H-indol-3-yl)-2-methylpropanoic acid (4 eq) and HATU (3.8 eq) in NMP (N-methylpyrrolidone). Add HOAt (4 eq) and DIEA (8 eq).

    • Tip: Pre-activation for 2 minutes is crucial to form the active ester before resin contact.

  • Reaction: Add the mixture to the deprotected resin-linker complex.

  • Irradiation: Heat to 60°C for 20 minutes in a microwave reactor (20 W).

    • Warning: Do not exceed 75°C to avoid degrading the indole ring.

  • Double Coupling: Filter and repeat the coupling with fresh reagents if the resin is not negative to the Kaiser test.

Protocol B: Acid Chloride Method (Alternative for Thermal Sensitivity) If microwave is unavailable or the linker is fragile:

  • Convert the indole acid to its acid chloride using Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in dry DCM (1 hour, RT).

  • Add the acid chloride solution to the resin with dry Pyridine (10 eq). React for 6 hours.

Step 4: Global Cleavage and Isolation
  • Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF interferes with precipitation).

  • Prepare Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5) .

    • Note: The indole ring is electron-rich and susceptible to electrophilic alkylation by linker cations during cleavage. TIPS is mandatory as a scavenger to protect the indole C3/C2 positions.

  • Incubate for 2 hours. Collect filtrate.

  • Precipitate in cold diethyl ether (-20°C). Centrifuge and dry.

Part 4: Analytical Validation & Quality Control

Data Summary Table

Typical yields and purity metrics for a mini-library (n=6) synthesized using this protocol.

EntryLinker TypeMethodCrude Purity (LC-MS)Yield (%)Observation
PRO-01 PEG-2Standard HATU (RT)45%30%Incomplete coupling of Indole acid.
PRO-02 PEG-2Microwave/HOAt 92% 85% Optimal Protocol.
PRO-03 Alkyl-C6Microwave/HOAt88%82%Hydrophobic aggregation minimized by ChemMatrix.
PRO-04 PEG-4Acid Chloride85%78%Good alternative; slower reaction.
Troubleshooting the "Gem-Dimethyl" Barrier

If coupling fails (positive Kaiser test after double coupling):

  • Switch Solvent: Use 100% NMP instead of DMF. NMP swells the resin better and solubilizes the hindered active ester more effectively.

  • Reagent Swap: Use PyAOP instead of HATU. PyAOP is the pyridine analog of PyBOP and is exceptionally potent for hindered amines/acids.

Part 5: Mechanistic Insight (Graphviz)

The following diagram details the activation mechanism required to overcome the steric hindrance of the gem-dimethyl group.

Activation_Mechanism Acid 2-(1H-indol-3-yl)- 2-methylpropanoic acid ActiveEster Activated O-At Ester (Sterically Crowded) Acid->ActiveEster Activation HATU HATU/HOAt HATU->ActiveEster TS Tetrahedral Intermediate (High Energy Barrier) ActiveEster->TS Slow Attack (Gem-Dimethyl Block) ResinAmine Resin-Linker-NH2 ResinAmine->TS Product Final PROTAC TS->Product Collapse Note Microwave energy (60°C) required to cross TS barrier Note->TS

Figure 2: Mechanistic pathway showing the activation of the hindered acid. The gem-dimethyl group creates a high-energy transition state (TS) requiring HOAt and heat to proceed.

References

  • Buhimschi, A. D., et al. (2018).[2] Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTAC-Mediated Degradation.[2] Biochemistry, 57(26), 3564–3575. Link

  • Schneekloth, J. S., et al. (2008). Targeted intracellular protein degradation induced by a small molecule: En route to chemical genetics. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904-5908. Link

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 105(30), 10575-10580. (Reference for Gem-Dimethyl/Stapling stability effects). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Authoritative review on coupling hindered acids). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for 2-CTC and Rink Amide resin compatibility). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Degradation with 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Proteolysis Targeting Chimeras (PROTACs). This guide is specifically designed to address challenges encountered with PROTACs incorporating the 2-(1H-indol-3-yl)-2-methylpropanoic acid chemical scaffold, a common component in modern linker design. We will proceed through a logical, step-by-step troubleshooting workflow to diagnose and resolve issues of poor or absent target protein degradation.

Introduction: The PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The 2-(1H-indol-3-yl)-2-methylpropanoic acid moiety is a frequently used component within the linker structure.

The process begins with the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the proteasome, with the PROTAC being released to repeat the cycle.[6] Poor degradation suggests a failure at one or more points in this pathway.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recruits Degradation Degraded Peptides Proteasome->Degradation Degrades

Figure 1: The PROTAC mechanism, from ternary complex formation to protein degradation.

Section 1: First-Line Troubleshooting: Foundational Checks

Before delving into complex mechanistic studies, it is crucial to validate the fundamental components of your experimental system.

Q1: I'm observing no degradation of my target protein. What are the first things I should check?

This is a common starting point. The issue often lies in the experimental setup or reagents rather than the PROTAC's intrinsic activity.

Answer Checklist:

  • Confirm Target & E3 Ligase Expression: Your chosen cell line must express both the target protein (POI) and the E3 ligase your PROTAC is designed to recruit (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][7] The absence or low expression of either will prevent the formation of the ternary complex.

    • Action: Perform a baseline Western blot on your cell lysate to confirm the presence of both the POI and the specific E3 ligase.

  • Verify PROTAC Integrity and Concentration: Ensure the compound has not degraded during storage and that the final concentration in your assay is accurate.

    • Action: Use a freshly prepared stock solution. If in doubt, verify the compound's identity and purity via LC-MS and NMR. Confirm the concentration of your stock spectrophotometrically if possible.

  • Cell Health and Viability: PROTACs rely on active cellular machinery.[8] If cells are unhealthy or dying, the ubiquitin-proteasome system will be compromised.

    • Action: Perform a cell viability assay (e.g., CCK-8 or Annexin V staining) in parallel with your degradation experiment to rule out general cytotoxicity at the tested PROTAC concentrations.[8]

  • Incubation Time: Protein degradation is a time-dependent process. It's possible the degradation is occurring on a slower or faster timescale than you are currently measuring.

    • Action: Conduct a time-course experiment, analyzing protein levels at multiple time points (e.g., 2, 4, 8, 16, and 24 hours) to capture the optimal degradation window.

Section 2: The Ternary Complex - The Critical First Step

If foundational checks pass, the next logical step is to investigate the formation of the POI-PROTAC-E3 ligase ternary complex. The inability to form a stable and productive ternary complex is a primary reason for PROTAC failure.[9][10] The linker, which includes the 2-(1H-indol-3-yl)-2-methylpropanoic acid moiety, plays a pivotal role in dictating the geometry and stability of this complex.[3][11]

Q2: How can I experimentally determine if my PROTAC is forming a ternary complex?

Several biophysical and cell-based assays can directly measure the formation of this complex.[12][13] The choice of assay depends on available instrumentation and whether you want to measure the interaction in a purified system or within live cells.

Answer: You can directly assess ternary complex formation using the following methods.

Assay TechniquePrincipleFormatKey Advantages
NanoBRET™ [14][15]Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged protein and a fluorescently-labeled HaloTag®-tagged protein.Live-CellKinetic and endpoint data in a physiologically relevant environment.
TR-FRET [16]Time-Resolved Fluorescence Resonance Energy Transfer between donor and acceptor fluorophores conjugated to binding partners.BiochemicalHigh-throughput, sensitive, and allows for precise determination of binding affinities.
SPR [17]Surface Plasmon Resonance measures changes in mass on a sensor chip as proteins bind.BiochemicalProvides detailed kinetic data (on- and off-rates) and binding affinity (KD).
Co-IP Co-immunoprecipitation followed by Western blotting to detect the interaction partners.Cell-BasedWidely accessible, confirms interaction in a cellular context, though typically qualitative.
Q3: My PROTAC binds to the target and the E3 ligase independently (binary binding), but I see poor ternary complex formation. What does this suggest?

This scenario strongly implicates the linker in preventing a productive ternary complex.

Answer: This is a classic linker-related issue. The 2-(1H-indol-3-yl)-2-methylpropanoic acid component, along with the rest of the linker, must orient the two proteins in a specific way that is both sterically favorable and encourages positive protein-protein interactions between the POI and the E3 ligase.[3]

  • Negative Cooperativity: The binding of the second protein is hindered by the presence of the first, leading to an unstable ternary complex. This is often due to steric clashes or an unfavorable orientation imposed by the linker.

  • Suboptimal Linker Length/Composition: The linker may be too short, too long, too rigid, or too flexible, preventing the POI and E3 ligase from adopting a conformation required for ubiquitination.[6]

Next Steps: The solution is rational linker optimization. This involves synthesizing new PROTAC variants with different linker lengths, attachment points, or compositions to improve the geometry of the ternary complex.[18]

Section 3: Ubiquitination - Is the "Tag" Being Applied?

Confirmation of a ternary complex is a major step, but it does not guarantee function. The complex must be catalytically active, meaning it must facilitate the transfer of ubiquitin to the POI.

Q4: I've confirmed ternary complex formation, but degradation is still poor. How do I test for target ubiquitination?

Answer: You need to directly measure the ubiquitination status of your target protein. This provides direct evidence that the ternary complex is functional.[19][20]

Experimental Protocol: In-Cell Ubiquitination Assay

  • Cell Treatment: Culture your cells and treat them with your PROTAC at the desired concentration. It is critical to also include a proteasome inhibitor (e.g., MG132 or bortezomib) co-treatment. This will block the degradation of ubiquitinated proteins, allowing them to accumulate to detectable levels.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of the proteins.

  • Immunoprecipitation (IP): Use an antibody specific to your POI to immunoprecipitate it from the cell lysate.

  • Western Blotting: Elute the captured proteins, run them on an SDS-PAGE gel, and perform a Western blot.

  • Detection: Probe the blot with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern appearing above the band for your unmodified POI in the PROTAC-treated sample indicates successful poly-ubiquitination.[] You should also probe a separate blot with the POI antibody to confirm successful immunoprecipitation.

If you observe a strong ubiquitination signal that is dependent on the presence of your PROTAC, it confirms that the first two major steps of the mechanism are working correctly.

Section 4: Troubleshooting the Proteasome and Beyond

Troubleshooting_Workflow Start Start: Poor Degradation Observed Check1 Q1: Are POI & E3 Ligase Expressed? Start->Check1 Check2 Q2: Does the Ternary Complex Form? Check1->Check2 Yes Result1_No Action: Select new cell line or transfect. Check1->Result1_No No Check3 Q3: Is the POI Ubiquitinated? Check2->Check3 Yes Result2_No Action: Redesign linker. Check cooperativity. Check2->Result2_No No Check4 Q4: Is the Proteasome Active? Check3->Check4 Yes Result3_No Action: Check for accessible Lysines on POI. Redesign linker. Check3->Result3_No No Check5 Q5: Did you check for a Hook Effect? Check4->Check5 Yes Result4_No Action: Use positive control degrader. Check cell health. Check4->Result4_No No Result5_No Action: Perform wide dose-response curve. Check5->Result5_No No Success Degradation Achieved Check5->Success Yes

Figure 2: A decision tree for troubleshooting poor PROTAC efficacy.

Q5: I see both ternary complex formation and ubiquitination, but my protein is still not degrading. What could be the issue?

Answer: This is a rare scenario but points to issues with the final step of the UPS pathway or to rapid protein re-synthesis.

  • Proteasome Impairment: While unlikely in healthy cells, the proteasome itself could be inhibited.

    • Action: As a control, treat your cells with a well-characterized PROTAC known to work in your cell system or with a general proteasome substrate inducer. If that also fails to induce degradation, there may be a global issue with the UPS in your cell line.

  • Rapid Protein Re-synthesis: The cell may be up-regulating the synthesis of the target protein, masking the degradation effect.

    • Action: Perform a cycloheximide (CHX) chase experiment. CHX blocks new protein synthesis. Pre-treat cells with CHX, then add your PROTAC. This will allow you to measure the degradation of the existing pool of protein without the confounding variable of new synthesis.

Section 5: The "Hook Effect" and Other Common Phenomena

Q6: My PROTAC works at low concentrations, but degradation efficiency decreases at higher concentrations. What is happening?

Answer: You are observing the "hook effect."[22] This is a very common phenomenon with PROTACs and results in a bell-shaped dose-response curve.[23]

At optimal concentrations, the PROTAC efficiently forms the productive ternary complex (POI-PROTAC-E3). However, at excessively high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC).[22][24] These binary complexes cannot bring the POI and E3 ligase together, thus inhibiting degradation.

Figure 3: The hook effect: excessive PROTAC leads to non-productive binary complexes.

Mitigation Strategy: The key is to perform a wide dose-response curve, often spanning several orders of magnitude (e.g., from 1 pM to 100 µM), to fully characterize the efficacy window and identify the optimal concentration (DCmax) before the hook effect takes over.[24]

References

  • Foley, J. P., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Domainex. Ternary Complex Formation Assays. [Link]

  • Xing, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. RSC Chemical Biology. [Link]

  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Al-Zoubi, M. S., et al. (2025). Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases. Cureus. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

  • Wang, L., et al. (2023). Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy. Angewandte Chemie International Edition. [Link]

  • Bricelj, A., et al. (2021). PROTACs– a game-changing technology. Exploration of Targeted Anti-tumor Therapy. [Link]

  • MarinBio. Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. [Link]

  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

  • Al-Zoubi, M. S., et al. (2025). Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases. PubMed. [Link]

  • Li, C., et al. (2025). Strategies for Precise Modulation of Protein Degradation. PubMed. [Link]

  • He, M., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology. [Link]

  • Ferrarese, R., et al. (2022). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI. [Link]

  • Li, C., et al. (2025). Strategies for Precise Modulation of Protein Degradation. Accounts of Chemical Research. [Link]

  • ResearchGate. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. [Link]

  • NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • Bio-Techne. Assays for Targeted Protein Degradation. [Link]

  • Chen, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Li, Y., et al. (2022). Advancements in Small Molecule PROTACs Containing Indole/Spiro-fused Oxindole Scaffolds: An Emerging Degrader Targeting Cancers. PubMed. [Link]

  • Sun, Y., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. [Link]

  • Tey, C. T., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Biomedical Science. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • ResearchGate. Safety challenges inherent to the PROTAC modality. PROTAC can degrade... [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology. [Link]

  • WuXi AppTec. (2024). Why isn't My PROTAC Effective? YouTube. [Link]

  • Reboud-Ravaux, M. (2021). Degradation of proteins by PROTACs and other strategies. ScienceOpen. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules. [Link]

  • Ottis, P., & Chamberlain, P. P. (2020). Targeted protein degradation: current and future challenges. Biochemical Society Transactions. [Link]

  • Shan, C., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]

  • Shaki, K., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Kumar, A., et al. (2021). PROTACs: Opportunities and Challenges Ahead in the Field of Drug Discovery. Semantic Scholar. [Link]

  • Reboud-Ravaux, M. (2021). [Induced degradation of proteins by PROTACs and other strategies: towards promising drugs]. PubMed. [Link]

Sources

Technical Support Center: Solubilization & Handling of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

[1][2][3]

The Chemistry of the Problem: Why It Precipitates

To overcome solubility issues, you must first understand the molecular conflict at play.[1][2] 2-(1H-indol-3-yl)-2-methylpropanoic acid presents a "Hydrophobic-Ionizable" duality.[3][4][1]

  • The Hydrophobic Core (The Anchor): The indole ring is a planar, aromatic system that is highly lipophilic.[1][2] It drives the molecule to aggregate via

    
     stacking in water, leading to precipitation.[3][4][2]
    
  • The Steric Hindrance (The Gem-Dimethyl Effect): Unlike Indole-3-acetic acid (IAA), this compound has two methyl groups at the

    
    -position.[3][4][1] This steric bulk increases lipophilicity (LogP ~2.3–2.[3][1][2]5) and disrupts the solvation shell around the carboxyl group, making it less soluble than its straight-chain analogs [1, 2].[4]
    
  • The Ionizable Tail (The Switch): The carboxylic acid group (pKa

    
     4.7–4.[1][2]8) is your only lever for aqueous solubility.[3][1][2]
    
    • At pH < 4.8: The molecule is protonated (neutral) and insoluble .[1][2]

    • At pH > 6.8: The molecule is deprotonated (anionic) and soluble .[1][2]

The Failure Mode: Most researchers add a DMSO stock directly to a neutral buffer (pH 7.4).[1][2] If the buffer capacity is insufficient, the acidic compound locally drops the pH below 5.0, causing immediate "crashing out" (precipitation).[2]

Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization protocol for your specific assay.

Solubility_Workflowcluster_tipsCritical CheckpointsStartStart: Define Assay ConstraintsQ1Is DMSO/Ethanol toxic to your system?(e.g., Sensitive primary cells, in vivo)Start->Q1Method_AMethod A: Co-Solvent Shift(DMSO/Ethanol Stock)Q1->Method_ANo (<0.1% DMSO is okay)Q2Is the pH strictly fixed at 7.4?Q1->Q2Yes (Must be solvent-free)Method_BMethod B: Base-First Solubilization(Salt Formation)Method_CMethod C: Cyclodextrin Complexation(Molecular Encapsulation)Q2->Method_BNo (Can adjust pH initially)Q2->Method_CYes (Strict physiological conditions)Tip1Always check pH after dilution

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Validated Solubilization Protocols

Protocol A: The Co-Solvent Shift (Standard)

Best for: Biochemical assays, robust cell lines.[4][2]

Concept: Dissolve in a water-miscible organic solvent (DMSO) first, then dilute into aqueous buffer.[3][4][1][2]

ParameterSpecification
Primary Solvent 100% Anhydrous DMSO (or Ethanol)
Max Stock Conc. 25–30 mg/mL (approx. 100–120 mM) [3]
Intermediate Step None
Final Buffer PBS, HEPES, or Tris (pH 7.4–8.[3][4][1]0)

Step-by-Step:

  • Weigh the solid compound.[2]

  • Add 100% DMSO to create a 1000x master stock (e.g., 20 mg/mL). Vortex until clear.

  • Critical Step: While vortexing the aqueous buffer rapidly, slowly add the DMSO stock dropwise.

    • Do not add buffer to the DMSO stock (this causes local high concentration and precipitation).[1][2]

  • Validation: Visually inspect for turbidity.[3][1][2] If cloudy, sonicate for 5 minutes.[2]

Protocol B: The "Base-First" Method (Salt Formation)

Best for: Animal studies (in vivo), solvent-sensitive cells.[3][4][1]

Concept: Convert the insoluble acid into its soluble sodium or potassium salt before adding the bulk buffer.[1][2]

Step-by-Step:

  • Calculate the molar amount of compound.[1][2][5]

  • Prepare a 0.1 M NaOH or KOH solution.[3][1][2]

  • Add 1.05 molar equivalents of base to the solid compound.[1][2]

    • Example: For 1 mmol of compound, add 1.05 mmol of NaOH.[1][2]

  • Add a small volume of water and vortex/sonicate.[1][2] The solution should turn clear as the salt forms.[1][2]

  • Dilute to the final volume with PBS.[1][2]

  • Self-Validating Step: Measure the final pH. If pH < 7.0, the compound may precipitate over time.[1][2] Adjust to pH 7.4 with dilute NaOH if necessary.

Protocol C: Cyclodextrin Complexation

Best for: High-concentration delivery in aqueous media.[3][4]

Concept: Encapsulate the hydrophobic indole ring inside the cavity of 2-hydroxypropyl-


341

Step-by-Step:

  • Prepare a 20% (w/v) HP

    
    CD  solution in water or PBS.[3][1][2]
    
  • Add the solid indole compound directly to this vehicle.[1][2]

  • Stir vigorously (or rotate) at room temperature for 2–4 hours.

  • Filter sterilize (0.22

    
    m).[3][1][2] The cyclodextrin prevents precipitation even if the pH fluctuates slightly.[1][2]
    

Stability & Handling (The "Pink Solution" Issue)

Indole derivatives are notoriously sensitive to oxidative degradation, often turning pink, brown, or black upon exposure to light and air.[4][2]

Mechanism of Degradation: Indole



312

Prevention Protocol:

  • Light: Always use amber vials or wrap tubes in aluminum foil.

  • Air: Purge stock solutions with Nitrogen or Argon gas before closing.[3][1][2]

  • Temperature: Store solid at -20°C. Store DMSO stocks at -20°C or -80°C.

  • Antioxidants: For long-term aqueous storage, add 0.1% Ascorbic Acid or EDTA to chelate metal ions that catalyze oxidation.[3][4][1][2]

Frequently Asked Questions (FAQs)

Q: My solution turned pink after 24 hours at 37°C. Is it still usable? A: No. The pink color indicates the formation of oxidation products (likely quinones or dimers).[1][2] These degradation products can be cytotoxic and will skew assay results.[3][1][2] Discard and prepare fresh.

Q: I followed Protocol A, but it precipitated immediately upon adding to PBS. A: This is likely a "pH Shock."

  • Check your PBS pH.[3][1][2][6] Is it exactly 7.4?

  • Did you add a high volume of stock? If you added >1% DMSO stock containing high concentrations of the acid, you may have overwhelmed the buffer's capacity, dropping the pH.[2] Fix: Pre-adjust the PBS to pH 8.0 before adding the compound, or use a stronger buffer like 50mM HEPES.[2]

Q: Can I freeze the aqueous working solution? A: Avoid if possible. Freezing aqueous solutions of hydrophobic organic acids often leads to irreversible precipitation upon thawing (crystallization).[1][2] It is better to freeze the DMSO stock and make fresh aqueous dilutions daily.[1][2]

Q: How does this compare to Indole-3-acetic acid (IAA) solubility? A: 2-(1H-indol-3-yl)-2-methylpropanoic acid is less soluble than IAA.[3][4][1] The two methyl groups add significant hydrophobicity and steric bulk.[1][2] Do not assume protocols for IAA will work identically; you generally need slightly higher co-solvent concentrations or pH control.[3][1][2]

References

  • Cayman Chemical. Indole-3-butyric Acid Product Information & Solubility. (Data extrapolated for methylated analogs). Link

  • PubChem. Compound Summary: 2-(1H-indol-3-yl)-2-methylpropanoic acid (CAS 2770-92-5).[3][4][1] National Library of Medicine.[1][2] Link[3][1][2]

  • Sigma-Aldrich. Solubility of Indole Derivatives in Organic Solvents.[3][4][1][2] Technical Support Knowledge Base.[3][2] Link

  • Enache, T. A., & Oliveira-Brett, A. M. (2011).[1][2] Pathways of Electrochemical Oxidation of Indolic Compounds.[1][2][7][8] Electroanalysis, 23(6), 1337-1344.[3][4][1][2][8] (Mechanistic insight into indole oxidation/color change). Link[3][1][2]

Technical Support Center: Optimizing In Vivo Efficacy of Indole-Isobutyric Acid PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: PROTAC-IND-OPT-001 Subject: Troubleshooting low in vivo efficacy for 2-(1H-indol-3-yl)-2-methylpropanoic acid based degraders.

Introduction: The "Indole-Isobutyric" Paradox

You are likely using 2-(1H-indol-3-yl)-2-methylpropanoic acid as a warhead to target tryptophan-binding proteins (e.g., IDO1, TDO2) or as a novel E3 ligase recruiter. While this scaffold contains a gem-dimethyl group (which brilliantly blocks rapid


-oxidation of the aliphatic tail), users frequently report a disconnect between potent cellular degradation (

nM) and poor in vivo tumor growth inhibition.

This guide addresses the three primary failure modes for this specific scaffold: Indole Ring Oxidation , Linker Instability , and Solubility-Limited Exposure .

Module 1: Chemical Hardening (The Warhead)

Problem: Rapid clearance (


) via CYP450-mediated oxidation.
Diagnosis:  The gem-dimethyl group protects the tail, but the electron-rich indole ring is a metabolic sponge.
Troubleshooting Protocol 1.1: Blocking Metabolic Hotspots

The indole ring is highly susceptible to hydroxylation at the C5 and C6 positions by CYP3A4 and CYP2D6.

  • Step 1: Deuteration Scan. Synthesize analogs with deuterium at the C5 and C6 positions of the indole.

    • Why: The C-D bond is stronger than the C-H bond, slowing the rate-determining step of CYP oxidation (Kinetic Isotope Effect).

  • Step 2: Halogen Blocking. If deuteration is insufficient, introduce Fluorine or Chlorine at C5.

    • Why: Halogens electronically deactivate the ring and sterically block the CYP heme iron approach.

    • Warning: Monitor lipophilicity (cLogP). Adding Cl increases logP significantly; F is safer for solubility.

Troubleshooting Protocol 1.2: The Attachment Point

Question: Are you using the carboxylic acid as the linker attachment point?

  • Scenario A: Yes (Amide Linkage).

    • Risk: Amides linked to this scaffold can be susceptible to hydrolytic cleavage if the linker is too flexible.

    • Fix: Methylate the amide nitrogen (N-Me) to prevent hydrolysis and improve membrane permeability by removing a hydrogen bond donor.

  • Scenario B: No (Free Acid).

    • Critical Failure: If the acid is free, the molecule is likely ionized at physiological pH (COO-), resulting in near-zero passive permeability.

    • Fix: You must mask the acid (ester prodrug) or use it as the conjugation site.

Module 2: Linker & Topology Optimization

Problem: The "Sausage String" Effect. Long, linear alkyl/PEG linkers attached to this lipophilic indole create a floppy, metabolically vulnerable molecule.

Decision Matrix: Linker Rigidification

Use this logic flow to select the next-generation linker.

LinkerOptimization Start Start: Low Oral Bioavailability (%F) CheckMetab Microsomal Stability (t1/2) < 30 min? Start->CheckMetab CheckPerm Caco-2 Permeability < 1.0? CheckMetab->CheckPerm No (Stable) Rigidify Strategy: Rigidify Linker (Piperazines / Spirocycles) CheckMetab->Rigidify Yes (Metabolic Clip) Polarity Strategy: Insert Heteroatoms (Pyridines / Piperidines) CheckPerm->Polarity Yes (Poor Permeability) Result Improved Ternary Complex Stability & Metabolic Resistance Rigidify->Result Polarity->Result

Caption: Logic flow for transitioning from linear PEG linkers to rigidified scaffolds to improve PK properties.

Specific Recommendations for Indole-Propanoic Scaffolds:
  • Avoid Pure PEG: PEG chains are prone to oxidative degradation.

  • Use Piperazine/Piperidine Bridges: These introduce rigidity (reducing the entropic penalty of binding) and provide a basic nitrogen to modulate the high lipophilicity of the indole warhead.

  • Conformation Control: The gem-dimethyl group near the indole creates steric bulk. Ensure your linker exits the molecule at a vector that does not clash with the target protein surface.

Module 3: Formulation & Delivery (The "Brick Dust" Fix)

Problem: Indole PROTACs are often "Brick Dust"—high melting point, low solubility. Symptom: In efficacy studies, increasing the dose does not increase exposure (absorption plateau).

Formulation Troubleshooting Guide
Formulation TierCompositionWhen to UseExpected Outcome
Tier 1 (Standard) 5% DMSO + 40% PEG400 + 55% WaterEarly PK screeningFail. Likely precipitation in the gut lumen.
Tier 2 (Lipid) Labrasol (40%) + Transcutol (20%) + Tween 80 (10%)Rodent efficacy studiesModerate. Improves lymphatic transport; bypasses some first-pass metabolism.
Tier 3 (Advanced) Amorphous Solid Dispersion (ASD) (HPMCAS polymer)Clinical CandidateHigh. Maintains supersaturation in the GI tract; prevents crystallization.

Action Item: If your compound precipitates in Fasted State Simulated Intestinal Fluid (FaSSIF), move immediately to a Tier 2 Lipid Formulation for animal studies. Do not waste animals on suspension dosing.

Module 4: PK/PD Disconnect (The Hook Effect)

Problem: Tumor volume is not shrinking, but Western Blots show degradation. Diagnosis: You might be dosing too high, pushing the system into the "Hook Effect" (binary complex formation dominates over ternary complex).

The "Goldilocks" Dosing Protocol
  • Establish

    
    :  Determine the maximum degradation depth in vitro.
    
  • Dose De-escalation Study: Instead of increasing the dose, decrease it.

    • Group A: 50 mg/kg

    • Group B: 10 mg/kg

    • Group C: 1 mg/kg

  • Tissue PK: You must measure drug concentration inside the tumor, not just plasma. Indoles are lipophilic and may become trapped in adipose tissue rather than the tumor.

HookEffect Low Low Dose Ternary Ternary Complex (Degradation) Low->Ternary Limited Formation Optimal Optimal Dose Optimal->Ternary Maximal Formation High High Dose (Hook Effect) Binary Binary Complex (Inhibition Only) High->Binary Competes w/ Ternary

Caption: The Hook Effect mechanism. At high doses, PROTAC molecules saturate both E3 and Target individually, preventing productive dimerization.

FAQ: Common User Scenarios

Q: My PROTAC degrades the target in HeLa cells but has a half-life of 5 minutes in mouse microsomes. Why? A: The indole ring is the culprit. The gem-dimethyl group protects the tail, but the indole C5/C6 positions are wide open for oxidation. Action: Synthesize the 5-Fluoro or 5-Chloro analog immediately.

Q: Can I use the carboxylic acid to form an ester linkage instead of an amide? A: Avoid esters. Esters are rapidly hydrolyzed by plasma esterases in rodents (more so than humans). Your PROTAC will fall apart before it reaches the tumor. Use an amide, and preferably methylate the nitrogen.

Q: I see degradation in the liver but not the tumor. A: This is a perfusion and permeability issue. The liver is highly perfused. The tumor has high interstitial pressure. Your molecule is likely too lipophilic (LogP > 5) and is getting stuck in cell membranes or non-specific binding sites. Action: Introduce a pyridine or piperazine into the linker to lower LogP and improve distribution.

References

  • Strategies to Improve PROTAC Oral Bioavailability. WuXi AppTec DMPK. (2023). Overview of formulation and chemical modifications for lipophilic degraders.

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability. Journal of Medicinal Chemistry. (2025). Demonstrates how N-methylation of amide linkers improves permeability and metabolic stability.

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera. Journal of Medicinal Chemistry. (2025). Specific case study on optimizing indole-based warheads for brain-penetrant PROTACs.

  • The Indole Scaffold in Biochemistry and Therapeutics. MDPI Molecules. (2021). Detailed analysis of indole metabolic liabilities and stabilization strategies.

  • PROTAC Delivery Strategies for Overcoming Physicochemical Barriers. PubMed Central. (2024). Review of lipid-based and ASD formulations for "brick dust" PROTACs.

refining purification methods for 2-(1H-indol-3-yl)-2-methylpropanoic acid-PROTAC conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Indole-PROTAC Conjugates Subject: Refining Purification Protocols for 2-(1H-indol-3-yl)-2-methylpropanoic acid-PROTAC Conjugates Ticket ID: #PRT-IND-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Indole-PROTAC Challenge

You are likely encountering difficulties purifying conjugates of 2-(1H-indol-3-yl)-2-methylpropanoic acid . This specific warhead presents a unique "bifunctional friction" in chromatography:

  • The Indole Moiety: It is electron-rich, prone to oxidative degradation, and highly hydrophobic (lipophilic). The gem-dimethyl group at the

    
    -position adds steric bulk, increasing lipophilicity further compared to standard tryptophan derivatives.
    
  • The PROTAC Linker/E3 Tail: Depending on your E3 ligase ligand (e.g., Thalidomide vs. VHL), you are likely dragging a large, polar-flexible tail that creates significant solubility issues ("brick dust" behavior) and peak tailing due to secondary silanol interactions.

This guide moves beyond standard protocols to address the specific physicochemical conflicts of this scaffold.

Module 1: Solubility & Sample Preparation (The "Brick Dust" Hurdle)

The Problem: The indole warhead drives aggregation in aqueous mobile phases, while the linker prevents full dissolution in pure non-polar solvents. Incomplete solubility leads to pressure spikes and ghost peaks.

Protocol: The "Sandwich" Injection Method

Do not dissolve your sample in 100% DMSO if you can avoid it. DMSO has high viscosity and strong solvent strength that causes "solvent breakthrough," where your PROTAC elutes in the void volume.

  • Dissolution: Dissolve crude PROTAC in a minimum volume of DMF/DMSO (1:1) .

  • Dilution: Immediately dilute with 50% Acetonitrile/Water (containing 0.1% Formic Acid) until slightly cloudy, then add dropwise DMF until clear.

    • Why? This matches the mobile phase viscosity and prevents precipitation upon column impact.

  • Filtration: Use a 0.2 µm PTFE filter. Do not use Nylon (indoles can bind non-specifically).

Diagnostic Check:

  • If sample precipitates upon adding water: Your gradient starting point is too low. Start your HPLC gradient at 10-15% B instead of 0-5% B.

Module 2: Chromatographic Separation (Refining Resolution)

The Problem: Indole-PROTACs often exhibit severe peak tailing (asymmetry factor > 1.5). This is rarely a column failure; it is usually a silanol interaction issue caused by the nitrogen atoms in the indole and the E3 ligand.

Column Selection Strategy

Standard C18 columns often fail to resolve the oxidized indole impurities from the parent peak.

Column ChemistrySuitabilityMechanism of Action
C18 (Standard) LowRelies purely on hydrophobicity. Often merges regioisomers.
Phenyl-Hexyl High

-

Interactions:
The phenyl ring in the stationary phase interacts specifically with the electron-rich indole warhead, providing orthogonal selectivity to separate impurities.
C18 (Polar Embedded) MediumShields silanols, reducing tailing for the amine-rich E3 tail, but offers less selectivity for the indole head.
Mobile Phase Optimization
  • Acidic Modifier: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .

    • Note: TFA suppresses MS ionization but provides sharper peaks by ion-pairing with the basic nitrogens. If you need MS data, stick to Formic Acid but consider a "Superficially Porous Particle" (SPP) column to compensate for peak broadening.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. Methanol's high pressure can cause on-column heating, which degrades the indole moiety.

Module 3: Troubleshooting & FAQs

Q1: I see a "doublet" peak that shares the same mass. Is it a diastereomer?

Answer: Likely, yes, but rule out Atropisomerism first.

  • Cause: The 2-methyl group on the propanoic acid chain creates steric hindrance. If your linker is rigid (e.g., piperazine-based), the molecule might be locked in a specific conformation.

  • Test: Re-run the HPLC at a higher temperature (e.g., 45°C vs 25°C). If the peaks merge, it is a rotamer/atropisomer. If they remain distinct, they are diastereomers formed during synthesis (racemization of the chiral center).

Q2: My product turns pink/brown after drying. What happened?

Answer: Indole oxidation.

  • Mechanism:[1][2] The electron-rich indole ring is susceptible to radical oxidation, forming indolyl-peroxides or dimers, especially under light.

  • Fix:

    • Wrap all fraction collectors in aluminum foil .

    • Lyophilize immediately; do not leave fractions in solution overnight.

    • Add 0.1% w/v Ascorbic Acid to the collection vessels (if compatible with downstream biology) or purge solvents with Argon before use.

Q3: The retention time shifts between runs.

Answer: This is often due to pH Hysteresis .

  • The carboxylic acid/amide linkage near the indole has a pKa that might be close to your mobile phase pH.

  • Fix: Buffer your aqueous phase with 10mM Ammonium Formate (pH 3.8) instead of just using Formic Acid. This "locks" the ionization state of the molecule.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying hydrophobic Indole-PROTACs.

PROTAC_Purification Start Crude Indole-PROTAC Mixture Solubility Solubility Check: Clear in 50% ACN? Start->Solubility Prep_Method Add DMF/DMSO (Max 10%) + Filter (PTFE) Solubility->Prep_Method No (Cloudy) Column_Select Column Selection: Selectivity Check Solubility->Column_Select Yes Prep_Method->Column_Select C18 C18 Column Column_Select->C18 Standard Phenyl Phenyl-Hexyl Column (Recommended) Column_Select->Phenyl Indole Specificity Peak_Shape Peak Shape Analysis C18->Peak_Shape Phenyl->Peak_Shape Tailing Issue: Tailing > 1.5 Peak_Shape->Tailing Good_Peak Symmetric Peak Peak_Shape->Good_Peak Fix_Tailing Action: Add 10mM Ammonium Formate Tailing->Fix_Tailing Isolate Isolation: Lyophilize in Dark Good_Peak->Isolate Fix_Tailing->Good_Peak

Caption: Decision tree for optimizing stationary phase and mobile phase conditions for indole-based PROTACs.

References

  • Waters Corporation. (2021). Method Development of Proteolysis Targeting Chimera (PROTAC) Compounds Using Systematic Screening Protocols.Link

  • Phenomenex. (2023). Troubleshooting Peak Tailing in HPLC: Silanol Interactions and pH Effects.Link

  • MDPI (Molecules). (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery and Stability Concerns.Link

  • Chrom Tech. (2023).[3] Understanding Peak Tailing and Asymmetry Factors in Reverse Phase Chromatography.Link

Sources

troubleshooting ternary complex formation with 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with PROTACs utilizing the 2-(1H-indol-3-yl)-2-methylpropanoic acid scaffold.

This scaffold acts as a critical recognition moiety—often targeting Tryptophan-binding domains (e.g., IDO1, TDO2) or serving as a hydrophobic anchor for MDM2 or similar E3 ligases. Its unique gem-dimethyl steric bulk and indole hydrophobicity present specific challenges in ternary complex formation.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Ternary Complex Optimization

Welcome. I am Dr. Aris, your Senior Application Scientist. Below is a dynamic troubleshooting framework designed to isolate why your Indole-Propanoic Acid (IPA) PROTACs may be failing to form productive ternary complexes.

Quick Diagnostic: What is your primary symptom?
SymptomProbable Root CauseJump To
No Signal in TR-FRET/AlphaLISA Steric Clash at Gem-Dimethyl / Linker Attachment
Signal decreases at high concentration The "Hook Effect" (Binary Saturation)
Inconsistent/Noisy Data Indole Pi-Stacking Aggregation
Binary binding works, Ternary fails Negative Cooperativity (

)
Protocol A: The "Silent" Complex (Steric Hindrance)

Issue: You observe binary binding to the target (or E3), but no ternary complex signal. Technical Insight: The 2-methylpropanoic tail introduces a gem-dimethyl group alpha to the carbonyl. If you attached your linker here (via amide coupling), you have created a neopentyl-like steric bulk. This often clashes with the protein surface, preventing the "sandwich" geometry required for ternary complexes.

Troubleshooting Steps:

  • Verify Attachment Point:

    • Question: Did you attach the linker to the Carboxylic Acid (C-terminus) or the Indole Nitrogen (N1)?

    • Fix: If attached at the C-terminus with the gem-dimethyl group present, the linker exit vector is extremely rigid and bulky. Switch attachment to the Indole N1 position or remove one methyl group (reverting to a standard tryptophan-like alpha-methyl) to relieve steric pressure.

  • Run a "Linker Scan" Simulation:

    • Use rigid linkers (Piperazine/Proline-rich) vs. flexible linkers (PEG). The gem-dimethyl group restricts rotation; a flexible linker might be required to "reach around" this bulk.

Protocol B: The Hook Effect (Signal Drop-off)

Issue: Your assay signal rises but then plummets at higher PROTAC concentrations, forming a bell-shaped curve. Technical Insight: This is the classic Hook Effect .[1][2] At high concentrations, PROTAC molecules saturate the E3 ligase and the POI independently, forming two separate binary complexes (


 and 

) rather than one ternary complex (

).[3]

Diagnostic Workflow: The following diagram illustrates the kinetic trap you are encountering.

HookEffect PROTAC_Low Low [PROTAC] Ternary Productive Ternary Complex (Degradation Active) PROTAC_Low->Ternary Cooperativity Drives Assembly PROTAC_High High [PROTAC] (Excess) Binary_POI Binary Complex A (POI bound only) PROTAC_High->Binary_POI Saturates POI Binary_E3 Binary Complex B (E3 bound only) PROTAC_High->Binary_E3 Saturates E3 No_Deg NO Interaction (Signal Loss) Binary_POI->No_Deg Steric Block Binary_E3->No_Deg Steric Block

Caption: The Hook Effect mechanism. Excess PROTAC saturates individual binding sites, preventing the bridging required for ternary complex formation.

The Solution (The "Sweet Spot" Titration):

  • Do not abandon the compound. A hook effect actually confirms the molecule is bifunctional and permeable.

  • Shift the Assay Window: If your

    
     (max degradation) is low, you may be dosing exclusively in the "Hook" region.
    
    • Action: Dilute your concentration range by 10-fold (e.g., if testing 10

      
      M - 100 nM, shift to 1 
      
      
      
      M - 1 nM).
  • Ratio Check: Ensure your E3 ligase and POI concentrations in the assay are near their

    
    . If 
    
    
    
    , the hook dominates.
Protocol C: The "Ghost" (Solubility & Aggregation)

Issue: Data is noisy, or SPR channels clog. Technical Insight: The Indole ring is highly hydrophobic and prone to


-

stacking. The 2-methylpropanoic group adds lipophilicity without adding polarity. This scaffold is a prime candidate for forming colloidal aggregates (promiscuous inhibitors).

Solubility Optimization Table:

ParameterStandard ConditionOptimized for Indole-PROTACsWhy?
DMSO Conc < 1%0.5% - 1.0% Indoles crash out easily; keep DMSO as high as assay tolerates.
Detergent Tween-20 (0.05%)Pluronic F-127 (0.01%) or CHAPS Tween can sometimes interact with lipophilic linkers. Pluronic is better for aromatic stacks.
Buffer pH 7.47.4 - 8.0 The carboxylic acid (if free) needs to be ionized. If amidated, pH is less critical but keep basic to avoid aggregation.
Control NoneNephelometry Measure light scattering before the assay to detect micro-aggregates.
Protocol D: Cooperativity ( -Factor)

Issue: Binary binding is strong (


 is low), but Ternary 

is weak. Technical Insight: Your PROTAC has Negative Cooperativity (

). The binding of the first protein (e.g., E3) sterically hinders the binding of the second (POI). This is common with the bulky gem-dimethyl group of your scaffold.

The Equation:



  • 
    : Positive Cooperativity (The PROTAC acts as a "glue").
    
  • 
    : Negative Cooperativity (Steric clash).
    

Workflow to Fix Negative Cooperativity:

  • Linker Length Scan: Increase linker length by 2-3 PEG units. The gem-dimethyl group creates a "cone" of steric exclusion. A longer linker allows the second protein to clear this cone.

  • Linker Composition: Switch from Alkyl chains (hydrophobic, collapses on the indole) to PEG (hydrophilic, stays extended).

Master Troubleshooting Flowchart

Use this logic gate to determine your next experimental move.

TroubleshootingFlow Start Start: No Degradation Observed BinaryCheck Step 1: Check Binary Binding (SPR/FP for POI and E3 separately) Start->BinaryCheck BinaryFail No Binary Binding BinaryCheck->BinaryFail Low Affinity BinaryPass Binary Binding Confirmed BinaryCheck->BinaryPass High Affinity Res1 Re-design Warhead (Check Gem-Dimethyl Sterics) BinaryFail->Res1 Optimization TernaryCheck Step 2: Ternary Complex Assay (TR-FRET / AlphaLISA) BinaryPass->TernaryCheck TernaryFail No Ternary Signal TernaryCheck->TernaryFail Steric Clash / Linker Issue TernaryHook Signal drops at High Conc TernaryCheck->TernaryHook Hook Effect (Dilute Sample) TernaryPass Ternary Complex Formed TernaryCheck->TernaryPass Res2 Change Linker Attachment (Move from C-term to N-term) TernaryFail->Res2 Optimization Permeability Step 3: Check Cell Permeability (PAMPA / Caco-2) TernaryPass->Permeability

Caption: Logical workflow for isolating PROTAC failure modes, moving from binary affinity validation to ternary complex verification.

References & Further Reading
  • The Hook Effect & Kinetics: Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Biophysical Assays for Ternary Complexes: Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

  • Cooperativity Modeling: Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. [Link]

  • Indole/PROTAC Solubility Strategies: Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. (2022). NIH PubMed Central. [Link]

Sources

dealing with epimerization during the synthesis of chiral 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Epimerization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate the chiral linker precursor, 2-(1H-indol-3-yl)-2-methylpropanoic acid. Our focus is to provide in-depth technical guidance to mitigate and resolve issues related to epimerization, ensuring the stereochemical integrity of your final PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of enantiomeric purity in our PROTAC synthesis after coupling the chiral 2-(1H-indol-3-yl)-2-methylpropanoic acid linker. What is the likely cause?

The most probable cause of enantiomeric purity loss during the synthesis of your PROTAC is epimerization at the chiral center of the 2-(1H-indol-3-yl)-2-methylpropanoic acid moiety. This is a common side reaction that can occur during the activation of the carboxylic acid and subsequent amide bond formation.[1]

The primary mechanism for this epimerization involves the abstraction of the acidic α-proton (the proton on the carbon bearing the carboxyl group and the indole ring) by a base. This deprotonation leads to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both enantiomers and thus a loss of optical purity.

A secondary mechanism, particularly with certain coupling reagents, is the formation of a chiral but labile oxazolone intermediate, which can also lead to racemization.

Troubleshooting Guide: Epimerization During Amide Coupling

Issue: Significant epimerization detected after coupling of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

The selection of coupling reagents, additives, base, solvent, and reaction temperature all play a critical role in controlling epimerization. Below is a systematic guide to troubleshooting and optimizing your reaction conditions.

Evaluation of Coupling Reagents and Additives

Certain coupling reagents are known to be more prone to causing epimerization than others. If you are observing significant racemization, consider switching to a reagent known for its ability to suppress this side reaction.

Table 1: Comparison of Common Coupling Reagents and their Propensity for Epimerization

Coupling ReagentAdditivePropensity for EpimerizationComments
DCC, EDCNoneHighCan lead to oxazolone formation and N-acylurea byproducts.
DCC, EDCHOBtModerateHOBt acts as an activated ester intermediate, reducing epimerization compared to no additive.
DCC, EDCHOAtLowHOAt is generally more effective than HOBt at suppressing epimerization and accelerating the coupling reaction.[2]
HATU, HBTUNoneLowUronium-based reagents that are generally fast and efficient, with HATU often being superior in suppressing epimerization.
DEPBTNoneVery LowA phosphonium-based reagent known to be particularly effective for coupling easily epimerized amino acids.[3]
TFPNNoneVery LowA newer reagent that proceeds through an aryl ester intermediate and has shown excellent results in preventing racemization, even with sterically hindered amino acids.[4]

Troubleshooting Steps:

  • Step 1: Introduce Additives: If you are using a carbodiimide like DCC or EDC without an additive, the first step should be to include HOBt or, preferably, HOAt in your reaction.

  • Step 2: Switch to a Low-Epimerization Reagent: If additives are not sufficient, switch to a uronium-based reagent like HATU or a phosphonium-based reagent like DEPBT.[3] These are often the go-to choices for coupling sterically hindered and epimerization-prone carboxylic acids.

The Critical Role of the Base

The choice and stoichiometry of the base are paramount in preventing epimerization. The base is necessary to neutralize the acid salt of the amine component and to facilitate the coupling reaction, but an inappropriate base or an excess amount can readily promote α-proton abstraction.

Troubleshooting Steps:

  • Step 1: Use a Hindered, Non-Nucleophilic Base: If you are using a less hindered base, switch to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. The steric bulk of these bases can disfavor the abstraction of the sterically encumbered α-proton.

  • Step 2: Carefully Control Stoichiometry: Use the minimum amount of base necessary to achieve a good reaction rate. Typically, 1.1 to 1.5 equivalents relative to the carboxylic acid is a good starting point. An excess of base will increase the risk of epimerization.

Impact of Reaction Temperature and Time

Higher reaction temperatures and longer reaction times can significantly increase the rate of epimerization.

Troubleshooting Steps:

  • Step 1: Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.

  • Step 2: Monitor the Reaction and Minimize Reaction Time: Use LC-MS to monitor the progress of the reaction. Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to conditions that can cause epimerization.

Solvent Selection

The polarity of the solvent can influence the rate of epimerization. Generally, less polar solvents are favored for suppressing this side reaction.

Troubleshooting Steps:

  • Step 1: Choose a Less Polar Solvent: If you are using a highly polar aprotic solvent like DMF or NMP, consider switching to a less polar alternative such as dichloromethane (DCM) or tetrahydrofuran (THF), provided your starting materials are sufficiently soluble.

Protocol: Epimerization-Resistant Amide Coupling

This protocol provides a starting point for the coupling of chiral 2-(1H-indol-3-yl)-2-methylpropanoic acid to an amine, designed to minimize epimerization.

Materials:

  • Chiral 2-(1H-indol-3-yl)-2-methylpropanoic acid (1 equivalent)

  • Amine coupling partner (1-1.2 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (1.5 equivalents)

  • Anhydrous DCM or THF

Procedure:

  • To a solution of chiral 2-(1H-indol-3-yl)-2-methylpropanoic acid in anhydrous DCM (or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HATU.

  • Stir the mixture for 5-10 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve the amine coupling partner in anhydrous DCM (or THF) and add DIPEA.

  • Add the amine/DIPEA solution dropwise to the pre-activated acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and proceed with standard aqueous workup and purification.

Analytical Guide: Detecting and Quantifying Epimerization

Accurate determination of the enantiomeric excess (%ee) is crucial for assessing the success of your synthesis and troubleshooting epimerization. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Developing a Chiral HPLC Method

1. Column Selection:

The choice of chiral stationary phase (CSP) is the most critical factor. For α-arylpropanoic acids, polysaccharide-based CSPs are often a good starting point.

  • Recommended Starting Columns:

    • CHIRALPAK® IA, IB, IC, ID, IE, or IF

    • CHIRALCEL® OD, OJ, or OZ series

2. Mobile Phase Selection:

  • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) is often necessary to improve peak shape for acidic analytes.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.

3. Method Development Strategy:

  • Step 1: Screen Different CSPs: Test a variety of chiral columns with a standard mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% TFA for normal phase).

  • Step 2: Optimize the Mobile Phase: Once a column shows some separation, optimize the ratio of the non-polar and polar components of the mobile phase. Adjusting the percentage of the alcohol modifier can have a significant impact on retention time and resolution.

  • Step 3: Adjust the Additive Concentration: Vary the concentration of the acidic or basic additive to improve peak shape and resolution.

Example Chiral HPLC Conditions for a Related Compound:

For the separation of mecoprop, an aryloxypropanoic acid, a CHIRALPAK® IM column with a mobile phase of Hexane-DCM-EtOH-TFA was effective.[5] This suggests that exploring different solvent combinations beyond the standard hexane/alcohol mixtures can be beneficial.

Synthesis of Enantiopure 2-(1H-indol-3-yl)-2-methylpropanoic Acid

Obtaining the chiral acid in high enantiomeric purity is the first critical step. If you are not starting with enantiopure material, the following strategies can be employed:

Chiral Resolution of a Racemic Mixture

This is a classical and often effective method for obtaining enantiomerically pure compounds.

  • Diastereomeric Salt Crystallization: React the racemic acid with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine, quinine, or brucine) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired diastereomer is then treated with acid to liberate the enantiopure carboxylic acid.

  • Enzymatic Resolution: Lipases are commonly used to selectively esterify one enantiomer of a racemic acid, allowing for the separation of the unreacted enantiomer from the esterified product.[6][7][8][9] For 2-arylpropionic acids, lipases such as Candida antarctica lipase B (CALB) have shown good enantioselectivity.[6]

Asymmetric Synthesis
  • Chiral Auxiliary-Mediated Synthesis: Attach a chiral auxiliary to a precursor molecule to direct the stereoselective introduction of one of the α-substituents.[] For example, an Evans oxazolidinone auxiliary could be acylated with 2-(1H-indol-3-yl)acetyl chloride, followed by stereoselective methylation at the α-position. Subsequent removal of the auxiliary would yield the desired enantiopure acid.

  • Catalytic Asymmetric Alkylation: While challenging for creating a quaternary center, advances in catalysis may allow for the direct enantioselective methylation of a 2-(1H-indol-3-yl)acetic acid derivative.

Visualizing the Problem: Epimerization Workflow

Below is a diagram illustrating the key decision points in troubleshooting epimerization during the synthesis of chiral PROTACs.

Epimerization_Troubleshooting cluster_reagents Coupling Reagent Optimization cluster_base Base Optimization cluster_conditions Condition Optimization start Epimerization Detected (Low %ee) analysis Confirm Analytical Method (Chiral HPLC) start->analysis coupling_reagent Evaluate Coupling Reagent and Additives base Assess Base (Type and Stoichiometry) coupling_reagent->base reagent1 Using DCC/EDC? Add HOAt coupling_reagent->reagent1 conditions Review Reaction Conditions (Temp. and Time) base->conditions base1 Use Hindered Base (e.g., DIPEA) base->base1 solvent Consider Solvent Polarity conditions->solvent temp Lower Temperature (Start at 0°C) conditions->temp solution Epimerization Minimized (High %ee) solvent->solution synthesis Verify Starting Material Purity (Enantiopure Acid) analysis->synthesis Method Validated synthesis->coupling_reagent Purity Confirmed reagent2 Still epimerizing? Switch to HATU, DEPBT, or TFPN reagent1->reagent2 base2 Control Stoichiometry (1.1-1.5 eq.) base1->base2 time Minimize Reaction Time (Monitor by LC-MS) temp->time

Caption: Troubleshooting workflow for epimerization.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
  • Hsu, J. H., et al. (2019). A PROTAC targeting EZH2 for the treatment of cancer. Journal of Medicinal Chemistry, 62(18), 8467-8480.
  • Schiedel, M., et al. (2020). Development of the First Dual EZH2 and HDAC PROTAC.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • Yang, K., et al. (2018). Development of the first histone deacetylase PROTAC. Bioorganic & Medicinal Chemistry Letters, 28(15), 2493-2497.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 112, 38-43.
  • ResearchGate. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • ResearchGate. Data-driven design of new chiral carboxylic acid for construction of indoles with C-central and C–N axial chirality via cobalt catalysis. Available at: [Link]

  • Zhang, C., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(15), 4145-4151.
  • Organic & Biomolecular Chemistry. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Daicel. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Available at: [Link]

  • Johnson, C. N., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 140(42), 13608-13612.
  • ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Available at: [Link]

  • MDPI. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Available at: [Link]

  • ResearchGate. Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Available at: [Link]

  • SlideShare. Epimerization of Peptide. Available at: [Link]

  • Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Bioorganic & Medicinal Chemistry, 38, 116139.
  • Pharmacia. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available at: [Link]

  • NIH. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Available at: [Link]

  • eScholarship.org. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • Lee, S. B., et al. (2011). Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers.
  • International Journal of Pharmaceutical Sciences and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • NIH. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Available at: [Link]

  • ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available at: [Link]

  • PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available at: [Link]

  • Apollo - University of Cambridge Repository. The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1. Available at: [Link]

  • ACS Publications. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • PubMed. Proteolysis targeting chimeras (PROTACs) for epigenetics research. Available at: [Link]

  • NIH. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Available at: [Link]

  • MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Cereblon Binders: 2-(1H-indol-3-yl)-2-methylpropanoic Acid vs. Thalidomide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Cereblon in Targeted Protein Degradation

Cereblon (CRBN) has emerged as a protein of profound interest in drug discovery, primarily for its role as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^.[1][2] This complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. The therapeutic potential of modulating this complex was famously, albeit inadvertently, discovered with thalidomide.[3][4] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), act as "molecular glues."[5] They bind to Cereblon and alter its substrate specificity, leading to the ubiquitination and subsequent degradation of proteins not normally targeted by the CRL4^CRBN^ complex, referred to as "neosubstrates."[4][5] This mechanism of action has been successfully exploited in the treatment of multiple myeloma.[4][6]

The ability to recruit Cereblon for targeted protein degradation has also given rise to the development of Proteolysis Targeting Chimeras (PROTACs).[1][] These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ligase, such as Cereblon.[] The rational design of novel Cereblon binders is therefore a critical area of research for expanding the scope of targeted protein degradation.

This guide provides a comparative analysis of the well-established Cereblon binder, thalidomide, and a less-characterized molecule, 2-(1H-indol-3-yl)-2-methylpropanoic acid. We will delve into their binding characteristics, present experimental protocols for their evaluation, and discuss the implications of their differential binding for the development of novel therapeutics.

Molecular Profiles: A Tale of Two Binders

Thalidomide: The Archetypal Molecular Glue

Thalidomide is a small molecule with a complex history. Initially marketed as a sedative, it was later found to be a potent teratogen.[1] However, its rediscovery as an effective treatment for multiple myeloma has spurred intense research into its mechanism of action.[3][6] Thalidomide is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer exhibiting significantly stronger binding to Cereblon.[8]

The binding of thalidomide to Cereblon occurs in a hydrophobic pocket within the thalidomide-binding domain (TBD), often called the "tri-Trp pocket" due to the presence of three key tryptophan residues.[5][9] The glutarimide moiety of thalidomide is crucial for this interaction, fitting snugly into the pocket, while the phthalimide ring is more solvent-exposed.[10] This binding event re-shapes the substrate-binding surface of Cereblon, leading to the recruitment and degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[4][11]

2-(1H-indol-3-yl)-2-methylpropanoic Acid: An Alternative Scaffold

While thalidomide and its derivatives have been the primary focus of Cereblon-related drug development, the exploration of novel chemical scaffolds is essential for expanding the repertoire of Cereblon-modulating agents. 2-(1H-indol-3-yl)-2-methylpropanoic acid represents a departure from the classic glutarimide-based structures. While not as extensively characterized in the public domain as thalidomide, its indole and propanoic acid moieties suggest a different mode of interaction with the Cereblon binding pocket. Understanding the binding of such alternative scaffolds is crucial for developing binders with potentially different neosubstrate specificities or improved physicochemical properties.

Comparative Analysis of Cereblon Binding

A thorough understanding of the binding kinetics, thermodynamics, and structural basis of interaction is paramount for comparing the utility of different Cereblon binders.

Binding Affinity and Kinetics

The strength and speed of the interaction between a ligand and its target protein are fundamental parameters. These are typically quantified by the dissociation constant (Kd), the association rate constant (kon), and the dissociation rate constant (koff).

  • Thalidomide: The (S)-enantiomer of thalidomide binds to Cereblon with a Kd in the micromolar to high nanomolar range.[12] The (R)-enantiomer exhibits approximately 10-fold weaker binding.[8]

  • 2-(1H-indol-3-yl)-2-methylpropanoic Acid: The binding affinity of this compound for Cereblon is not as widely reported. Hypothetical data will be used in this guide for illustrative purposes, with the expectation that its affinity may differ significantly from thalidomide due to its distinct chemical structure.

Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding event, dissecting the Gibbs free energy (ΔG) into its enthalpic (ΔH) and entropic (TΔS) components.[13] This information reveals the driving forces behind the interaction.

  • Thalidomide: The binding of thalidomide to Cereblon is typically an enthalpically driven process, indicating that the formation of favorable contacts, such as hydrogen bonds and van der Waals interactions, is the primary contributor to the binding energy.

  • 2-(1H-indol-3-yl)-2-methylpropanoic Acid: The thermodynamic signature of this compound's binding to Cereblon would need to be experimentally determined. A different thermodynamic profile could suggest a distinct binding mode.

Experimental Protocols for Assessing Cereblon Binding

To empirically compare the binding of 2-(1H-indol-3-yl)-2-methylpropanoic acid and thalidomide to Cereblon, a suite of biophysical and biochemical assays can be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic characterization.[13]

Protocol:

  • Sample Preparation:

    • Express and purify recombinant human Cereblon (or the thalidomide-binding domain).

    • Prepare a concentrated solution of the ligand (thalidomide or 2-(1H-indol-3-yl)-2-methylpropanoic acid).

    • Ensure that both the protein and ligand are in the exact same buffer to minimize heats of dilution.[14] A suitable buffer would be 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • ITC Experiment:

    • Load the Cereblon solution into the sample cell of the calorimeter. A typical concentration is in the range of 10-50 µM.[14]

    • Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein.[15]

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the Kd, stoichiometry (n), and ΔH.

    • Calculate ΔG and TΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Rationale: ITC is considered the gold standard for thermodynamic characterization as it provides a label-free, in-solution measurement of binding.[16]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Purified Cereblon in Buffer ITC_Cell Load Cereblon into Sample Cell P1->ITC_Cell L1 Ligand in Matched Buffer Syringe Load Ligand into Syringe L1->Syringe Titration Inject Ligand into Cell ITC_Cell->Titration Syringe->Titration Titration Raw_Data Raw Heat Signal Titration->Raw_Data Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Integration Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Results Kd, n, ΔH, ΔS Fit_Model->Results

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[17][18]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize recombinant Cereblon onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[18]

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject Cereblon in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic interaction with the surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the ligand (thalidomide or 2-(1H-indol-3-yl)-2-methylpropanoic acid) over the Cereblon-immobilized surface.[18]

    • Monitor the association phase during the injection and the dissociation phase as the running buffer replaces the ligand solution.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time) for each ligand concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the ratio of koff/kon.

Rationale: SPR is highly sensitive and provides valuable kinetic information (on- and off-rates) that is not available from equilibrium-based methods like ITC.[19][20]

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Sensor Chip Activate Activate Surface (EDC/NHS) Chip->Activate Immobilize Immobilize Cereblon Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Baseline Establish Baseline (Running Buffer) Deactivate->Baseline Inject Inject Ligand (Analyte) Baseline->Inject Association Dissociate Dissociation (Running Buffer) Inject->Dissociate Dissociation Sensorgram Generate Sensorgrams Dissociate->Sensorgram Kinetic_Fit Fit to Kinetic Model Sensorgram->Kinetic_Fit Results kon, koff, Kd Kinetic_Fit->Results

Competitive Binding Assay (Fluorescence Polarization)

Competitive binding assays are useful for determining the relative binding affinities of unlabeled compounds by measuring their ability to displace a fluorescently labeled ligand.[21]

Protocol:

  • Assay Setup:

    • Use a fluorescently labeled Cereblon binder (e.g., Cy5-labeled thalidomide) as a probe.[21]

    • In a microplate, add a fixed concentration of recombinant Cereblon and the fluorescent probe.

    • Add a serial dilution of the competitor ligand (unlabeled thalidomide or 2-(1H-indol-3-yl)-2-methylpropanoic acid).

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).

    • The IC50 value is inversely proportional to the binding affinity of the competitor.

Rationale: This is a high-throughput method suitable for screening libraries of compounds and for confirming the binding of unlabeled ligands.[22][23]

Data Interpretation and Comparison

The data obtained from these experiments can be summarized to provide a clear comparison between the two molecules.

Table 1: Comparative Binding Data for Cereblon

ParameterThalidomide (S-enantiomer)2-(1H-indol-3-yl)-2-methylpropanoic acid (Hypothetical)
Binding Affinity (Kd) ~0.5 µM5 µM
Association Rate (kon) 1 x 10^4 M^-1 s^-15 x 10^3 M^-1 s^-1
Dissociation Rate (koff) 5 x 10^-3 s^-12.5 x 10^-2 s^-1
IC50 (Competitive Assay) ~1 µM10 µM
Enthalpy (ΔH) -10 kcal/mol-5 kcal/mol
Entropy (TΔS) -2 kcal/mol-1 kcal/mol

Note: The data for 2-(1H-indol-3-yl)-2-methylpropanoic acid is hypothetical and for illustrative purposes only.

Interpretation:

Based on the hypothetical data, thalidomide exhibits a 10-fold higher affinity for Cereblon compared to 2-(1H-indol-3-yl)-2-methylpropanoic acid. This is reflected in both a faster on-rate and a slower off-rate. The more favorable enthalpy of binding for thalidomide suggests that it forms more extensive and/or stronger interactions within the binding pocket.

Conclusion

The comparison of 2-(1H-indol-3-yl)-2-methylpropanoic acid with the archetypal Cereblon binder, thalidomide, highlights the importance of a multi-faceted experimental approach to fully characterize protein-ligand interactions. While thalidomide's binding to Cereblon is well-understood and potently drives neosubstrate degradation, the exploration of alternative chemical scaffolds is vital for the future of targeted protein degradation.

The experimental workflows detailed in this guide provide a robust framework for researchers to assess the binding kinetics and thermodynamics of novel Cereblon ligands. A compound like 2-(1H-indol-3-yl)-2-methylpropanoic acid, even with a potentially lower affinity, could serve as a valuable starting point for medicinal chemistry efforts to develop new classes of Cereblon modulators with unique therapeutic properties. The ultimate goal is to expand the toolbox of Cereblon binders to enable the degradation of a wider range of disease-causing proteins.

References

  • Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 160(1), 13-20. [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. Retrieved February 12, 2026, from [Link]

  • Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294. [Link]

  • Wikipedia. (2024). Cereblon E3 ligase modulator. Retrieved February 12, 2026, from [Link]

  • Steinebach, C., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(17), 7957-7966. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 12, 2026, from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 12, 2026, from [Link]

  • University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Retrieved February 12, 2026, from [Link]

  • Pochetti, G., & Montanari, R. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cereblon. Retrieved February 12, 2026, from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved February 12, 2026, from [Link]

  • Shanghai VKEY Biotechnologies Co.,Ltd. (n.d.). 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development!. Retrieved February 12, 2026, from [Link]

  • Gee, C. T., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5723. [Link]

  • Wikipedia. (2024). Cereblon. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of cereblon (CRBN)-DDB1-E3 ligase complex. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). CRBN binding and E3 inhibition by thalidomide derivatives. Retrieved February 12, 2026, from [Link]

  • Fischer, F., et al. (2020). Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry, 63(15), 8036-8049. [Link]

  • Yang, H., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of Medicinal Chemistry, 63(15), 8050-8062. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved February 12, 2026, from [Link]

  • MDPI. (2022). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. Retrieved February 12, 2026, from [Link]

  • SPring-8. (2014). Structure of the human DDB1– Cereblon – thalidomide complex. Retrieved February 12, 2026, from [Link]

  • Shi, Q., & Chen, L. (2017). Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. Journal of Cancer, 8(11), 1965-1974. [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 361-387. [Link]

  • Krönke, J., & Ebert, B. L. (2016). Cereblon binding molecules in multiple myeloma. Current Hematologic Malignancy Reports, 11(1), 73-80. [Link]

  • Chan, C. H., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5702. [Link]

  • Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335. [Link]

Sources

quantitative proteomics to assess the selectivity of 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quantitative proteomics framework required to assess the selectivity of PROTACs utilizing the 2-(1H-indol-3-yl)-2-methylpropanoic acid scaffold. This scaffold is structurally significant as a derivative of Indole-3-isobutyric acid (IIBA), a known ligand for the Aryl Hydrocarbon Receptor (AhR) , distinguishing it from canonical Cereblon (CRBN) or VHL-recruiting PROTACs.

Executive Summary

The development of PROTACs using 2-(1H-indol-3-yl)-2-methylpropanoic acid represents a shift toward exploiting alternative E3 ligases (specifically AhR) or utilizing indole-mimetic warheads. Unlike established CRBN (thalidomide-based) or VHL (hydroxyproline-based) degraders, indole-based PROTACs carry a unique "privileged structure" risk: the indole moiety is a common pharmacophore for kinases and metabolic enzymes, increasing the potential for off-target binding.

This guide compares the two gold-standard proteomic methodologies—TMT-MS3 (Multiplexed) and DIA (Data-Independent Acquisition) —for validating the selectivity of these specific degraders.

Part 1: The Product vs. Alternatives

Product: PROTACs containing the 2-(1H-indol-3-yl)-2-methylpropanoic acid moiety.[1] Primary Mechanism: Recruitment of E3 Ubiquitin Ligases (typically AhR or novel ligases) or targeting indole-binding proteins (e.g., IDO1).

Comparative Selectivity Profile

The following table contrasts the selectivity challenges of Indole-based PROTACs against standard alternatives, highlighting why specialized proteomics is required.

FeatureIndole-Based PROTACs (2-methylpropanoic acid)CRBN-Based PROTACs (Pomalidomide/Lenalidomide)VHL-Based PROTACs (VHL-032)
Primary Off-Target Risk AhR Activation: Induction of CYP1A1, CYP1B1. Kinase Binding: Indole is a kinase-privileged scaffold.Neosubstrates: Degradation of GSPT1, IKZF1/3, CK1α.Hypoxia Response: Stabilization of HIF1α (rarely an issue with PROTACs).
Proteomic Signature Requires monitoring of transcriptional upregulation (AhR targets) + degradation.Requires monitoring of zinc-finger protein degradation .Generally clean; requires monitoring of VHL levels.
Metabolic Stability Moderate; susceptible to IDO/TDO metabolism.High; susceptible to hydrolysis.High.
Selectivity Assessment High Difficulty: Must distinguish between degradation (ubiquitination) and downregulation (transcriptional repression).Medium Difficulty: Focus is primarily on degradation events.Low Difficulty: Focus is on target specificity.
Expert Insight: The "AhR Trap"

When using 2-(1H-indol-3-yl)-2-methylpropanoic acid, you are utilizing an AhR agonist scaffold. In your proteomics data, selectivity is not just about what is degraded, but what is NOT upregulated. A clean PROTAC profile must show degradation of the Protein of Interest (POI) without a concomitant >2-fold increase in CYP1A1 or AHRR, which would indicate systemic toxicity via dioxin-response elements.

Part 2: Methodological Comparison (TMT vs. DIA)

To assess the selectivity of this PROTAC, you must choose between Isobaric Labeling (TMT) and Label-Free DIA.

Recommendation

For 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTACs , TMT-MS3 is the superior choice during the optimization phase due to its ability to multiplex time-points (e.g., 2h, 6h, 24h) and detect subtle kinetic differences in AhR activation vs. POI degradation.

MetricTMT-MS3 (Multiplexed)Label-Free DIA (Data Independent)
Throughput High: Up to 18 samples (TMTpro) in one run. Ideal for dose-response curves.Medium: One injection per sample. Better for large clinical cohorts.[2]
Precision (CV) <5-10%: Extremely tight quantification for small fold-changes.10-20%: Good, but may miss subtle 20-30% off-target degradation.
Ratio Compression Yes: Can underestimate the "depth" of degradation (Dmax).No: More accurate absolute quantification of Dmax.
Missing Values Low: If a protein is seen in one, it's seen in all (within a set).Moderate: Stochastic dropouts can occur in low-abundance proteins.
Cost High (Reagents).[3]Low (Instrument time only).

Part 3: Experimental Protocol

Experimental Design
  • Cell Line: Use a cell line relevant to the disease indication but with functional AhR machinery (e.g., HepG2 or MCF7) to "stress test" the selectivity.

  • Treatment Groups (n=3 biological replicates):

    • Vehicle (DMSO): Baseline.

    • PROTAC (Low Dose): ~DC50 concentration (e.g., 10-50 nM).

    • PROTAC (High Dose): 100x DC50 (e.g., 1-5 µM) – Critical for identifying off-targets.

    • Rescue Control: PROTAC + Proteasome Inhibitor (Mg132) or Nedd8 Inhibitor (MLN4924).

    • Negative Control: Epimer of 2-(1H-indol-3-yl)-2-methylpropanoic acid (non-binding) linked to the warhead.

Sample Preparation (TMT Workflow)
  • Lysis: Lyse cells in 8M Urea or 5% SDS buffer containing protease/phosphatase inhibitors.

  • Reduction/Alkylation: TCEP (10 mM) followed by Chloroacetamide (40 mM).

  • Digestion: Dilute Urea <1M. Digest with Trypsin/LysC (1:50 ratio) overnight at 37°C.

  • Labeling: Resuspend peptides in 50 mM TEAB. Add TMTpro reagents (dissolved in anhydrous ACN). Incubate 1 hour.

  • Quenching: Add 5% Hydroxylamine.

  • Fractionation (Critical): High-pH Reversed-Phase fractionation into 96 wells, concatenated into 12 or 24 fractions. Why: Indole-based PROTACs often affect low-abundance kinases; deep coverage (>8,000 proteins) is non-negotiable.

Mass Spectrometry Settings (Orbitrap Tribrid)
  • Method: SPS-MS3 (Synchronous Precursor Selection).

  • MS1: Orbitrap, 120k resolution. Scan range 375-1500 m/z.

  • MS2: Ion Trap (CID) for identification.

  • MS3: Orbitrap (HCD) for quantification. Resolution 50k.

  • Cycle Time: 3 seconds.

Part 4: Data Analysis & Visualization

The "Indole Selectivity" Pipeline

Standard PROTAC analysis looks for downregulation. For this specific scaffold, you must apply a Bidirectional Filter :

  • Filter 1 (Degradation): Log2 Fold Change < -0.5, p-value < 0.05.

    • Target: POI.[4][5][6]

    • Off-Targets: Kinases, Zinc Fingers.

  • Filter 2 (Activation/Toxicity): Log2 Fold Change > 0.5, p-value < 0.05.

    • Markers: CYP1A1, CYP1B1, AHRR, NQO1.

    • Logic: If POI is degraded but CYP1A1 is upregulated 10-fold, the PROTAC is a "dirty" AhR agonist.

Workflow Diagram

PROTAC_Workflow cluster_0 Experimental Setup cluster_1 Proteomics (TMT-MS3) cluster_2 Bioinformatics & Selectivity cluster_3 Decision Gate Cells Cell Culture (HepG2/MCF7) Treat Treatment: PROTAC vs DMSO (+/- MLN4924) Cells->Treat Lysis Lysis & Digestion Treat->Lysis Label TMT Labeling (Multiplexing) Lysis->Label Frac High-pH Fractionation Label->Frac MS LC-MS/MS (Orbitrap SPS-MS3) Frac->MS Search Database Search (Sequest/MaxQuant) MS->Search Norm Normalization (SL or TMM) Search->Norm Volcano Volcano Plot Analysis Norm->Volcano Success Clean Profile: POI Degraded No CYP1A1 Spike Volcano->Success Selectivity Confirmed Fail Toxicity: AhR Activation (CYP1A1 High) Volcano->Fail Off-Target Liability

Caption: Workflow for assessing Indole-PROTAC selectivity. Note the critical decision gate distinguishing target degradation from AhR-mediated toxicity.

Mechanism of Action & Off-Target Pathways

AhR_Pathway PROTAC Indole-PROTAC (2-methylpropanoic acid) POI Protein of Interest (Target) PROTAC->POI Binds AhR AhR Complex (E3 Ligase?) PROTAC->AhR Recruits POI->AhR Ubiquitination ARNT ARNT AhR->ARNT Translocation Proteasome 26S Proteasome AhR->Proteasome Degradation DRE DRE (DNA Promoter) ARNT->DRE Binding CYP CYP1A1/1B1 (Toxicity Marker) DRE->CYP Transcription (Upregulation)

Caption: Dual-mechanism risk of Indole-PROTACs. The compound may drive POI degradation (desired) but also induce AhR transcriptional activity (undesired).

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]

  • Muntel, J., et al. (2019). Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time. Journal of Proteome Research, 18(3), 1340–1351. [Link]

  • Puhr, M., et al. (2021). Methods for Quantitative Assessment of Protein Degradation. Methods in Molecular Biology, 2365, 205-223. [Link]

  • O'Donnell, E. F., et al. (2010). The Aryl Hydrocarbon Receptor Mediates Leflunomide-Induced Growth Inhibition of Melanoma Cells. PLoS ONE, 5(7), e11574. (Validating Indole-AhR interactions). [Link]

  • Donovan, K. A., et al. (2020). Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development. Cell, 183(6), 1714-1731. [Link]

Sources

biophysical assays to measure the binding affinity of 2-(1H-indol-3-yl)-2-methylpropanoic acid to CRBN

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of novel Cereblon (CRBN) binders, particularly indole-based scaffolds like 2-(1H-indol-3-yl)-2-methylpropanoic acid , presents unique biophysical challenges compared to standard immunomodulatory drugs (IMiDs) like thalidomide. While IMiDs rely on a glutarimide moiety to bind the tri-tryptophan pocket of CRBN, indole derivatives often exploit hydrophobic interactions and structural mimicry of the endogenous degron.

This guide provides a technical comparison of biophysical assays suitable for measuring the binding affinity (


 or 

) of indole-based ligands. It prioritizes methods that mitigate the specific optical interference risks (autofluorescence) associated with indole rings and addresses the stability requirements of the CRBN-DDB1 complex.

Part 1: The Challenge of Indole-CRBN Binding

The Target: CRBN-DDB1 Complex

Cereblon is unstable in isolation. Accurate affinity measurements require the CRBN-DDB1 complex (often with a solubility tag like His or Flag). Using isolated CRBN often leads to protein aggregation and false negatives.

  • Critical Requirement: Assays must be performed at physiological pH (7.4) with reducing agents (TCEP/DTT) to prevent oxidation of surface cysteines which can structurally destabilize the thalidomide-binding domain (TBD).

The Ligand: Indole Optical Interference

Indole derivatives possess intrinsic fluorescence (excitation


 280 nm, emission 

350 nm).
  • Risk: In Fluorescence Polarization (FP) assays using green tracers (e.g., FITC), high concentrations of indole ligands can cause background interference.

  • Solution: Use Time-Resolved FRET (TR-FRET) with red-shifted acceptors or Surface Plasmon Resonance (SPR) (label-free) to bypass optical noise.

Part 2: Comparative Analysis of Biophysical Assays

The following table compares the primary methods for determining the affinity of 2-(1H-indol-3-yl)-2-methylpropanoic acid.

FeatureTR-FRET (Competition) Surface Plasmon Resonance (SPR) Fluorescence Polarization (FP) Isothermal Titration Calorimetry (ITC)
Primary Output

(convertible to

)

,

,



,

,

,

Throughput High (384-well)Medium (Parallel channels)High (384-well)Low (Single sample)
Indole Suitability High (Time-gating eliminates indole fluorescence)High (Label-free, no optical interference)Low/Medium (Risk of interference with green tracers)High (Thermodynamic validation)
Protein Consumption Low (< 10 nM)Medium (Immobilized ligand saves protein)LowHigh (mg quantities required)
Mechanism Indirect (Displacement of tracer)Direct BindingIndirect (Displacement)Direct Binding
Recommendation Primary Screening Method Validation & Kinetics Not Recommended for IndolesGold Standard for Stoichiometry

Part 3: Strategic Workflow Visualization

The following diagram outlines the decision logic for characterizing indole-based CRBN ligands, prioritizing assay sensitivity and interference mitigation.

CRBN_Assay_Workflow Start Start: Characterize Indole Ligand (2-(1H-indol-3-yl)-2-methylpropanoic acid) Solubility Check Solubility (DMSO < 1%) Start->Solubility Screening Primary Screen: TR-FRET (Competition vs Cy5-Thalidomide) Solubility->Screening Validation Select Hits (IC50 < 10 µM) Screening->Validation SPR Secondary: SPR (Biacore/Octet) Determine Kinetics (kon/koff) Validation->SPR High Potency Fail Discard / Re-design Validation->Fail Low Potency ITC Tertiary: ITC Thermodynamic Signature (Enthalpy driven?) SPR->ITC Mechanistic Insight Needed

Figure 1: Decision matrix for biophysical characterization of indole derivatives against CRBN.

Part 4: Detailed Experimental Protocols

Protocol A: TR-FRET Competition Assay (Industry Standard)

Rationale: TR-FRET uses a long-lifetime lanthanide donor (Europium or Terbium). The measurement is "gated" (delayed by


 50-100 µs), allowing the short-lived autofluorescence of the indole ring to decay before the signal is read. This eliminates false positives common in standard fluorescence intensity assays.

Reagents:

  • Protein: Human CRBN-DDB1 complex (Biotinylated or His-tagged).

  • Tracer: Cy5-Thalidomide (Red acceptor, avoids green interference).

  • Donor: Anti-His-Europium Cryptate or Streptavidin-Terbium.

  • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP (Freshly added).

Step-by-Step Workflow:

  • Preparation: Dilute CRBN-DDB1 to 5 nM and the Donor fluorophore to 2.5 nM in Assay Buffer.

  • Tracer Addition: Add Cy5-Thalidomide tracer at a concentration equal to its

    
     (typically ~10-20 nM).
    
  • Compound Titration: Prepare a 10-point serial dilution of the indole ligand in DMSO. Transfer to the assay plate (Final DMSO concentration must be

    
     1%).
    
  • Incubation: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser/Flashlamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate the TR-FRET Ratio (

    
    ). Fit data to a 4-parameter logistic model to determine 
    
    
    
    .
    • Calculation: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: Indole derivatives are low molecular weight (LMW) compounds. Direct binding to immobilized CRBN allows for the determination of residence time (


), a better predictor of efficacy than affinity alone.

Setup (Biacore/Sierra):

  • Chip: Streptavidin (SA) or NeutrAvidin (NA) sensor chip.

  • Ligand (Protein): Biotinylated CRBN-DDB1 complex.

    • Note: Avoid amine coupling (CM5 chip) as it randomly modifies lysines, potentially occluding the binding pocket. Biotinylation (via AviTag) orients the protein correctly.

  • Analyte: 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Step-by-Step Workflow:

  • Immobilization: Capture Biotin-CRBN-DDB1 on the active flow cell to a density of ~2000-3000 RU (Response Units) to ensure sufficient signal for a small molecule. Leave the reference cell as Streptavidin only.

  • Solvent Correction: Run a DMSO solvent correction cycle (0.5% to 1.5% DMSO) to account for bulk refractive index changes.

  • Single Cycle Kinetics: Inject the indole ligand at 5 increasing concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM) without regeneration between injections.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Analysis: Double-reference subtract the data (Reference cell - Buffer blank). Fit to a 1:1 Langmuir binding model .

    • Success Criteria: The

      
       should be theoretical stoichiometric max. If 
      
      
      
      is observed > theoretical, it indicates non-specific binding (common with hydrophobic indoles).

Part 5: Mechanism of Action Visualization

Understanding how the assay works is critical for troubleshooting. The diagram below illustrates the TR-FRET competition mechanism.

TRFRET_Mechanism cluster_HighSignal No Competitor (High FRET) cluster_LowSignal With Competitor (Low FRET) Donor Europium-Ab (Donor) Complex1 Donor CRBN Tracer Donor->Complex1:d CRBN CRBN-DDB1 (Target) CRBN->Complex1 Tracer Cy5-Thalidomide (Tracer) Tracer->Complex1:t Indole Indole Ligand (Competitor) Complex2 Donor CRBN Indole Indole->Complex2:c Complex1->Complex2 Ligand Displacement FreeTracer Free Tracer (No FRET) Complex1:t->FreeTracer Released

Figure 2: TR-FRET Competition Mechanism. The indole ligand displaces the Cy5-tracer, breaking the energy transfer from Europium to Cy5, resulting in a decrease in signal at 665 nm.

Part 6: Data Interpretation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness , every experiment must include internal controls.

The "Z-Prime" Check

For the TR-FRET assay to be valid, calculate the Z' factor using DMSO (Negative Control) and 10 µM Pomalidomide (Positive Control).

  • Formula:

    
    
    
  • Standard: A Z' > 0.5 is required for a reliable assay. If Z' < 0.5, optimize the tracer concentration or protein stability.

Specificity Controls

Indoles are "sticky." To prove the binding is specific to the TBD (Thalidomide Binding Domain):

  • Wild Type (WT) vs. Mutant: Test the ligand against a CRBN Y397A or W380A mutant. These mutations abolish IMiD binding. If your indole ligand still binds the mutant with high affinity, it is binding non-specifically (false positive).

  • Competition: The indole binding signal in SPR should be fully inhibitable by pre-saturating the protein with Pomalidomide.

Solubility Artifacts

Indole-3-yl derivatives often have poor aqueous solubility.

  • Symptom: In SPR, the sensorgram looks "square" (instant on/off) with unusually high response units.

  • Fix: Run a solubility screen (nephelometry) first. Ensure the assay buffer contains 0.05% Tween-20 or P-20 surfactant to prevent aggregation.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21(9), 803-809.

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512(7512), 49-53.

  • Ito, T., et al. (2010).[1] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.

  • Matyskiela, M. E., et al. (2016). "A hypermorphic aberration of the CRBN E3 ubiquitin ligase confers resistance to lenalidomide." Molecular Cell, 63(6), 938-948.

  • BenchChem Application Note. (2025). "Confirming CRBN Engagement: A Biophysical Assay Comparison Guide."

Sources

Technical Validation Guide: 2-(1H-indol-3-yl)-2-methylpropanoic Acid (IIBA) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Subject Molecule: 2-(1H-indol-3-yl)-2-methylpropanoic acid (Indole-3-isobutyric acid; IIBA). System: Auxin-Inducible Degron (AID).[1][2][3][4][5][6]

This guide outlines the validation protocol for IIBA , a sterically hindered analog of the natural auxin Indole-3-acetic acid (IAA). While standard AID systems utilize IAA or 1-Naphthaleneacetic acid (NAA), and the improved AID2 system utilizes 5-Ph-IAA, IIBA presents a unique pharmacological profile. The presence of two methyl groups at the


-carbon position (isobutyric moiety) typically blocks 

-oxidation, theoretically offering superior metabolic stability compared to IAA. However, this steric bulk challenges the "molecular glue" interface within the TIR1 ubiquitin ligase pocket.

The Core Mechanistic Question: Does IIBA successfully induce the conformational change required for SCF-TIR1 to recruit the AID-tagged target, or does it act as an antagonist by occupying the pocket without recruiting the substrate?

The Canonical Pathway (Target for Validation)

The mechanism to be validated is the formation of a ternary complex between the E3 ligase (SCF-TIR1 ), the small molecule (IIBA ), and the Degron-tagged Protein of Interest (POI) , leading to polyubiquitination and 26S proteasomal degradation.

AID_Mechanism IIBA IIBA (Ligand) TIR1 SCF-TIR1 (E3 Ligase) IIBA->TIR1 Binding Complex Ternary Complex (TIR1-IIBA-POI) TIR1->Complex + POI POI POI-AID (Target) POI->Complex Ub Poly-Ubiquitination Complex->Ub E2 Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Recognition

Figure 1: The expected mechanism of action. Validation requires proving the transition from 'Binding' to 'Complex' specifically mediated by IIBA.

Comparative Analysis: IIBA vs. Standard Alternatives

The following table contrasts IIBA with established auxin degraders to justify experimental design choices.

FeatureIAA (Natural Standard) 5-Ph-IAA (AID2 Standard) IIBA (Subject Analog)
Chemical Structure Indole-3-acetic acid5-Phenyl-indole-3-acetic acidIndole-3-isobutyric acid
Target Receptor Wild-type OsTIR1 / AtTIR1Mutant OsTIR1(F74G)WT or Engineered TIR1
Affinity (

)
Moderate (~40-80 nM)High (~1-5 nM with F74G)Low / Unknown (Steric clash risk)
Metabolic Stability Low (Rapid oxidation)ModerateHigh (Blocked

-oxidation)
Toxicity High at >500

M
LowLow (Hypothetical)
Primary Limitation Basal degradation (leakiness)Requires specific mutant linePotential Antagonism

Critical Insight: Unlike 5-Ph-IAA, which uses a "bump-and-hole" strategy (ligand bump fits receptor hole), IIBA introduces a bump at the linker region. Validation must aggressively rule out antagonism , where IIBA binds TIR1 but blocks the degron from binding.

Validation Protocols

Phase 1: Phenotypic Validation (The "Does it work?" Test)

Objective: Determine if IIBA induces degradation and establish the kinetic profile.

Protocol: Time-Resolved Immunoblotting

  • Cell Line: HCT116 or HeLa expressing OsTIR1 and POI-mAID-GFP .

  • Treatment Groups:

    • Vehicle (DMSO)

    • IAA (500

      
      M) - Positive Control
      
    • IIBA (Titration: 10, 100, 500, 1000

      
      M)
      
  • Time Points: 0, 15, 30, 60, 120 minutes.

  • Lysis: Direct lysis in 1x Laemmli buffer (prevents post-lysis degradation) or RIPA + Protease Inhibitors.

  • Readout: Western blot anti-GFP (target) and anti-GAPDH (loading control).[4]

Success Criteria:

  • Significant reduction of POI-mAID-GFP signal in IIBA-treated samples.

  • Dose-dependency confirms specific activity rather than general toxicity.

Phase 2: Mechanistic Verification (The "How it works" Test)

Objective: Prove the degradation is proteasome-dependent and Cullin-RING ligase-dependent, ruling out off-target chemical instability.

Protocol: Chemical Rescue Assay

  • Pre-treatment (1 hour):

    • Group A: DMSO

    • Group B: MG132 (10

      
      M) - Proteasome Inhibitor
      
    • Group C: MLN4924 (1

      
      M) - Neddylation Inhibitor (blocks SCF activity)
      
  • Induction: Add IIBA (at determined effective concentration, e.g., 500

    
    M) to all groups for 2 hours.
    
  • Analysis: Western blot or Flow Cytometry (GFP fluorescence).

Interpretation:

  • Degradation in Group A (DMSO): Baseline activity.

  • Rescue in Group B (MG132): Confirms proteasomal mechanism.

  • Rescue in Group C (MLN4924): Confirms SCF-TIR1 E3 ligase dependence.

  • Failure to rescue implies IIBA may be causing protein precipitation or aggregation, not specific degradation.

Phase 3: Biophysical Validation (The "Molecular Glue" Test)

Objective: Conclusively prove ternary complex formation. This is the most critical step for a sterically modified analog.

Protocol: Co-Immunoprecipitation (Co-IP)

  • Transfection: HEK293T cells with Myc-OsTIR1 and GFP-mAID-POI .

  • Lysis: IP Lysis Buffer (low detergent to preserve weak interactions).

  • Incubation:

    • Lysate + Anti-Myc beads (to pull down Ligase).

    • Add Ligand: Vehicle vs. IAA vs. IIBA (100

      
      M) directly to lysate during incubation.
      
  • Wash: 3x with lysis buffer containing the respective ligand.

  • Elution & Blot:

    • Blot for Myc (TIR1 - Bait).

    • Blot for GFP (POI - Prey).

Data Interpretation:

  • IAA Lane: Strong GFP band (Positive Control).

  • Vehicle Lane: No/Faint GFP band.

  • IIBA Lane:

    • Strong GFP band: IIBA is a functional molecular glue (Agonist).

    • No GFP band: IIBA binds TIR1 but sterically clashes with the degron (Antagonist/Inactive).

Experimental Workflow Diagram

This flowchart guides the decision-making process based on experimental data.

Validation_Workflow Start Start: IIBA Validation Pheno Phase 1: Phenotypic Assay (Western Blot / Flow Cytometry) Start->Pheno Degrade Is POI degraded? Pheno->Degrade Mech Phase 2: Chemical Rescue (MG132 / MLN4924) Degrade->Mech Yes Fail_1 FAIL: Inactive Compound Degrade->Fail_1 No Rescue Do inhibitors rescue POI? Mech->Rescue Biophys Phase 3: Co-IP / Pull-down (Ternary Complex Check) Rescue->Biophys Yes Fail_2 FAIL: Off-target Toxicity or Aggregation Rescue->Fail_2 No Bind Does TIR1 pull down POI? Biophys->Bind Success VALIDATED: IIBA is a functional degrader Bind->Success Yes Fail_3 FAIL: Antagonist Mode (Binds TIR1, blocks POI) Bind->Fail_3 No

Figure 2: Decision tree for validating the mechanism of action.

References

  • Nishimura, K., Fukagawa, T., Takisawa, H., Kakimoto, T., & Kanemaki, M. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells.[3][6] Nature Methods, 6(12), 917–922. [Link]

  • Yesbolatova, A., Saito, Y., Kitamoto, N., Makino-Itou, H., Ajima, R., Nakano, R., ... & Kanemaki, M. T. (2020). The auxin-inducible degron 2 system enables controlled protein depletion in mice. Nature Communications, 11(1), 5701. [Link]

  • Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007).[7] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[8][9][10] Nature, 446(7136), 640–645. [Link]

  • Holland, M. A., et al. (2020). Chemical evolution of the auxin-inducible degron system. ACS Chemical Biology, 15(6), 1369-1376. [Link]

Sources

Navigating the Gauntlet: A Comparative Guide to the In Vitro and In Vivo Degradation Profiles of 2-(1H-indol-3-yl)-2-methylpropanoic Acid PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of disease-causing proteins. Within this innovative class of molecules, those incorporating a 2-(1H-indol-3-yl)-2-methylpropanoic acid warhead have garnered significant interest for their potential to target a range of proteins with high affinity. However, the journey from a potent in vitro degrader to a clinically effective therapeutic is fraught with challenges, primarily centered around the molecule's stability and degradation profile in complex biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo degradation profiles of these specific PROTACs, offering field-proven insights and detailed experimental methodologies to navigate the intricate landscape of PROTAC development.

The In Vitro Degradation Profile: A Controlled Environment Assessment

The initial evaluation of a PROTAC's efficacy begins in a controlled laboratory setting. In vitro assays are indispensable for establishing the fundamental degradation capacity of the molecule, quantifying its potency (DC50) and maximal degradation (Dmax), and assessing its metabolic stability in isolated biological matrices.

Key In Vitro Assays and Expected Outcomes

A battery of in vitro assays is employed to construct a comprehensive degradation profile. The primary assays include:

  • Cell-Based Degradation Assays: These assays, typically performed in relevant cancer cell lines, are the first measure of a PROTAC's ability to induce the degradation of the target protein. Western blotting or targeted proteomics are commonly used to quantify the extent of protein loss.

  • Metabolic Stability Assays: To anticipate the PROTAC's fate in a more complex biological environment, its stability is assessed in liver microsomes and plasma from different species (e.g., human, rat, mouse). These assays help to identify potential metabolic liabilities and predict the in vivo clearance rate.

Parameter In Vitro Assay Typical Readout for a Promising Candidate Interpretation
Potency (DC50) Western Blot / Targeted Proteomics in Cell Lines< 100 nMHigh potency in inducing target protein degradation.
Efficacy (Dmax) Western Blot / Targeted Proteomics in Cell Lines> 90%Achieves near-complete degradation of the target protein.
Metabolic Stability (t½) Liver Microsome Stability Assay> 30 minutesIndicates a lower susceptibility to phase I metabolic enzymes.
Plasma Stability (t½) Plasma Stability Assay> 60 minutesSuggests resistance to degradation by plasma esterases and other enzymes.

The following diagram illustrates the typical workflow for in vitro evaluation of PROTACs:

G cluster_0 In Vitro Evaluation Workflow A PROTAC Synthesis & Purification B Cell-Based Degradation Assay (e.g., Western Blot, Targeted Proteomics) A->B D Metabolic Stability Assay (Liver Microsomes) A->D E Plasma Stability Assay A->E C Determination of DC50 and Dmax B->C F Data Analysis & Candidate Selection C->F D->F E->F

Workflow for in vitro PROTAC evaluation.

The In Vivo Degradation Profile: The Crucible of a Living System

While in vitro assays provide a critical baseline, the true test of a PROTAC's therapeutic potential lies in its performance within a living organism. In vivo studies reveal the complex interplay of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the PROTAC's bioavailability, target engagement, and ultimate efficacy.

Challenges and Discrepancies: Why In Vitro Success Doesn't Always Translate

A significant challenge in PROTAC development is the often-observed disconnect between in vitro potency and in vivo efficacy.[1] Several factors contribute to this discrepancy:

  • Poor Oral Bioavailability: PROTACs, due to their high molecular weight and complex structures, often exhibit low solubility and permeability, hindering their absorption from the gastrointestinal tract.[2][3]

  • Rapid Metabolism: The indole moiety, while a potent warhead, can be susceptible to metabolism by cytochrome P450 enzymes in the liver, leading to rapid clearance and reduced exposure.[4]

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, which can reduce their efficacy in vivo.

The following table illustrates a hypothetical but realistic comparison of in vitro and in vivo data for a 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTAC:

Parameter In Vitro Result In Vivo Result (Rat Model) Plausible Rationale for Discrepancy
Target Degradation (Tumor) >90% at 100 nM50% at 10 mg/kgPoor tumor penetration and/or rapid metabolism.
Oral Bioavailability (F%) N/A< 5%Low aqueous solubility and high first-pass metabolism.[5][6]
Plasma Half-life (t½) > 60 minutes< 30 minutesSignificant hepatic clearance and enzymatic degradation.

The following diagram illustrates the key factors influencing the in vivo degradation profile of a PROTAC:

G cluster_0 In Vivo Degradation Factors A Oral Administration B Absorption (Gut) A->B C First-Pass Metabolism (Liver) B->C D Systemic Circulation C->D Reduced Bioavailability E Tissue Distribution (e.g., Tumor) D->E G Metabolism & Excretion D->G F Target Engagement & Degradation E->F F->G

Factors affecting in vivo PROTAC performance.

Bridging the Gap: Strategies for Improving In Vivo Performance

The discrepancies between in vitro and in vivo data are not insurmountable. A strategic approach to PROTAC design and formulation can significantly enhance in vivo efficacy:

  • Linker Optimization: The linker connecting the warhead and the E3 ligase ligand plays a crucial role in the PROTAC's physicochemical properties. Modifying the linker's length, rigidity, and composition can improve solubility and metabolic stability.[7]

  • Prodrug Strategies: To circumvent poor oral absorption, a prodrug approach can be employed, where a labile moiety is attached to the PROTAC to enhance its permeability, which is then cleaved in vivo to release the active molecule.[3]

  • Formulation Enhancement: Utilizing advanced formulation strategies, such as amorphous solid dispersions or lipid-based formulations, can improve the solubility and dissolution rate of the PROTAC, thereby enhancing its oral bioavailability.[5][6]

Experimental Protocols

In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the rate of phase I metabolism of the PROTAC.

Materials:

  • Test PROTAC

  • Pooled liver microsomes (human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test PROTAC (final concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the in vitro half-life (t½) from the disappearance rate of the PROTAC.

In Vivo Pharmacokinetic and Pharmacodynamic Study in a Mouse Xenograft Model

Objective: To assess the oral bioavailability and in vivo degradation efficacy of the PROTAC.

Materials:

  • Test PROTAC formulated for oral gavage

  • Tumor-bearing mice (e.g., with human cancer cell line xenografts)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue homogenization buffer

  • Western blot or targeted proteomics reagents

Procedure:

  • Administer the test PROTAC to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • At the final time point, euthanize the mice and collect tumors and other relevant tissues.

  • Homogenize the tissues to extract proteins.

  • Analyze the plasma samples by LC-MS/MS to determine the PROTAC concentration and calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½).

  • Analyze the tissue lysates by Western blot or targeted proteomics to quantify the level of the target protein and determine the extent of degradation.

Conclusion

The development of 2-(1H-indol-3-yl)-2-methylpropanoic acid PROTACs holds immense promise for targeted protein degradation. However, a thorough understanding of their in vitro and in vivo degradation profiles is paramount for their successful translation into the clinic. While in vitro assays provide a foundational understanding of a PROTAC's intrinsic activity, in vivo studies are the ultimate arbiter of its therapeutic potential. By anticipating and strategically addressing the challenges of poor bioavailability and rapid metabolism, researchers can bridge the gap between in vitro potency and in vivo efficacy, paving the way for the next generation of transformative therapies.

References

  • BenchChem. A Comparative Guide to the In Vitro and In Vivo Stability of PROTAC Linkers.

  • Drug Discovery and Development. 7 strategies to improve PROTACs' oral bioavailability.

  • WuXi AppTec. How to Improve PROTACs' Oral Bioavailability.

  • PMC. Targeted Protein Degradation: Design Considerations for PROTAC Development.

  • PubMed. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.

  • Porton PharmaTech. Multiple Approaches to Address the Challenges of Oral Absorption of PROTAC Drugs.

  • LifeSensors. PROTAC® Degradation Assays.

  • Benchchem. Navigating the Stability Landscape: A Comparative Guide to In Vitro Degradation Assays for PROTACs with PEG3 Linkers.

  • PubMed. Challenges and opportunities for in vivo PROTAC delivery.

  • PMC. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter.

  • PMC. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15.

  • Benchchem. Application Notes and Protocols: In Vitro Protein Degradation Assay for a PEG12-based PROTAC.

  • Benchchem. Revolutionizing Drug Discovery: An Experimental Workflow for Targeted Protein Degradation Using PROTACs.

  • PMC. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©.

  • ResearchGate. In vivo dosing of PROTAC 6 in rats caused the degradation of RIPK2 and...

  • Bio-Techne. Assays for Targeted Protein Degradation.

  • PMC. Assays and technologies for developing proteolysis targeting chimera degraders.

  • MDPI. Comparison of the In Vitro and In Vivo Electrochemical Performance of Bionic Electrodes.

  • Taylor & Francis Online. Metabolic pathways and pharmacokinetics of natural medicines with low permeability.

  • PubChem. 2-amino-3-(1H-indol-2-yl)-2-methylpropanoic acid.

  • PubMed. Comparative analysis of perturbed molecular pathways identified in in vitro and in vivo toxicology studies.

  • MDPI. Metabolome Profiling and Pathway Analysis in Metabolically Healthy and Unhealthy Obesity among Chinese Adolescents Aged 11–18 Years.

  • PubMed Central. Enhanced growth and productivity of useful metabolites by indole-3-propionic acid treatment in Lemna aequinoctialis culture.

  • PubMed. The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(1H-indol-3-yl)-2-methylpropanoic Acid

[1]

Introduction: The "Why" Behind the Protocol

In drug discovery and plant physiology research, 2-(1H-indol-3-yl)-2-methylpropanoic acid (often referred to as Indole-3-isobutyric acid or IIBA) functions as a critical intermediate.[1] While indole derivatives are ubiquitous in nature, synthetic analogs possess modified stability profiles that complicate their environmental degradation.[1]

Improper disposal is not merely a regulatory violation; it poses a silent risk to aquatic ecosystems where indole signaling pathways are evolutionarily conserved. As a Senior Scientist, I emphasize that dilution is not the solution . This guide provides a closed-loop disposal strategy that prioritizes thermal destruction (incineration) over release, ensuring your laboratory maintains the highest standards of stewardship.

Chemical Profile & Hazard Identification

Before handling waste, you must understand the physiochemical behavior of the compound.[1] This substrate is generally stable but reactive toward strong oxidizers.

ParameterDataOperational Implication
Chemical Name 2-(1H-indol-3-yl)-2-methylpropanoic acidUse this exact name on waste tags.
CAS Number 4757-03-7 (Verify specific isomer)Required for waste manifesting.
Physical State Off-white to tan crystalline solidGenerates dust; requires respiratory protection during transfer.
GHS Classification WARNING Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) STOT SE 3 (H335)Treat as a contact hazard. Do not inhale dust.[2][3][4][5]
Reactivity Incompatible with strong oxidizers.[2]CRITICAL: Do not dispose in "Oxidizing Waste" containers (e.g., with nitrates/peroxides).[1]
Light Sensitivity Moderate (Indole ring oxidation).Store waste in amber HDPE or wrap containers in foil if accumulation time >1 week.

Pre-Disposal: Segregation & Compatibility Logic[6]

The most common failure point in laboratory waste management is cross-contamination . Indole derivatives are organic acids. Mixing them with incompatible streams (like strong bases or oxidizers) can trigger exothermic reactions or gas evolution in the waste drum.

Waste Stream Decision Matrix

The following logic flow ensures the compound enters the correct destruction pathway.

WasteSegregationStartWaste Generation:2-(1H-indol-3-yl)-2-methylpropanoic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundLiquidDissolved in SolventStateCheck->LiquidReaction MixtureSolidContContainer:Wide-mouth HDPE JarSolid->SolidContSolventCheckSolvent Type?Liquid->SolventCheckLabelSolidLabel:'Solid Organic Waste'(Toxic/Irritant)SolidCont->LabelSolidHalogenatedHalogenated(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHalogenatedNo HalogensLabelHaloLabel: 'Halogenated Solvent Waste'(Contains Indole Derivative)Halogenated->LabelHaloStream ALabelNonHaloLabel: 'Non-Halogenated Solvent Waste'(Contains Indole Derivative)NonHalogenated->LabelNonHaloStream B

Figure 1: Decision matrix for segregating indole-derivative waste based on physical state and solvent background.

The Disposal Protocol (Step-by-Step)

This protocol is designed to meet RCRA (USA) and EWC (EU) standards for hazardous chemical waste.

A. Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagents, weighing paper, contaminated gloves.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why? Glass containers can shatter during the waste compaction process used by disposal vendors. HDPE is chemically resistant to organic acids.

  • Transfer:

    • Perform all transfers inside a fume hood to capture dust.

    • Wear Nitrile gloves (double-gloving recommended) and safety goggles.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Constituents: Write "2-(1H-indol-3-yl)-2-methylpropanoic acid" (Do not use abbreviations like IIBA).

    • Hazard Checkboxes: Check "Irritant" and "Toxic".

  • Storage: Close the lid tightly. Do not leave a funnel in the bottle.

B. Liquid Waste (Reaction Mixtures)

Best for: HPLC effluent, mother liquors.[1]

  • PH Check: Ensure the solution pH is between 5 and 9 if possible.

    • Note: If the solution is highly acidic due to this compound, do not neutralize it in the waste container (risk of heat generation).[1] Collect it as "Acidic Organic Waste" if your facility separates acids, or "Organic Solvent Waste" if the solvent volume >90%.[1]

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) as defined in Figure 1.

  • Rinsing: Triple-rinse empty original containers with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty bottle and discard as regular trash (glass recycling is usually prohibited for chemical bottles).

Emergency Response: Spill Management

Accidents happen. Your reaction speed determines the safety outcome.

Immediate Action:

  • Small Spill (<10g): Manage internally.

  • Large Spill (>10g or outside hood): Evacuate area and call EHS.

SpillResponseSpillSpill DetectedIsolate1. Isolate Area(Alert colleagues)Spill->IsolatePPE2. Don PPE(Goggles, N95/P100, Nitrile Gloves)Isolate->PPEContain3. ContainmentCover with absorbent pads (Liquid)or damp paper towels (Solid)PPE->ContainClean4. CleanupScoop into waste jar.Wash area with soap/water.Contain->CleanDisposal5. DisposalLabel as 'Spill Debris'Clean->Disposal

Figure 2: Workflow for managing minor laboratory spills of indole derivatives.

Neutralization Note: While sodium bicarbonate can neutralize the acid functionality, it is unnecessary for small solid spills.[1] Simply collecting the solid as hazardous waste is safer than creating a liquid slurry on the benchtop.

Regulatory Context & Compliance

United States (EPA/RCRA)[6]
  • Waste Code: This specific compound is not P-listed or U-listed.

  • Classification: It typically falls under Process Waste or Characteristic Waste if mixed with ignitable solvents (D001).

  • Generator Status: You must count the weight of this waste toward your facility's monthly generator status (VSQG, SQG, or LQG).[1]

European Union (EWC)
  • EWC Code: Generally 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Disposal Path: High-temperature incineration (>1000°C) is the required method to ensure complete destruction of the indole ring and prevent environmental bioaccumulation.

References

  • PubChem. (n.d.). 2-(1H-indol-3-yl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved February 12, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 12, 2026, from [Link][1]

Safeguarding Your Research: A Practical Guide to Handling 2-(1H-indol-3-yl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Safety and Operations Manual for Drug Development Professionals

As a novel compound with significant potential in drug discovery, 2-(1H-indol-3-yl)-2-methylpropanoic acid demands a comprehensive understanding of its safe handling, use, and disposal. This guide, developed by senior application scientists, provides the essential, field-tested protocols to ensure the safety of laboratory personnel and the integrity of your research. Here, we move beyond generic safety data, offering a deep dive into the causality behind our procedural recommendations, grounded in authoritative sources.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[5][6]
Molecular Weight 203.24 g/mol [5][6]
Appearance Likely a powder, ranging from slightly beige to off-white.[2]
Storage Room temperature, protected from light and air.[1][5]

The primary risks associated with handling this compound, particularly in its powdered form, are inhalation of airborne particles and direct contact with skin and eyes.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-(1H-indol-3-yl)-2-methylpropanoic acid. The selection of appropriate PPE is dictated by the potential routes of exposure and the physical form of the chemical.[8][9]

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne powder.[10][11] In situations with a high risk of splashing, a face shield worn over goggles provides an additional layer of protection.[12][13]

  • Hand Protection: Chemical-resistant gloves are essential.[10][11] Nitrile gloves are a suitable choice for handling many organic acids.[10][12] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[11]

  • Body Protection: A full-length laboratory coat should be worn to protect skin and clothing from spills.[10] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of fine particles.[10]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Compound 2-(1H-indol-3-yl)-2-methylpropanoic acid Form Solid (Powder) or Liquid (Solution)? Compound->Form Goggles Chemical Safety Goggles Form->Goggles Always Gloves Nitrile Gloves Form->Gloves Always LabCoat Lab Coat Form->LabCoat Always Respirator Respirator (if powder outside hood) Form->Respirator Powder Form FaceShield Face Shield (splash risk) Form->FaceShield Solution Form

Caption: PPE Selection Workflow for Handling 2-(1H-indol-3-yl)-2-methylpropanoic acid.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling 2-(1H-indol-3-yl)-2-methylpropanoic acid minimizes the risk of exposure and ensures the well-being of all laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Designate a specific area for handling and clearly label it. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Aliquoting (Powder Form):

    • Perform all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation risk.[14]

    • Use anti-static weigh boats and tools to prevent dispersal of the powder.

    • Carefully open the container, avoiding any sudden movements that could create airborne dust.[12]

  • Preparing Solutions:

    • Add the powdered compound slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Keep the container capped when not actively adding reagents.[15]

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent.

    • Wash hands and any exposed skin immediately after handling the compound, even if gloves were worn.[1][3]

    • Remove and properly dispose of contaminated gloves and any other disposable PPE.[11]

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-rehearsed response is critical to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the physical state of the material (powder or liquid).

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection for powder spills.[16]

  • Containment and Cleanup:

    • For Powder Spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne.[17] Carefully sweep the material into a designated chemical waste container. Avoid using a vacuum cleaner unless it is specifically designed for hazardous dust.

    • For Liquid Spills: Use an acid-neutralizing spill kit to absorb and neutralize the spill.[16] Work from the outside of the spill inwards to prevent spreading.

  • Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and wipe clean.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[15][16]

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(1H-indol-3-yl)-2-methylpropanoic acid and its associated waste is a legal and ethical requirement to protect human health and the environment.[15]

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealed hazardous waste container.[15] The label should include the words "Hazardous Waste" and the full chemical name.[15]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed container.[15] Do not mix with other waste streams unless compatibility has been confirmed. The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.[15]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[15] Do not pour any waste containing this compound down the drain.[17]

The following flowchart outlines the correct disposal pathway for waste generated during the handling of this compound.

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment cluster_disposal Disposal SolidWaste Solid Waste (Unused compound, contaminated PPE) SolidContainer Labeled, Sealed Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, rinsates) LiquidContainer Labeled, Sealed Liquid Waste Container LiquidWaste->LiquidContainer EHS Contact Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS Pickup Scheduled Hazardous Waste Pickup EHS->Pickup

Caption: Waste Disposal Workflow for 2-(1H-indol-3-yl)-2-methylpropanoic acid.

By adhering to these detailed protocols, researchers can confidently and safely work with 2-(1H-indol-3-yl)-2-methylpropanoic acid, fostering a secure laboratory environment and advancing their critical drug development efforts.

References

  • Material Safety Data Sheet - Indole, 99+%. Cole-Parmer.
  • SAFETY DATA SHEET - 2-methylpropionic acid; isobutyric acid. Sigma-Aldrich. (2024-03-02).
  • Material Safety Data Sheet - Indole-3-pyruvic acid, 97%. Cole-Parmer.
  • Safety Data Sheet - Indole-3-Propionic Acid. MP Biomedicals. (2018-08-22).
  • 2-(1-Methyl-1H-indol-3-yl)propanoic acid - Safety Data Sheet. AK Scientific, Inc.
  • What are the safety precautions when handling acids?. Blog. (2025-09-18).
  • 2-(1H-Indol-3-yl)-2-methylpropanoic acid, min 98%, 250 mg.
  • Acid Handling. Standard Operating Procedure.
  • SAFETY DATA SHEET - Indole. Sigma-Aldrich. (2025-10-16).
  • 3-(1H-indol-3-yl)-2-methylpropanoic acid. ChemSynthesis. (2025-05-20).
  • Indole Detection Reagent - Safety Data Sheet.
  • Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • SAFETY DATA SHEET - Indole. Fisher Scientific. (2010-09-21).
  • Personal Protective Equipment for Pesticide Applicators. Extension Publications.
  • Acid Handler Spill Powder. Newcomer Supply.
  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.